molecular formula C10H9BrN2O2 B1379604 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid CAS No. 1437795-17-9

7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B1379604
CAS No.: 1437795-17-9
M. Wt: 269.09 g/mol
InChI Key: YYDGDSIIYVSFSG-UHFFFAOYSA-N
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Description

7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1-ethylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-13-5-12-8-4-6(10(14)15)3-7(11)9(8)13/h3-5H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDGDSIIYVSFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1] Its structural similarity to purine allows it to interact with a wide range of biological targets, leading to applications in oncology, virology, and beyond.[1] The functionalization of the benzimidazole core is a critical strategy for modulating biological activity and developing novel therapeutic agents.[2] This guide provides a comprehensive, in-depth technical overview of a plausible synthetic pathway for this compound, a molecule featuring key functional groups ripe for further chemical exploration.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for success. The synthesis is presented as a multi-step process, grounded in established chemical transformations and validated by authoritative literature.

Retrosynthetic Analysis & Strategic Overview

A logical approach to constructing the target molecule involves a retrosynthetic analysis, which deconstructs the molecule into simpler, commercially available precursors. This strategy identifies the key bond formations and functional group interconversions required.

Our proposed pathway begins with a readily available substituted o-phenylenediamine and proceeds through four critical transformations:

  • Benzimidazole Ring Formation: Construction of the core heterocyclic system.

  • Electrophilic Bromination: Introduction of the bromine atom onto the benzene portion of the scaffold.

  • N-Alkylation: Installation of the ethyl group on the imidazole nitrogen.

  • Side-Chain Oxidation: Conversion of a methyl group to the final carboxylic acid functionality.

This strategy is designed to control regiochemistry and maximize yields by introducing sensitive functional groups in a logical order.

G Target This compound Intermediate3 7-Bromo-1-ethyl-5-methyl-1,3-benzodiazole Target->Intermediate3  Oxidation Intermediate2 7-Bromo-5-methyl-1H-benzimidazole Intermediate3->Intermediate2  N-Ethylation Intermediate1 5-Methyl-1H-benzimidazole Intermediate2->Intermediate1  Bromination StartingMaterial 4-Methyl-1,2-phenylenediamine Intermediate1->StartingMaterial  Cyclocondensation Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: N-Ethylation cluster_3 Step 4: Oxidation A 4-Methyl-1,2- phenylenediamine B 5-Methyl-1H- benzimidazole A->B HCOOH Reflux C 7-Bromo-5-methyl- 1H-benzimidazole B->C Br₂/AcOH D 7-Bromo-1-ethyl-5-methyl- 1,3-benzodiazole C->D EtI, NaH/DMF E Target Carboxylic Acid D->E KMnO₄ Reflux

Sources

Spectroscopic Characterization of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and structurally related compounds.

Molecular Structure and Numbering

The structural integrity and spectroscopic properties of a molecule are intrinsically linked. The numbering scheme used for the interpretation of the spectroscopic data is presented below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on established chemical shift values for benzimidazole derivatives and substituted aromatic compounds.[1][2][3][4]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for a compound such as this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Perform a standard one-dimensional proton experiment.

    • Typical parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled carbon experiment to obtain singlets for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-28.2 - 8.5s1H-
H-48.0 - 8.3d1H~1.5
H-67.8 - 8.1d1H~1.5
N-CH₂ (1')4.3 - 4.6q2H~7.3
N-CH₂-CH₃ (2')1.4 - 1.7t3H~7.3
COOH12.0 - 13.0br s1H-

Interpretation of ¹H NMR Spectrum:

  • The proton at the C-2 position of the benzimidazole ring is expected to be the most downfield of the aromatic protons due to the deshielding effect of the two adjacent nitrogen atoms.

  • The protons on the benzene ring (H-4 and H-6) are anticipated to appear as doublets with a small meta-coupling constant. Their exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

  • The ethyl group will exhibit a characteristic quartet for the methylene protons (H-1') coupled to the methyl protons, and a triplet for the methyl protons (H-2') coupled to the methylene protons.[5]

  • The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, and its visibility may depend on the solvent and concentration due to hydrogen bonding and exchange.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
C-8 (COOH)165 - 175
C-2145 - 150
C-7a140 - 145
C-3a135 - 140
C-5125 - 130
C-4120 - 125
C-6115 - 120
C-7110 - 115
N-CH₂ (1')40 - 45
N-CH₂-CH₃ (2')14 - 18

Interpretation of ¹³C NMR Spectrum:

  • The carbonyl carbon of the carboxylic acid (C-8) is expected to have the most downfield chemical shift.[6]

  • The carbons of the benzimidazole ring will resonate in the aromatic region (110-150 ppm). The C-2 carbon, situated between two nitrogen atoms, will likely be the most downfield among the ring carbons.[1][2] The carbons directly attached to the electron-withdrawing bromine (C-7) and carboxylic acid (C-5) groups, as well as the bridgehead carbons (C-3a and C-7a), will also have distinct chemical shifts.

  • The methylene carbon of the ethyl group (C-1') will be more deshielded than the methyl carbon (C-2') due to its proximity to the nitrogen atom.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR data for this compound is based on characteristic vibrational frequencies for aromatic carboxylic acids and substituted benzimidazoles.[7][8][9]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the compound is intimately mixed with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
2900-3100MediumC-H stretch (aromatic and aliphatic)
1680-1710StrongC=O stretch (conjugated carboxylic acid)
1580-1620MediumC=N and C=C stretch (benzimidazole ring)
1450-1550MediumC=C stretch (aromatic ring)
1200-1300StrongC-O stretch (carboxylic acid)
800-900StrongC-H out-of-plane bend (substituted benzene)
600-700MediumC-Br stretch

Interpretation of IR Spectrum:

  • A very broad and strong absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[8][9][10]

  • The C=O stretching vibration of the conjugated carboxylic acid is expected to appear as a strong band around 1680-1710 cm⁻¹.[7][10]

  • Aromatic and aliphatic C-H stretching vibrations will be observed in the 2900-3100 cm⁻¹ region.[11][12]

  • The characteristic C=N and C=C stretching vibrations of the benzimidazole ring will appear in the 1450-1620 cm⁻¹ range.

  • A strong band corresponding to the C-O stretch of the carboxylic acid is expected between 1200 and 1300 cm⁻¹.[8][9]

  • The substitution pattern on the benzene ring will give rise to specific C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region.[13][14]

  • The C-Br stretching vibration is anticipated in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small and volatile organic molecules.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The sample is introduced into the ion source (e.g., via direct insertion probe or gas chromatography inlet), and the mass spectrum is recorded.

Predicted Mass Spectrometry Fragmentation

The molecular weight of this compound (C₁₀H₉BrN₂O₂) is 284.0 g/mol for the ⁷⁹Br isotope and 286.0 g/mol for the ⁸¹Br isotope.

m/z Relative Abundance Proposed Fragment Fragmentation Pathway
284/286High[M]⁺Molecular ion
269/271Medium[M - CH₃]⁺Loss of a methyl radical from the ethyl group
256/258Medium[M - C₂H₄]⁺McLafferty-type rearrangement with loss of ethene
239/241High[M - COOH]⁺Loss of the carboxylic acid group
160Medium[M - Br - COOH]⁺Loss of bromine and the carboxylic acid group

Interpretation of Mass Spectrum:

  • The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) with a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity ratio, which is indicative of the presence of a single bromine atom.[15][16]

  • Fragmentation of the ethyl group may occur through the loss of a methyl radical (•CH₃) to give a fragment at m/z 269/271, or through a rearrangement to lose ethene (C₂H₄), resulting in a peak at m/z 256/258.

  • A significant fragmentation pathway is likely the loss of the carboxylic acid radical (•COOH), leading to a strong peak at m/z 239/241.

  • Further fragmentation could involve the loss of both the bromine and carboxylic acid moieties.

M [M]⁺˙ m/z 284/286 M_minus_CH3 [M - CH₃]⁺ m/z 269/271 M->M_minus_CH3 - •CH₃ M_minus_C2H4 [M - C₂H₄]⁺˙ m/z 256/258 M->M_minus_C2H4 - C₂H₄ M_minus_COOH [M - COOH]⁺ m/z 239/241 M->M_minus_COOH - •COOH M_minus_Br_COOH [C₉H₉N₂]⁺ m/z 160 M_minus_COOH->M_minus_Br_COOH - •Br

Caption: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The interpretations are grounded in the fundamental principles of spectroscopy and supported by data from related chemical structures. This information serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting. Experimental verification of these predicted data is recommended for definitive structural confirmation.

References

  • Molecules, 2022 , 27(19), 6268; DOI: 10.3390/molecules27196268. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • JoVE. (2026, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • The Journal of Organic Chemistry, 1978 , 43(13), 2543–2548; DOI: 10.1021/jo00407a012. [Link]

  • ResearchGate. (2026, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • PubMed. (2022, September 23). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Proprep. Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. [Link]

  • Spectra Analysis. Determining benzene ring substitution patterns from IR spectra. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • PubMed Central. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

  • ResearchGate. Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. [Link]

  • University of Wisconsin-River Falls. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Arabian Journal of Chemistry, 2012 , 5(4), 523-526; DOI: 10.1016/j.arabjc.2010.09.021. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

An In-Depth Technical Guide on 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid: A Compound with Emerging Research Interest

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, identified by CAS number 1437795-17-9, is a heterocyclic compound belonging to the benzimidazole family.[1] While detailed public-domain research on this specific molecule is limited, its structural features—a substituted benzimidazole core—place it within a class of compounds of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its known properties, a plausible synthetic route based on established benzimidazole synthesis methodologies, and explores its potential therapeutic applications by drawing parallels with structurally related compounds.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1437795-17-9PubChem
Molecular Formula C₁₀H₉BrN₂O₂PubChem
Molecular Weight 269.10 g/mol PubChem
Canonical SMILES CCN1C=NC2=C1C=C(C=C2Br)C(=O)OPubChem
InChI Key YWJCFZJDBBFJRX-UHFFFAOYSA-NPubChem

Proposed Synthesis Pathway

A potential retrosynthetic analysis suggests that the target molecule can be synthesized from a substituted o-phenylenediamine and a suitable carboxylic acid derivative. The key steps would likely involve:

  • Synthesis of the o-phenylenediamine precursor: This would involve the synthesis of 4-bromo-6-ethylamino-3-nitrobenzoic acid.

  • Reduction of the nitro group: The nitro group of 4-bromo-6-ethylamino-3-nitrobenzoic acid would be reduced to an amine to yield 3,4-diamino-5-bromobenzoic acid ethyl ester.

  • Benzimidazole ring formation: Cyclization of the diamine with a suitable one-carbon source, such as formic acid or a derivative, would form the benzimidazole ring.

  • N-alkylation: Introduction of the ethyl group at the N-1 position of the benzimidazole ring.

  • Hydrolysis: Conversion of the carboxylic acid ester to the final carboxylic acid.

Conceptual Synthesis Workflow:

G A Substituted o-phenylenediamine C Condensation & Cyclization A->C B Carboxylic Acid or Aldehyde B->C D 7-Bromo-1-ethyl-1,3-benzodiazole -5-carboxylic acid C->D Post-condensation modification (e.g., N-alkylation)

Caption: Conceptual workflow for the synthesis of the target compound.

Potential Therapeutic Applications in Drug Discovery

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in a variety of biologically active compounds.[2][4] The presence of a bromine atom and a carboxylic acid group on the this compound structure suggests several potential avenues for therapeutic applications.

  • Anticancer Activity: Bromo-substituted heterocyclic compounds have demonstrated potent anticancer activities. The bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Benzothiazole derivatives, structurally similar to benzimidazoles, have been investigated as antitumor agents.[5]

  • Antimicrobial and Antiviral Properties: The benzimidazole nucleus is a core component of several antimicrobial and antiviral drugs. The specific substitutions on the target molecule could modulate its activity against various pathogens.[6]

  • Anti-inflammatory Effects: Certain benzothiazole derivatives have shown promise as anti-inflammatory agents.[7] The carboxylic acid moiety could be crucial for interacting with biological targets involved in inflammatory pathways.

The development of this compound for any therapeutic application would follow a standard drug discovery pipeline.

Drug Discovery and Development Pipeline:

G cluster_0 Discovery cluster_1 Preclinical cluster_2 Clinical Trials A Target Identification & Validation B High-Throughput Screening A->B C Lead Optimization B->C D In vitro & In vivo Toxicology C->D E Pharmacokinetics (ADME) D->E F Phase I E->F G Phase II F->G H Phase III G->H I Regulatory Approval H->I

Caption: A simplified representation of the drug discovery and development process.

Experimental Protocols: A Generalized Approach

Given the absence of specific experimental data for this compound, the following are generalized protocols that would be adapted for its investigation.

Protocol 1: General Procedure for Benzimidazole Synthesis
  • Reactant Preparation: Dissolve the substituted o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Cyclizing Agent: Add the carboxylic acid or aldehyde (1.1 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader family of pharmacologically active benzimidazoles. While direct experimental data is currently sparse, its structural attributes provide a strong rationale for its investigation in various therapeutic areas, particularly in oncology and infectious diseases. Further research is warranted to elucidate its synthesis, characterize its biological activity, and explore its potential as a lead compound in drug discovery programs. The development of a robust and scalable synthetic route will be a critical first step in enabling these future investigations.

References

[2] Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (URL: [Link])

[4] Methods for Synthesizing Benzimidazole Carboxylic Acids. (URL: [Link])

[3] Recent achievements in the synthesis of benzimidazole derivatives. (URL: [Link])

[7] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (URL: [Link])

[6] Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (URL: [Link])

[1] this compound | C10H9BrN2O2. (URL: [Link])

[5] Antitumor Benzothiazoles. Part 10. The Synthesis and Antitumor Activity of Benzothiazole Substituted Quinol Derivatives. (URL: [Link])

Sources

A Technical Guide to the Purity and Characterization of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the methodologies for establishing the purity and characterizing the structure of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, and a thorough understanding of its purity and physicochemical properties is paramount for its advancement in research and development.[1][2][3]

Introduction

This compound (Molecular Formula: C₁₀H₉BrN₂O₂, Molecular Weight: 269.10 g/mol , CAS: 1437795-17-9) is a substituted benzimidazole carboxylic acid.[4][5] The presence of the bromine atom, the ethyl group, and the carboxylic acid moiety on the benzimidazole core suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities. Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, and benzimidazoles, in particular, are known to exhibit a wide range of pharmacological properties.[6] This guide outlines the critical aspects of its synthesis, purification, and comprehensive characterization to ensure the quality and integrity of this compound for scientific investigations.

Synthesis and Purification

The synthesis of this compound typically proceeds through a cyclocondensation reaction. A plausible synthetic route involves the reaction of a substituted o-phenylenediamine with a one-carbon synthon, such as formic acid or its equivalent.

Proposed Synthetic Pathway

A likely precursor for this synthesis is 3-amino-4-(ethylamino)-5-bromobenzoic acid. This intermediate would then be cyclized with a formic acid equivalent to form the benzimidazole ring.

Synthetic Pathway 3-amino-4-(ethylamino)-5-bromobenzoic acid 3-amino-4-(ethylamino)-5-bromobenzoic acid This compound This compound 3-amino-4-(ethylamino)-5-bromobenzoic acid->this compound  + Formic Acid (or equivalent) (Cyclocondensation)

Caption: Proposed synthesis of the target compound.

General Synthetic Protocol (Illustrative)
  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-(ethylamino)-5-bromobenzoic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add an excess of formic acid to the solution. A catalytic amount of a mineral acid (e.g., HCl) may be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the carboxylic acid.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

Purification: The Critical Step of Recrystallization

The purity of the final compound is crucial for its use in subsequent applications. Recrystallization is the most common and effective method for purifying benzimidazole derivatives.[7][8] The choice of solvent is critical and should be determined experimentally.

Common Recrystallization Solvents for Benzimidazole Carboxylic Acids:

  • Ethanol

  • Methanol

  • Ethyl Acetate/Hexane mixture

  • Aqueous solutions with pH adjustment

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Comprehensive Characterization

A battery of analytical techniques is employed to confirm the identity, structure, and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of organic compounds. For aromatic carboxylic acids and benzimidazole derivatives, reversed-phase HPLC is typically used.[9][10][11]

Illustrative HPLC Method:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

A pure sample should exhibit a single major peak with a purity of ≥95% (as determined by peak area percentage).

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of a bromine atom is a key feature to observe in the mass spectrum.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M+): An isotopic cluster for the molecular ion [C₁₀H₉BrN₂O₂]⁺ will be observed due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This will result in two peaks of nearly equal intensity separated by 2 m/z units.[12]

  • Fragmentation Pattern: Common fragmentation pathways for benzimidazoles include the loss of the bromine atom ([M-Br]⁺) and cleavage of the imidazole ring.[13][14]

Predicted Fragmentation:

Mass Spectrometry Fragmentation M_plus [M]⁺˙ m/z 268/270 M_minus_Br [M-Br]⁺ m/z 189 M_plus->M_minus_Br - Br• M_minus_COOH [M-COOH]⁺ m/z 223/225 M_plus->M_minus_COOH - COOH• M_minus_Br_minus_HCN [M-Br-HCN]⁺ m/z 162 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Predicted mass fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the detailed chemical structure of the molecule.[15][16]

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~8.5Singlet1HH-2 (imidazole)
~8.2Singlet1HH-4
~8.0Singlet1HH-6
~4.4Quartet2H-CH₂-CH₃
~1.4Triplet3H-CH₂-CH₃

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz):

  • -COOH: ~167 ppm

  • Aromatic & Imidazole Carbons: ~110-155 ppm (specific assignments would require 2D NMR experiments)

  • -CH₂-CH₃: ~45 ppm

  • -CH₂-CH₃: ~14 ppm

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to verify the empirical formula. For halogenated nitrogen heterocycles, complete combustion is essential for accurate results.[17][18]

Theoretical Elemental Composition for C₁₀H₉BrN₂O₂:

  • Carbon (C): 44.63%

  • Hydrogen (H): 3.37%

  • Nitrogen (N): 10.41%

Experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Data Summary and Quality Control

The following table summarizes the expected analytical data for high-purity this compound.

AnalysisSpecificationExpected Result
Appearance White to off-white solidConforms
Purity (HPLC) ≥95%A single major peak
Molecular Weight (MS) 269.10m/z 268/270 (M⁺) with ~1:1 isotopic pattern
¹H NMR Conforms to structurePredicted shifts and multiplicities observed
Elemental Analysis C: 44.63±0.4%H: 3.37±0.4%N: 10.41±0.4%Within acceptable range

Conclusion

The comprehensive analysis of this compound, employing a combination of chromatographic and spectroscopic techniques, is essential for ensuring its quality and suitability for research and drug development purposes. This guide provides a framework for the synthesis, purification, and detailed characterization of this important benzimidazole derivative, emphasizing the rationale behind each analytical choice to ensure scientific integrity and trustworthiness.

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A Technical Guide to the Biological Activities of Bromo-Substituted Benzofused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, benzofused heterocyclic compounds, such as benzothiazoles and benzothiadiazoles, represent a privileged scaffold. Their rigid bicyclic structure provides a unique framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] The introduction of a bromine atom onto this scaffold is a strategic chemical modification that can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide delves into the synthesis, potential biological activities, and mechanisms of action of bromo-benzofused heterocyclic derivatives, with a primary focus on their anticancer and antimicrobial properties. We will also provide a comparative perspective on the neuropharmacological activities of the structurally related benzodiazepines to offer a broader context.

The strategic placement of a bromine atom can enhance a compound's lipophilicity, membrane permeability, and metabolic stability. Furthermore, bromine's electron-withdrawing nature can modulate the electronic properties of the aromatic system, influencing its reactivity and binding affinity to target proteins.[4][5][6] This "halogen effect" is a cornerstone of modern drug design, and its application to benzofused heterocycles has yielded compounds with promising therapeutic potential.

Synthesis of Bromo-Benzofused Heterocycles

The synthesis of bromo-substituted benzofused heterocycles can be achieved through various established chemical reactions. A common strategy involves the direct bromination of the parent benzofused heterocycle or the use of brominated starting materials. For instance, 2-aminobenzothiazoles can be synthesized from the reaction of 4-substituted anilines with potassium thiocyanate and bromine in glacial acetic acid.[7] More complex derivatives can be prepared through multi-step syntheses involving cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which allow for the selective introduction of various substituents onto the bromo-benzofused core.[8][9] The reactivity of the bromine atom in nucleophilic aromatic substitution reactions is also exploited to create diverse libraries of derivatives for biological screening.[8][9]

Anticancer Activity

A significant body of research highlights the potent anticancer activity of bromo-benzofused heterocyclic derivatives against a range of human cancer cell lines, including breast, lung, and liver cancers.[7][10][11][12][13][14][15]

Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death), disrupt the cell cycle, and modulate key signaling pathways involved in cancer cell proliferation and survival.[10] Some derivatives have been shown to exert their cytotoxic effects by targeting specific enzymes or proteins that are overexpressed in cancer cells. For example, certain 2-arylbenzothiazole derivatives have demonstrated potent growth inhibition in breast cancer cell lines.[11] The presence of a bromine atom can enhance the binding affinity of these compounds to their molecular targets, leading to increased potency.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that the position and nature of substituents on the benzofused ring system play a crucial role in determining the anticancer activity. For instance, the presence of hydrophobic moieties and specific substitutions at the 2- and 6-positions of the benzothiazole ring have been shown to be critical for cytotoxicity.[3] The introduction of a bromine atom, often in combination with other functional groups, has been a successful strategy in the lead optimization of these anticancer agents.[3]

Quantitative Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, with lower values indicating higher potency. The following table summarizes the IC50 values for representative bromo-benzofused heterocyclic derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A (example)MCF-7 (Breast)1.5[11]
Compound B (example)H1299 (Lung)2.8[11]
Compound C (example)HepG2 (Liver)3.2[11]
Doxorubicin (Control)MCF-7 (Breast)0.8[11]

Note: This table is illustrative. Actual IC50 values can be found in the cited literature.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[16]

Materials:

  • Cancer cell line of interest (e.g., Lung A549)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bromo-benzodiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the bromo-benzodiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Proposed Signaling Pathway for Apoptosis Induction

G Compound Bromo-Benzodiazole Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress Bcl2 Bcl-2 Family (e.g., Bax, Bak) Mitochondria->Bcl2 Activation CytochromeC Cytochrome c Release Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction by bromo-benzodiazole derivatives.

Antimicrobial Activity

Bromo-substituted heterocyclic compounds have also demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria and fungi.[17][18][19] The presence of bromine can enhance the antimicrobial efficacy of the parent molecule.

Spectrum of Activity and Mechanism of Action

Studies have shown that bromo-benzofused derivatives can be effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[18][20] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with biofilm formation.[18] Flavonoid derivatives containing bromine have shown superior inhibitory effects against pathogenic bacteria compared to their non-halogenated counterparts.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Bromo-benzodiazole derivative stock solution (in DMSO)

  • 96-well microplate

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the bromo-benzodiazole derivative in MHB in a 96-well plate.

  • Inoculation: Add 5 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Start Bromo-Benzodiazole Derivatives Library AgarDiffusion Agar Diffusion Assay Start->AgarDiffusion Initial Test MIC MIC Determination AgarDiffusion->MIC Active Compounds MBC MBC Determination MIC->MBC Biofilm Biofilm Inhibition Assay MIC->Biofilm Toxicity Toxicity Assays MBC->Toxicity SAR Structure-Activity Relationship Studies Biofilm->SAR

Caption: Experimental workflow for antimicrobial screening of bromo-benzodiazole derivatives.

Neuropharmacological Potential: A Comparative Outlook

While the primary focus of research on bromo-benzofused heterocycles like benzothiazoles has been on anticancer and antimicrobial activities, the structurally related class of compounds, benzodiazepines, are well-known for their neuropharmacological effects.[21][22] Benzodiazepines act as positive allosteric modulators of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[21]

Currently, there is limited direct evidence for similar neuropharmacological activity in bromo-benzothiazole or bromo-benzothiadiazole derivatives. However, the versatility of the benzofused heterocyclic scaffold suggests that with appropriate structural modifications, these compounds could be designed to interact with CNS targets. Future research may explore this potential therapeutic avenue.

GABAergic Mechanism of Benzodiazepines

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to BZD Benzodiazepine BZD->GABA_A_Receptor Allosterically Modulates Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl- ions Inhibition CNS Inhibition Hyperpolarization->Inhibition

Caption: Simplified diagram of the GABAergic mechanism of action of benzodiazepines.

Future Perspectives and Conclusion

References

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An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of contemporary drug discovery, the identification of molecular targets for novel chemical entities is a pivotal and often arduous step. This guide provides a comprehensive, in-depth technical framework for the in silico target prediction of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, a molecule with a defined chemical structure but no established biological targets.[1][2][3] This document is tailored for researchers, scientists, and drug development professionals, offering a narrative that intertwines methodological rigor with practical, field-proven insights. We will navigate the causality behind strategic experimental choices, ensuring a self-validating and robust computational workflow. The core of this guide is to empower researchers to transform a chemical structure into a landscape of plausible biological interactions, thereby accelerating hypothesis-driven experimental validation.

Introduction: The Challenge of an Orphan Compound

This compound is a small molecule characterized by the molecular formula C10H9BrN2O2.[1][3] At present, the public domain lacks data on its biological activity, rendering it an "orphan compound." The de-orphanization of such molecules is a critical challenge in pharmacology, as it can unveil novel therapeutic avenues and expand our understanding of chemical biology.[4] In silico target prediction, also known as target fishing, has emerged as a cost-effective and rapid approach to generate testable hypotheses about the mechanism of action of bioactive small molecules.[4][5][6] These computational strategies leverage the vast and ever-growing repositories of biological and chemical data to predict interactions between a small molecule and its potential protein targets.[7]

This guide will delineate a multi-pronged in silico strategy, combining both ligand-based and structure-based methodologies to cast a wide yet discerning net for potential targets of this compound.

Foundational Principles of In Silico Target Prediction

The prediction of drug-target interactions via computational methods can be broadly categorized into two paradigms: ligand-based and structure-based approaches.[5][8] The choice and application of these methods are dictated by the available data. For an orphan compound, where no target is known, we must rely on its structure to infer potential interactions.

Ligand-Based Approaches: The Power of Similarity

Ligand-based methods operate on the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities.[8] These techniques compare the query molecule against databases of compounds with known biological targets.

  • 2D and 3D Similarity Searching: These methods utilize molecular fingerprints (2D) or shape and electrostatic properties (3D) to identify known bioactive molecules that are structurally analogous to the query compound.

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target.[9][10][11][12] Ligand-based pharmacophore models are generated from a set of known active molecules to distill their common interaction features.[10][11]

  • Machine Learning and Quantitative Structure-Activity Relationship (QSAR): These approaches build predictive models from large datasets of compound-target interactions.[8][13] By training on these datasets, machine learning algorithms can learn the complex relationships between chemical structures and biological activities, enabling the prediction of targets for new molecules.[13]

Structure-Based Approaches: Exploiting Protein Geometry

When the three-dimensional structure of potential protein targets is available, structure-based methods can be employed. These techniques simulate the interaction between the small molecule and the protein's binding site.

  • Reverse Docking: In contrast to traditional virtual screening where a library of compounds is docked to a single target, reverse docking involves docking a single ligand against a large collection of protein structures.[8][14][15][16] This approach is particularly useful for identifying potential off-targets and for the initial exploration of targets for an orphan compound.[15][16] The binding affinity is estimated using scoring functions, which rank the potential protein targets.

A Step-by-Step Workflow for Target Prediction

The following section outlines a detailed, multi-faceted workflow for predicting the biological targets of this compound.

Preparation of the Ligand Structure

The initial step is the preparation of a high-quality 3D structure of this compound.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Retrieve the SMILES (Simplified Molecular Input Line Entry System) string for the compound from a reliable database such as PubChem.[1] For this compound, the SMILES string is CCN1C2=C(C=C(C(=O)O)C=C2Br)N=C1.

  • Generate 3D Conformation: Use a molecular modeling software (e.g., ChemDraw, MarvinSketch, or an online tool) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for accurate docking and pharmacophore modeling.

  • Protonation State Determination: Determine the likely protonation state of the carboxylic acid group at physiological pH (around 7.4). This will likely be deprotonated, but it is important to consider for accurate interaction modeling.

Ligand-Based Target Prediction

We will employ several web-based platforms that leverage large chemogenomics databases for ligand-based target prediction.[17]

Protocol 2: Ligand-Based Target Prediction using Public Servers

  • SwissTargetPrediction:

    • Navigate to the SwissTargetPrediction web server.[18]

    • Input the SMILES string of this compound.

    • Initiate the prediction. The server compares the query molecule to a library of known active compounds and predicts the most probable protein targets based on a combination of 2D and 3D similarity.[18]

  • SuperPred:

    • Access the SuperPred web server.[19][20]

    • Submit the SMILES string of the compound for target prediction.

    • SuperPred utilizes a machine learning model trained on a large dataset of drug-target interactions to predict targets.[19]

  • PharmMapper:

    • Utilize the PharmMapper server to generate a pharmacophore model from the 3D structure of the compound.

    • The server then screens this pharmacophore against a database of protein structures to identify potential targets with complementary binding sites.

Structure-Based Target Prediction: Reverse Docking

To complement the ligand-based approaches, a reverse docking workflow will be executed.

Protocol 3: Reverse Docking Workflow

  • Select a Target Library: Choose a curated library of protein structures for docking. A common choice is the human subset of the Protein Data Bank (PDB).

  • Prepare Protein Structures: The selected protein structures must be prepared for docking. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Define Binding Sites: For each protein, the potential binding site(s) must be defined. This can be done by identifying known binding pockets or by using pocket detection algorithms.

  • Perform Docking: Use a molecular docking program such as AutoDock Vina to dock the prepared 3D structure of this compound into the defined binding site of each protein in the library.[21][22]

  • Score and Rank Targets: The docking program will generate a binding affinity score for each protein-ligand complex. Rank the potential targets based on these scores.

Data Integration and Analysis

The outputs from the various prediction methods will be a list of potential protein targets. It is crucial to integrate and critically analyze these results.

Protocol 4: Consensus Scoring and Pathway Analysis

  • Consolidate Target Lists: Combine the lists of predicted targets from SwissTargetPrediction, SuperPred, PharmMapper, and the reverse docking screen.

  • Identify Consensus Targets: Give higher priority to targets that are predicted by multiple independent methods.

  • Perform Pathway Enrichment Analysis: Use tools like Reactome or KEGG to determine if the high-confidence predicted targets are enriched in specific biological pathways or are associated with particular diseases. This can provide insights into the potential pharmacological effects of the compound.

Workflow Visualization

In_Silico_Target_Prediction_Workflow cluster_ligand_prep Ligand Preparation cluster_ligand_based Ligand-Based Prediction cluster_structure_based Structure-Based Prediction cluster_analysis Data Analysis & Prioritization Ligand_SMILES 1. Obtain SMILES String (PubChem) Generate_3D 2. Generate 3D Structure Ligand_SMILES->Generate_3D Energy_Min 3. Energy Minimization Generate_3D->Energy_Min Protonation 4. Determine Protonation State Energy_Min->Protonation SwissTarget SwissTargetPrediction (2D/3D Similarity) Protonation->SwissTarget SuperPred SuperPred (Machine Learning) Protonation->SuperPred PharmMapper PharmMapper (Pharmacophore Screening) Protonation->PharmMapper Reverse_Docking Reverse Docking (AutoDock Vina) Protonation->Reverse_Docking Consolidate 1. Consolidate Target Lists SwissTarget->Consolidate SuperPred->Consolidate PharmMapper->Consolidate Reverse_Docking->Consolidate Consensus 2. Identify Consensus Targets Consolidate->Consensus Pathway_Analysis 3. Pathway Enrichment Analysis Consensus->Pathway_Analysis Hypothesis 4. Generate Experimental Hypothesis Pathway_Analysis->Hypothesis

Caption: Overall workflow for the in silico target prediction of this compound.

Interpretation and Validation of Predicted Targets

The output of the in silico workflow is a prioritized list of potential targets, not a definitive answer. The trustworthiness of these predictions must be critically evaluated.

Quantitative Data Summary

The results from the different prediction methods should be summarized in a clear and concise manner.

Prediction MethodTop Predicted Target 1 (Score)Top Predicted Target 2 (Score)Top Predicted Target 3 (Score)
SwissTargetPredictionTarget A (Probability: 0.85)Target B (Probability: 0.79)Target C (Probability: 0.72)
SuperPredTarget D (Probability: 0.91)Target A (Probability: 0.88)Target E (Probability: 0.82)
Reverse DockingTarget A (-9.5 kcal/mol)Target F (-9.2 kcal/mol)Target D (-9.0 kcal/mol)
Consensus Rank Target A Target D Target B, E, F

Note: The targets and scores in this table are hypothetical and for illustrative purposes only.

From Prediction to Validation

Experimental Validation Strategies:

  • In Vitro Binding Assays: Direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can confirm a physical interaction between the compound and the predicted target protein.

  • Enzyme Activity Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if it acts as an inhibitor or activator.

  • Cell-Based Assays: If a predicted target is involved in a known signaling pathway, cell-based assays can be used to assess whether the compound modulates that pathway.

Signaling Pathway Visualization

Should the consensus target "Target A" be, for example, a key kinase in a cancer-related signaling pathway, a diagram can be constructed to visualize the hypothesized mechanism of action.

Signaling_Pathway Compound 7-Bromo-1-ethyl-1,3- benzodiazole-5-carboxylic acid Target_A Target A (Kinase) Compound->Target_A Inhibition Downstream_1 Downstream Effector 1 Target_A->Downstream_1 Phosphorylation Downstream_2 Downstream Effector 2 Target_A->Downstream_2 Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_1->Cellular_Response Downstream_2->Cellular_Response

Caption: Hypothesized signaling pathway modulation by the compound.

Conclusion and Future Directions

References

  • Google. (n.d.). Google Search.
  • Pinzi, L., & Rastelli, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309.
  • Yang, H., Li, Y., Wu, C., & Li, Y. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(15), 8652.
  • Galati, M., & Mangiatordi, G. F. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(16), 8829.
  • Rognan, D. (2012). Computational approaches to target fishing and ligand profiling. AIP Conference Proceedings, 1456(1), 101–112.
  • Bontempi, G., & Ballester, P. J. (2020). Computational/in silico methods in drug target and lead prediction.
  • Wang, Y., & Zhang, S. (2014). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? Future Medicinal Chemistry, 6(4), 387–389.
  • Kumar, S., & Singh, S. K. (2025). Pharmacophore modeling in drug design. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(2), 130541.
  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?
  • Spadoni, G., & Presenti, C. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 25(18), 4153.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Slideshare. (n.d.). Pharmacophore modeling.
  • Pharma Education. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
  • Krishna, S., & Arany, A. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10984.
  • Li, Y., & Chen, Y. (2024). Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. Journal of Pharmaceutical Analysis, 14(1), 1–11.
  • Omics Online. (2025). How does AI assist in target identification and validation in drug development?
  • National Genomics Data Center. (n.d.). Validation guidelines for drug-target prediction methods.
  • EMBL-EBI. (n.d.). ChEMBL.
  • Murat, G., & Karaca, E. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1–13.
  • Wang, Y., & Zhang, S. (2014). Computational Target Fishing: What Should Chemogenomics Researchers Expect for the Future of in silico Drug Design and Discovery? Future Medicinal Chemistry, 6(4), 387-389.
  • PubChem. (n.d.). This compound.
  • Schaduang, W., & Tipial, J. (2022). A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics. Frontiers in Chemistry, 10, 888711.
  • Yang, H., Li, Y., Wu, C., & Li, Y. (2022). In silico Methods for Identification of Potential Therapeutic Targets. International Journal of Molecular Sciences, 23(15), 8652.
  • ResearchGate. (n.d.). Overview of the accuracies for the different target prediction models, evaluated via 10-fold cross-validation.
  • Oreate AI Blog. (2026). Comprehensive Analysis of Compound Target Prediction Platform Tools.
  • Computational Chemical Genomics Screening Center. (n.d.). Chemogenomics database for Autophagy Research.
  • Neovarsity. (2025). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025.
  • SuperPred. (n.d.). SuperPred.
  • Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., & Dunkel, M. (2022). SuperPred 3.0: drug classification and target prediction-a machine learning approach. Nucleic Acids Research, 50(W1), W748–W754.
  • bio.tools. (n.d.). SuperPred.
  • Wikipedia. (n.d.). Chemogenomics.
  • ContextMinds. (2024). Reverse docking: Significance and symbolism.
  • YouTube. (2022). MultiDock Screening Tool - Reverse docking demonstration.
  • PubChemLite. (n.d.). Ethyl 7-bromo-1h-1,3-benzodiazole-5-carboxylate.
  • University of Groningen. (n.d.). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds.
  • Springer Nature Experiments. (n.d.). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds.
  • Krause, F., Voigt, C., Di Ventura, B., & Öztürk, M. A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina.
  • United States Biological. (n.d.). This compound, 97% Purity, C10H9BrN2O2, 10 grams.
  • Parchem. (n.d.). Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate.
  • PubChemLite. (n.d.). 7-bromo-1h-1,3-benzodiazole-5-carboxylic acid hydrochloride.
  • Al-Ostath, A., & El-Sayed, R. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organ.
  • PubChem. (n.d.). 7-Bromo-1-benzothiophene-3-carboxylic acid.
  • El-Gamal, M. I., & Al-Said, M. S. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(43), 27698–27725.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • United States Biological. (n.d.). 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl - Data Sheet.
  • MySkinRecipes. (n.d.). 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid.
  • ResearchGate. (2025). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity.
  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

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Determining the Solubility Profile of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of the novel compound 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid in various solvents. Recognizing the critical role of solubility in drug development, this document outlines the essential physicochemical characterization, details robust experimental protocols for solubility assessment, and provides a structure for the systematic analysis and presentation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Insufficient solubility can lead to poor absorption, variable dosing requirements, and ultimately, the failure of an otherwise promising drug candidate. Therefore, a thorough understanding of a compound's solubility profile in various solvent systems is paramount during the early stages of drug development.

This guide focuses on this compound, a benzimidazole derivative. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] A comprehensive characterization of the solubility of this specific analogue is essential for its progression as a potential therapeutic agent.

Physicochemical Characterization of this compound

A foundational understanding of the molecule's intrinsic properties is a prerequisite for any solubility investigation. This data informs the selection of appropriate analytical techniques and helps in the interpretation of experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₂PubChem[3]
Molecular Weight 269.10 g/mol PubChem[3], United States Biological[4]
CAS Number 1437795-17-9United States Biological[4]
Appearance Solid (assumed)General knowledge
pKa Not available in literatureTo be determined experimentally
LogP Not available in literatureTo be determined experimentally

Expert Insight: The presence of a carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent. The benzimidazole ring system also contains basic nitrogen atoms, indicating amphoteric behavior. Therefore, determining the pKa values is a critical first step.

Experimental Determination of Thermodynamic Solubility

For a comprehensive understanding of a compound's intrinsic solubility, the equilibrium or thermodynamic solubility must be determined. The "shake-flask" method, as described by Higuchi and Connors, is widely regarded as the gold standard for this purpose due to its reliability.[5][6][7]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standardized procedure for determining the thermodynamic solubility of this compound.

Materials:

  • This compound (purity >97%)[8]

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Protocol:

  • Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. For aqueous systems, utilize buffers to maintain a constant pH, as the solubility of ionizable compounds is pH-dependent.[6]

  • Addition of Excess Solute: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[6][9]

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at various time points until the concentration plateaus.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter. Care must be taken to avoid precipitation during this step.[5][9]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.[6] A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each solvent system.

Diagram 1: Workflow for the Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvent Systems add_solute Add Excess Solute to Vials prep_solvent->add_solute shake Agitate on Orbital Shaker (Constant Temperature) add_solute->shake separate Centrifuge & Filter shake->separate quantify Quantify by HPLC separate->quantify analyze Calculate Solubility quantify->analyze

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

High-Throughput Screening (HTS) Methods

For early-stage discovery, kinetic solubility measurements can be a valuable, higher-throughput alternative to the thermodynamic shake-flask method.[5] Turbidimetry is a common HTS approach.

Turbidimetric Solubility Assay:

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • In a multi-well plate, add increasing volumes of the stock solution to a buffered aqueous solution.

  • Monitor the plate for the first sign of precipitation (turbidity) using a plate reader.

  • The concentration at which precipitation occurs is an estimate of the kinetic solubility.

Expert Insight: While HTS methods are useful for ranking compounds, the values obtained are generally higher than the thermodynamic solubility and can be influenced by the rate of addition and the presence of DMSO. Therefore, for definitive solubility data, the shake-flask method is recommended.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for this compound at 25°C

Solvent SystempHSolubility (µg/mL)Solubility (mM)
Deionized Water~4-5TBDTBD
PBS5.0TBDTBD
PBS7.4TBDTBD
0.1 N HCl1.0TBDTBD
EthanolN/ATBDTBD
MethanolN/ATBDTBD
AcetonitrileN/ATBDTBD
DMSON/ATBDTBD
TBD: To Be Determined

Diagram 2: Logical Relationship of Factors Influencing Solubility

G cluster_compound Compound Properties cluster_solvent Solvent Properties pKa pKa solubility Solubility pKa->solubility logP LogP logP->solubility crystal_form Crystal Form crystal_form->solubility pH pH pH->solubility polarity Polarity polarity->solubility cosolvents Cosolvents cosolvents->solubility

Sources

An In-depth Technical Guide on the Thermostability and Degradation Profile of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The development of novel small molecules for pharmaceutical applications necessitates a thorough understanding of their intrinsic chemical stability. This guide provides a comprehensive framework for characterizing the thermostability and degradation profile of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, a substituted benzimidazole derivative. While specific experimental data for this exact molecule is not extensively published, this document outlines the principles, experimental designs, and analytical methodologies required to generate a robust stability profile. By leveraging established knowledge of the benzimidazole scaffold and adhering to international regulatory standards, researchers and drug development professionals can effectively anticipate degradation pathways, identify critical quality attributes, and establish appropriate storage and handling conditions.[1][2]

The benzimidazole core is a privileged scaffold in medicinal chemistry, but it can be susceptible to specific degradation pathways, including oxidation and hydrolysis.[3] The presence of a carboxylic acid moiety introduces additional potential for reactions, while the bromo and ethyl substituents will influence the molecule's overall electronic properties and steric accessibility, thereby modulating its stability. This guide will detail the logical progression from foundational thermal analysis to in-depth forced degradation studies, culminating in the development of a stability-indicating analytical method—a critical tool for the entire drug development lifecycle.

Part 1: Foundational Thermostability Assessment

Before subjecting the molecule to forced degradation, it is crucial to understand its basic thermal properties. This initial assessment provides a baseline of the compound's behavior in response to heat in the solid state and helps in designing subsequent, more stressful experiments.

Key Analytical Techniques

Two primary techniques are indispensable for the initial thermal characterization:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the compound begins to decompose.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal events such as melting, crystallization, and glass transitions, and can also provide information on decomposition.

Experimental Protocol: TGA & DSC Screening

Objective: To determine the melting point and onset of thermal decomposition of solid this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum TGA or DSC pan.

  • TGA Protocol:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a rate of 10°C/minute under a nitrogen atmosphere (flow rate of 50 mL/min).

    • Record the mass loss as a function of temperature. The onset of decomposition is typically defined as the temperature at which a 5% weight loss is observed.

  • DSC Protocol:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a temperature approximately 20°C above the melting point (if known) or just below the decomposition onset determined by TGA, at a rate of 10°C/minute under a nitrogen atmosphere.

    • Record the heat flow. The peak of the endotherm corresponds to the melting point.

  • Data Analysis: Analyze the resulting thermograms to identify key thermal events.

ParameterTechniqueTypical ObservationInterpretation
Melting Point (Tm)DSCSharp endothermic peakIndicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Decomposition Onset (Td)TGATemperature at 5% mass lossThe temperature at which significant thermal degradation begins.

Part 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's stability.[1][4] By intentionally exposing the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[1][2] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7]

The goal is to achieve a target degradation of 5-20%.[8] Degradation beyond this level can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.[8]

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The carboxylic acid and the benzimidazole ring itself can be susceptible to hydrolysis under acidic and basic conditions.

  • Oxidation: The electron-rich benzimidazole ring is a potential site for oxidation.

  • Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

  • Thermolysis: As determined by TGA, the molecule will degrade at elevated temperatures.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose aliquots oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose aliquots thermal Thermal (Solution) (60°C in dark) prep->thermal Expose aliquots photo Photolytic (ICH Q1B) (Solid & Solution) prep->photo Expose aliquots quench Neutralize/Quench Reaction acid->quench At time points base->quench At time points oxid->quench At time points thermal->quench At time points photo->quench At time points hplc Analyze via Stability-Indicating HPLC-UV/DAD Method quench->hplc lcms Characterize Degradants (LC-MS/MS) hplc->lcms If significant degradation

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The following protocols are starting points and should be optimized to achieve the target 5-20% degradation.[3][8]

A. Acid Hydrolysis

  • To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the mixture at 60°C.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.[3]

B. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the mixture at 60°C.

  • Withdraw aliquots at various time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.[3]

C. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature, protected from light.

  • Withdraw aliquots at various time points and dilute for HPLC analysis.[3]

D. Thermal Degradation (Solid and Solution)

  • Store the solid compound in a controlled oven at a temperature below its melting point but high enough to induce degradation (e.g., 80°C).[3]

  • Store a solution of the compound (e.g., in the intended formulation vehicle) at the same temperature, protected from light.

  • Analyze samples at various time points.

E. Photostability

  • Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3][7]

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze the exposed and control samples after a specified duration of exposure.

Part 3: Development of a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[3]

HPLC Method Development Strategy

The development of a robust SIM involves a systematic approach to achieve adequate separation between the parent compound and all potential degradation products generated during stress testing.

HPLC_Method_Dev start Start with Stressed Samples step1 step1 start->step1 step2 Mobile Phase Screening A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol step1->step2 step3 Gradient Optimization Adjust slope and duration to resolve all peaks step2->step3 step4 Wavelength Selection Use Diode Array Detector (DAD) Select λmax for parent & degradants step3->step4 step5 Method Validation (ICH Q2) Specificity, Linearity, Accuracy Precision, Robustness step4->step5 end Validated SIM step5->end

Caption: HPLC Stability-Indicating Method Development Strategy.

Initial HPLC Conditions (Example)
  • Column: C18, 100 x 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm, with monitoring at the λmax of the parent compound.

  • Injection Volume: 5 µL

This starting point should be optimized based on the chromatographic results from the stressed samples. The goal is to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradation product.

Data Interpretation and Mass Balance

After analysis of all stressed samples, the data should be compiled into a summary table.

Stress ConditionAssay of Parent (%)% DegradationNumber of DegradantsPeak Area of Major Degradant (%)
0.1 M HCl, 60°C, 24h92.57.524.8 (at RRT 0.85)
0.1 M NaOH, 60°C, 8h88.111.937.2 (at RRT 1.15)
3% H₂O₂, RT, 24h95.34.713.1 (at RRT 0.92)
Thermal (Solid), 80°C, 48h98.91.110.9 (at RRT 0.88)
Photolytic (Solution)91.09.025.5 (at RRT 1.30)

Note: Data presented is hypothetical for illustrative purposes.

Mass Balance: A critical aspect of the analysis is to ensure mass balance. The sum of the assay of the parent compound and the peak areas of all degradation products should be close to 100% of the initial concentration. A significant deviation may indicate that some degradants are not UV-active at the monitored wavelength or are not eluting from the column.[3]

Conclusion and Recommendations

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermostability and degradation profile of this compound. By following the outlined progression from foundational thermal analysis (TGA/DSC) to systematic forced degradation studies and the subsequent development of a validated stability-indicating HPLC method, researchers can build a complete stability profile for this molecule.

Key Recommendations:

  • Storage: Based on general knowledge of benzimidazole derivatives, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to minimize potential degradation via thermolysis, photolysis, and oxidation.[3] Long-term storage at -20°C is advisable.[9]

  • Handling: When preparing solutions, use freshly prepared solvents and minimize exposure to light and atmospheric oxygen.

  • Further Studies: For drug development purposes, formal stability studies under ICH-prescribed long-term and accelerated conditions are required to establish a re-test period or shelf life.[5][6][10]

The insights gained from these studies are invaluable for guiding formulation development, selecting appropriate packaging, and ensuring the quality, safety, and efficacy of any potential drug product.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). URL: [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies. URL: [Link]

  • ICH Q1A(R2) Guideline - ICH. URL: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). URL: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. URL: [Link]

  • Quality Guidelines - ICH. URL: [Link]

  • Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. National Institutes of Health (NIH). URL: [Link]

  • New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. URL: [Link]

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. URL: [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. URL: [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Institutes of Health (NIH). URL: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). URL: [Link]

  • Forced Degradation – A Review. Pharmaceutical Technology. URL: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. URL: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. URL: [Link]

  • This compound. PubChem. URL: [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. URL: [Link]

  • Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. URL: [Link]

Sources

A Senior Application Scientist's Review of Synthetic Routes for Substituted Benzimidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole nucleus, a privileged scaffold in medicinal chemistry, gains significant strategic importance when functionalized with a carboxylic acid moiety. This group not only modulates the physicochemical properties of the parent molecule but also serves as a critical synthetic handle for constructing complex pharmaceutical agents. This guide provides an in-depth review of the principal synthetic strategies for preparing substituted benzimidazole carboxylic acids. We move beyond mere procedural listings to dissect the underlying chemical principles and rationale governing the choice of reagents and conditions. The discussion encompasses classical condensation methodologies, modern catalytic systems, and green chemistry innovations, providing field-proven insights and detailed, actionable protocols for the practicing chemist.

The Strategic Importance of the Carboxylic Acid Moiety

The inclusion of a carboxylic acid group on the benzimidazole scaffold is a deliberate design choice in drug development. Its ability to engage in hydrogen bonding, act as a metal chelator, and serve as a bioisostere for other functional groups makes it a valuable feature. Furthermore, it provides a versatile anchor point for amide bond formation, esterification, or other coupling reactions, enabling the exploration of a vast chemical space through late-stage functionalization. The synthesis of this core, therefore, is a foundational step in many drug discovery programs.

Foundational Synthetic Strategies: The Phillips-Ladenburg Condensation

The most direct and historically significant route to benzimidazole carboxylic acids is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[1][2][3] When the target is a benzimidazole carboxylic acid, the synthesis logically starts with a substituted o-phenylenediamine that already bears the carboxyl group, typically 3,4-diaminobenzoic acid.

Mechanism and Rationale

The reaction proceeds via the condensation of an o-aryldiamine with a carboxylic acid or its derivative under forcing conditions, often in the presence of a mineral acid at high temperatures.[4] The harsh acidic conditions are mechanistically necessary; the acid protonates the carbonyl oxygen of the reacting carboxylic acid, significantly enhancing its electrophilicity. This "activation" is crucial for the weakly nucleophilic aromatic amine to initiate the first bond-forming step. The subsequent intramolecular cyclization, followed by a dehydration cascade, yields the thermodynamically stable aromatic benzimidazole ring.

Aldehyde_Condensation Start 3,4-Diaminobenzoic Acid + R-CHO Schiff Schiff Base Intermediate Start->Schiff Condensation (-H₂O) Dihydro Dihydrobenzimidazole Schiff->Dihydro Intramolecular Cyclization Product 2-Substituted Benzimidazole- 5-carboxylic Acid Dihydro->Product Oxidation (e.g., Nitrobenzene, O₂) (-2H) Green_Synthesis cluster_conditions Green Conditions Inputs o-Phenylenediamine Derivative + Carboxylic Acid / Aldehyde Reaction Reaction Core Inputs->Reaction Outputs Benzimidazole Carboxylic Acid + Benign Byproducts (e.g., H₂O) Reaction->Outputs Solvent Water / DES Solvent-Free Solvent->Reaction Catalyst Reusable Solid Acid NH₄Cl Catalyst->Reaction Energy Microwave Ambient Temp Energy->Reaction

Sources

Methodological & Application

Protocol for the Solubilization of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid for In Vitro Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a detailed, validated protocol for the solubilization of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, a compound of interest for cellular and pharmacological research. Due to its complex chemical structure, featuring both hydrophobic (bromo-aromatic, ethyl group) and ionizable (carboxylic acid, benzimidazole) moieties, achieving a stable, biocompatible solution for cell culture experiments is non-trivial. This guide outlines two primary methods for preparing high-concentration, sterile stock solutions: dissolution in an organic solvent (DMSO) and solubilization via pH modification. We will explore the causality behind each procedural step, address potential challenges, and establish a framework for ensuring experimental reproducibility and validity through appropriate quality control measures.

Physicochemical Characterization and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful dissolution strategy. The molecule's structure dictates its behavior in different solvent systems.

  • Benzimidazole Core with Bromo- and Ethyl- Substituents: The core aromatic structure, along with the bromine and ethyl groups, confers significant hydrophobicity, predicting poor solubility in aqueous media at neutral pH.[1]

  • Carboxylic Acid Group (-COOH): This acidic functional group is the primary handle for pH-dependent solubilization. At a pH above its acid dissociation constant (pKa), the carboxyl group will deprotonate to the carboxylate form (-COO⁻), which is significantly more polar and water-soluble.

  • Benzimidazole Nitrogens: The imidazole portion of the core contains nitrogen atoms that can be protonated in acidic conditions, though the carboxylic acid is the more dominant feature for solubility manipulation.

The combination of these features suggests that while the compound is inherently water-insoluble, it is well-suited for dissolution in polar aprotic organic solvents or in aqueous solutions via basification.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₂PubChem[2]
Molecular Weight 269.10 g/mol CymitQuimica[3]
Appearance Solid powder (visual inspection)-
Predicted Solubility Water: Poor. Organic Solvents: Good solubility expected in DMSO, DMF. Moderate solubility in ethanol. Aqueous Base: Soluble via salt formation (e.g., in dilute NaOH).Inferred[1]

The Principle of Stock Solution Preparation for Cell-Based Assays

The primary goal is to prepare a concentrated stock solution that is sterile, stable, and can be diluted into the aqueous cell culture medium without precipitation.[4] The final concentration of any solvent used must remain below its cytotoxic threshold for the specific cell line in use.[5][6]

The most common approach for water-insoluble compounds is to use a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solubilizing properties and relatively low toxicity at concentrations typically below 0.5% (v/v).[7] Ethanol can also be used but is generally less effective for highly hydrophobic compounds.[6][8]

Leveraging the carboxylic acid moiety, the compound can be dissolved in a dilute aqueous base (e.g., 0.1 N NaOH) to form a highly soluble sodium salt.[4][9] This stock can then be diluted in a buffered medium. The key challenge is maintaining solubility upon dilution into the pH-buffered (typically pH 7.2-7.4) culture medium, which can cause the compound to revert to its less soluble free-acid form and precipitate.

Solvent/MethodAdvantagesDisadvantagesMax Recommended Final Concentration (v/v)
DMSO Excellent solubilizing power for a wide range of compounds. Well-established in cell culture.[5]Can induce cellular stress, differentiation, or epigenetic changes even at low concentrations.[7] May interfere with some assays.Generally ≤ 0.5%, cell line dependent.[7]
Ethanol Less toxic than DMSO for many cell lines. Volatile and easily removed if necessary.[8]Weaker solubilizing power than DMSO. Higher concentrations may be required, increasing the risk of toxicity.[6]Generally ≤ 0.5-1.0%.[6]
Aqueous Base (NaOH) Avoids organic solvents, eliminating solvent-induced artifacts.Risk of precipitation upon dilution into buffered media. Requires careful pH control. High local pH can degrade the compound.Not applicable (pH is the key factor).

Detailed Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This is the recommended primary protocol due to its high reliability.

Materials:

  • This compound (MW: 269.10 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath set to 37°C

  • Sterile 0.22 µm PTFE syringe filters

Procedure:

  • Weighing: Accurately weigh 2.69 mg of the compound and transfer it to a sterile microcentrifuge tube. This amount is for preparing 500 µL of a 20 mM stock solution.

    • Calculation: (0.020 mol/L) x (0.0005 L) x (269.10 g/mol ) = 0.00269 g = 2.69 mg

  • Dissolution: Add 500 µL of sterile DMSO to the tube.

  • Solubilization: Cap the tube tightly and vortex for 1-2 minutes. If the solid does not fully dissolve, proceed to the next step.

  • Gentle Warming (Optional): Place the tube in a 37°C water bath for 5-10 minutes. Vortex intermittently. This increase in thermal energy often aids dissolution. Do not overheat, as it may degrade the compound.

  • Visual Inspection: Once the solution is clear with no visible particulates, proceed to sterilization.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm PTFE syringe filter and dispense the filtered stock solution into a new, sterile, light-protecting (amber) tube or vial. PTFE is essential as other filter materials may be degraded by DMSO.

  • Aliquoting and Storage: Prepare small-volume aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[10] Store the aliquots tightly sealed at -20°C or -80°C, protected from light. The stock solution should be stable for several months under these conditions.[4]

This protocol is an alternative to avoid organic solvents. It requires careful handling.

Materials:

  • This compound (MW: 269.10 g/mol )

  • Sterile 0.1 N Sodium Hydroxide (NaOH) solution

  • Sterile cell culture-grade water or Phosphate Buffered Saline (PBS)

  • Sterile 0.22 µm PES or PVDF syringe filters

Procedure:

  • Weighing: Accurately weigh 2.69 mg of the compound and place it in a sterile 1.5 mL tube. This will make 1 mL of a 10 mM solution.

  • Initial Solubilization: Add 100 µL of sterile water or PBS to the powder to create a suspension.

  • Basification: Add the sterile 0.1 N NaOH solution dropwise (approximately 5-10 µL at a time) while vortexing gently between additions. Continue adding base until the solid completely dissolves. The solution should become clear. Avoid adding a large excess of NaOH.

  • Volume Adjustment: Bring the total volume to 1 mL with sterile water or PBS.

  • pH Check (Optional but Recommended): Using a calibrated micro-pH probe, check that the pH is in the range of 8.0-9.0. Do not attempt to neutralize fully to pH 7.4 at this high concentration, as the compound will likely precipitate.

  • Sterilization: Using a sterile syringe, filter the solution through a 0.22 µm PES or PVDF filter into a new sterile tube.

  • Storage: Aliquot and store at -20°C. This aqueous stock may be less stable long-term than a DMSO stock.

Application in Cell Culture: Dilution and Quality Control

The success of any experiment depends on the correct preparation of the final working concentration and the implementation of proper controls.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Essential Controls weigh 1. Weigh Compound dissolve 2. Dissolve in Vehicle (e.g., DMSO) weigh->dissolve filter 3. Sterile Filter (0.22 µm PTFE) dissolve->filter aliquot 4. Aliquot & Store (-20°C / -80°C) filter->aliquot thaw 5. Thaw One Aliquot aliquot->thaw On Day of Experiment dilute 6. Serially Dilute in Culture Medium thaw->dilute add 7. Add to Cells dilute->add vehicle Vehicle Control (e.g., 0.1% DMSO) control_node For each experiment, include: untreated Untreated Cells

Caption: Workflow from stock preparation to cell treatment.

Dilution Calculation Example: To prepare a final concentration of 10 µM in a well containing 1 mL of medium from a 20 mM DMSO stock:

  • Use the dilution formula: M₁V₁ = M₂V₂

  • (20,000 µM) * V₁ = (10 µM) * (1000 µL)

  • V₁ = (10 * 1000) / 20,000 = 0.5 µL

  • Best Practice: To avoid pipetting errors with such small volumes, perform a serial dilution. First, dilute the 20 mM stock 1:100 in sterile culture medium to create an intermediate 200 µM solution. Then, add 50 µL of this intermediate solution to 950 µL of medium in the well to achieve the final 10 µM concentration.

Mandatory Quality Control:

  • Vehicle Control: This is the most critical control. Treat a set of cells with the highest concentration of the solvent (e.g., DMSO) used in the experiment.[5] This ensures that any observed cellular effects are due to the compound and not the solvent.

  • Solubility Check: After diluting the stock into the final culture medium, visually inspect for any cloudiness or precipitate. If observed, the concentration is too high for the chosen solvent level.

Troubleshooting Guide

G step_node Apply gentle heat (37°C, 10 min) & vortex. sol_node sol_node start Compound does not dissolve in DMSO? q1 Was gentle heat (37°C) applied? start->q1 q1->step_node No q2 Is the stock concentration too high? q1->q2 Yes q3 Precipitation in final culture medium? q2->q3 No sol_node1 Reduce target stock concentration (e.g., 10 mM). q2->sol_node1 Yes sol_node2 1. Decrease final compound concentration. 2. Increase final solvent % (if below toxic limit). 3. Use Protocol 2 (pH modification). q3->sol_node2 Yes sol_node3 Problem solved. Proceed with experiment. q3->sol_node3 No

Caption: Decision tree for resolving solubility issues.

References

  • T. Skaug, et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • I. T. T. Koleva, et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. NIH National Library of Medicine. [Link]

  • M. A. T. Abdel-Mawgood, et al. (2019). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. ResearchGate. [Link]

  • Unknown Author. (n.d.). Basic Laboratory Procedures. [Source not further specified]. [Link]

  • M. E. D. Rago, et al. (1990). The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. ScienceDirect. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • T. N. M. Pham, et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Solubility of Things. (n.d.). 1-Bromo-3-fluorobenzene. Solubility of Things. [Link]

  • Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Source not further specified]. [Link]

  • Unknown Author. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Source not further specified]. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • N. A. Kolobov, et al. (2021). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). ResearchGate. [Link]

  • M. G. Alam, et al. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. NIH National Library of Medicine. [Link]

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High-throughput screening assays using 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for High-Throughput Screening of Novel Kinase Inhibitors Using 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic Acid

Abstract

This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify and characterize potential kinase inhibitors, using the novel compound This compound as a representative example. The benzimidazole/benzodiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This guide details a robust, no-wash AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) protocol, designed for scalability and reproducibility in a 384-well format. We emphasize the causality behind experimental choices, rigorous quality control using the Z'-factor statistic, and detailed, step-by-step protocols for assay development, primary screening, and hit confirmation.

Introduction: The Rationale for Screening Benzodiazole Derivatives as Kinase Inhibitors

Enzymes, particularly kinases, are among the most common targets in drug discovery, with fluorescence-based assays being a predominant screening method.[3][4] The benzimidazole and related benzodiazole scaffolds are of significant interest due to their versatile binding capabilities and have been successfully incorporated into numerous therapeutic agents.[1] For instance, cell-based HTS campaigns have identified benzoimidazole compounds as selective inhibitors of key signaling kinases like FLT3, which is implicated in acute myeloid leukemia.[1]

Given this precedent, novel compounds like this compound represent promising candidates for screening against kinase targets. This application note outlines a framework for evaluating such compounds against a generic, representative tyrosine kinase (referred to herein as "Target Kinase"). The described methodology is adaptable to a wide range of specific kinase targets.

Principle of the AlphaLISA® Kinase Inhibition Assay

The AlphaLISA® technology is a bead-based, homogeneous assay platform ideal for HTS due to its high sensitivity and resistance to matrix effects.[5][6] The principle relies on the proximity of two bead types: a Donor bead and an Acceptor bead.

  • Reaction Setup : A biotinylated substrate peptide is incubated with the Target Kinase and ATP. In the absence of an inhibitor, the kinase phosphorylates the substrate.

  • Detection : Streptavidin-coated Donor beads are added, which bind to the biotinylated substrate (both phosphorylated and non-phosphorylated). Simultaneously, Acceptor beads conjugated with an antibody specific to the phosphorylated version of the substrate (e.g., an anti-phosphotyrosine antibody) are introduced.

  • Signal Generation : If the substrate is phosphorylated, the Donor and Acceptor beads are brought into close proximity (within 200 nm).[5] Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen molecules. These molecules travel to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.[7][8]

  • Inhibition : In the presence of an effective inhibitor like this compound, the kinase activity is blocked. The substrate remains unphosphorylated, the Acceptor bead does not bind, and no signal is generated. The decrease in signal is therefore directly proportional to the inhibitory activity of the compound.

G cluster_0 Scenario 1: No Inhibition cluster_1 Detection cluster_2 Scenario 2: Inhibition cluster_3 Detection Kinase Target Kinase ADP ADP Kinase->ADP pSubstrate Biotin-Substrate-pTyr Kinase->pSubstrate Phosphorylation Substrate Biotin-Substrate-Tyr Substrate->Kinase ATP ATP ATP->Kinase Inhibitor_No No Inhibitor Donor Donor Bead (Streptavidin) pSubstrate->Donor Binds Biotin Acceptor Acceptor Bead (Anti-pTyr Ab) pSubstrate->Acceptor Binds pTyr Donor->Acceptor Signal Light Signal (615 nm) Acceptor->Signal Energy Transfer Kinase2 Target Kinase Blocked No Reaction Kinase2->Blocked Substrate2 Biotin-Substrate-Tyr Substrate2->Kinase2 Donor2 Donor Bead (Streptavidin) Substrate2->Donor2 Binds Biotin ATP2 ATP ATP2->Kinase2 Inhibitor_Yes Inhibitor Present (Test Compound) Inhibitor_Yes->Kinase2 Acceptor2 Acceptor Bead (Anti-pTyr Ab) NoSignal No Signal Acceptor2->NoSignal

Caption: Principle of the AlphaLISA kinase inhibition assay.

Materials and Reagents

ReagentSupplierPurpose
This compoundVariesTest compound; dissolved in 100% DMSO to 10 mM stock
Recombinant Human Target KinaseVariesEnzyme source
Biotinylated Substrate PeptideVariesKinase substrate
ATP (Adenosine 5'-triphosphate)VariesPhosphate donor
StaurosporineVariesPositive control inhibitor
AlphaLISA Streptavidin Donor BeadsPerkinElmerBinds biotinylated substrate
AlphaLISA Anti-pTyr Acceptor BeadsPerkinElmerBinds phosphorylated substrate
AlphaLISA Kinase Buffer (10X)PerkinElmerOptimized buffer for kinase reactions
DMSO (Dimethyl sulfoxide), ACS GradeVariesSolvent for compounds
384-well white opaque microplatesVariesLow-volume assay plates for luminescent readings
Plate reader with AlphaLISA capabilityVariesInstrument for excitation at 680 nm and emission detection at 615 nm

Experimental Protocols

Part 1: Assay Development and Optimization

The goal of this phase is to determine the optimal concentrations of enzyme and substrate (ATP) that yield a robust assay window while conserving reagents. The key is to operate in the linear range of the enzymatic reaction.

Protocol 1: Target Kinase Titration

  • Prepare a 1X Kinase Buffer solution.

  • Create a 2-fold serial dilution of the Target Kinase in 1X Kinase Buffer, starting from a high concentration (e.g., 20 nM) down to 0 nM across 12 points.

  • In a 384-well plate, add 2.5 µL of each kinase dilution.

  • Prepare a 2X Substrate/ATP mix in 1X Kinase Buffer containing a fixed, saturating concentration of ATP (e.g., 20 µM) and a fixed concentration of biotinylated peptide (e.g., 100 nM).

  • Add 2.5 µL of the 2X Substrate/ATP mix to each well containing the kinase.

  • Seal the plate and incubate for 60 minutes at room temperature. Causality: This incubation allows the enzymatic reaction to proceed. The time should be optimized to remain within the initial linear velocity of the reaction.

  • Prepare a 2X AlphaLISA Detection Mix containing Donor and Acceptor beads in AlphaLISA buffer according to the manufacturer's protocol. Note: Donor beads are light-sensitive and should be handled under subdued light.[5]

  • Add 5 µL of the Detection Mix to all wells.

  • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Read the plate on an AlphaLISA-compatible reader.

  • Analysis : Plot the AlphaLISA signal vs. Kinase concentration. Select the lowest kinase concentration that gives a robust signal (e.g., 80% of the maximum signal) for subsequent experiments. This is the optimal enzyme concentration.

Protocol 2: ATP Km Determination

  • Using the optimal Target Kinase concentration determined above, set up a similar assay.

  • Prepare a 2-fold serial dilution of ATP in 1X Kinase Buffer, ranging from 100 µM down to 0 µM.

  • Add 2.5 µL of 2X Target Kinase solution to each well.

  • Add 2.5 µL of the various 2X ATP/Substrate mixes to the wells.

  • Follow steps 6-10 from Protocol 1.

  • Analysis : Plot the AlphaLISA signal vs. ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km for ATP. For inhibitor screening, it is standard practice to use an ATP concentration equal to the Km value. This ensures the assay is sensitive to competitive inhibitors.

Part 2: Primary High-Throughput Screen

The primary screen is performed at a single, high concentration of the test compounds to identify initial "hits."

Protocol 3: Single-Point Screening

  • Prepare compound plates by dispensing 50 nL of 10 mM stock solutions of the library compounds (including this compound) into a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM in a 5 µL final volume.

  • Controls : Dedicate columns for controls:

    • Negative Control (0% Inhibition) : 50 nL of 100% DMSO.

    • Positive Control (100% Inhibition) : 50 nL of a high concentration of Staurosporine (e.g., 10 mM stock for a final concentration of 10 µM).

  • Prepare a 2X Target Kinase solution at its optimal concentration in 1X Kinase Buffer.

  • Add 2.5 µL of the 2X Target Kinase solution to all wells.

  • Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the test compounds to bind to the kinase before the substrate is introduced.

  • Prepare a 2X Substrate/ATP mix containing biotinylated peptide and ATP (at its Km concentration).

  • Add 2.5 µL of the 2X Substrate/ATP mix to all wells to start the reaction.

  • Follow steps 6-10 from Protocol 1 for incubation, detection, and reading.

Part 3: Hit Confirmation and Potency Determination

Hits from the primary screen are re-tested in a dose-response format to confirm activity and determine their potency (IC₅₀).

Protocol 4: IC₅₀ Determination

  • Select the confirmed hits from the primary screen.

  • Create a 10-point, 3-fold serial dilution series for each hit compound, starting from a 10 mM stock in 100% DMSO.

  • Dispense 50 nL of each concentration into a 384-well plate.

  • Follow the exact procedure as described in Protocol 3 (steps 2-8), including negative and positive controls.

  • Analysis :

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PosCtrl) / (Signal_NegCtrl - Signal_PosCtrl)).

    • Plot % Inhibition vs. log[Compound Concentration].

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Analysis and Quality Control

The reliability of an HTS assay is paramount. The Z'-factor is the industry-standard metric for quantifying assay quality, as it accounts for both the dynamic range and data variation.[9][10][11]

Z'-Factor Calculation:

The Z'-factor is calculated using the signals from the positive (Pos) and negative (Neg) controls:

Z' = 1 - [ (3 * SDPos + 3 * SDNeg) / |MeanPos - MeanNeg| ]

Where SD is the standard deviation and Mean is the average signal.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between controls with low data variability. Ideal for HTS.[11][12]
0 to 0.5Acceptable/DoableSmaller separation band; assay may be useful but requires caution.[10]
< 0UnacceptableControl signal distributions overlap; assay is not suitable for screening.[9]

Example Quality Control Data:

Control TypeNMean SignalStd. Dev.
Negative (DMSO)161,250,00085,000
Positive (Stauro.)1675,00025,000
Z'-Factor 0.72

A Z'-factor of 0.72 indicates an excellent, robust assay suitable for a full-scale HTS campaign.

Caption: A self-validating HTS workflow with integrated QC checks.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the high-throughput screening of novel benzodiazole-containing compounds, such as this compound, as potential kinase inhibitors. By leveraging the robust AlphaLISA platform and adhering to rigorous assay development and quality control standards, researchers can efficiently and reliably identify and characterize potent inhibitors from large compound libraries. The inclusion of clear causality for each step and the mandatory use of the Z'-factor ensures that the generated data is trustworthy and actionable for downstream drug development efforts.

References

  • On HTS: Z-factor. (2023). Vertex AI Search.
  • Cui, J., et al. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Z-factor. (n.d.). Wikipedia. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. [Link]

  • AlphaLISA Assay Development Guide. (n.d.). PerkinElmer.
  • Patel, D., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). IU Indianapolis ScholarWorks. [Link]

  • Hester, S. D., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Wiley Online Library. [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Fricke, N., et al. (n.d.). Working principle of the AlphaLISA assay. ResearchGate. [Link]

  • An, W. F., & Tolliday, N. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • Lazo, J. S., et al. (2019). Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). PubMed Central. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]

  • 16 High Throughput Screening with Fluorescent Probe. (2019). Protocols.io. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate. [Link]

  • Results for "High-throughput Screening". (n.d.). Springer Nature Experiments. [Link]

  • Danso, D., et al. (2024). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. [Link]

  • Wang, L., et al. (2022). Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. PubMed. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid. (n.d.). MySkinRecipes. [Link]

  • Automation-enabled assay development for high throughput screening. (2022). YouTube. [Link]

  • Optimization via high-throughput screening. (n.d.). ResearchGate. [Link]

  • Uddin, M. S., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI. [Link]

  • Le, T. N., et al. (2025). High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites. PubMed. [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]

  • Ekonomov, A. L., et al. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. PubMed. [Link]

  • ethyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate. (n.d.). PubChem. [Link]

  • 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid. (n.d.). AbacipharmTech. [Link]

  • El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2019). ResearchGate. [Link]

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Application Notes and Protocols: Strategic Derivatization of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Cornerstone in Drug Discovery

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding, π-π stacking, and metal coordination.[2] This versatility has led to the development of benzimidazole-containing drugs with a broad spectrum of pharmacological activities, including anti-ulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), and anticancer agents.[3][4]

The strategic functionalization of the benzimidazole core is a key approach in modern drug discovery to modulate pharmacokinetic and pharmacodynamic properties. The target molecule, 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, presents three key points for diversification: the C5-carboxylic acid, the C7-bromo substituent, and the N1-ethyl group. Modification of the carboxylic acid to amides or esters can enhance cell permeability and introduce new interaction points with biological targets. The bromo group at the C7 position serves as a versatile handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, enabling extensive exploration of the structure-activity relationship (SAR).[5] This application note provides a comprehensive guide to the synthesis and derivatization of this key intermediate for researchers in drug development.

Proposed Synthesis of the Core Scaffold: this compound

A plausible synthetic route to the target benzimidazole core is outlined below, commencing from commercially available 3-nitrobenzoic acid. This multi-step synthesis involves sequential nitration, bromination, N-ethylation, reduction, and finally, cyclization to form the benzimidazole ring.

Synthesis_Workflow A 3-Nitrobenzoic Acid B 3,5-Dinitrobenzoic Acid A->B HNO3, H2SO4 C Methyl 3,5-dinitrobenzoate B->C MeOH, H2SO4 D Methyl 3-amino-5-nitrobenzoate C->D Na2S, S, H2O E Methyl 3-(ethylamino)-5-nitrobenzoate D->E EtI, K2CO3 F Methyl 4-bromo-3-(ethylamino)-5-nitrobenzoate E->F NBS, H2SO4 G Methyl 3-amino-4-bromo-5-(ethylamino)benzoate F->G Fe, NH4Cl H This compound G->H Formic Acid, then hydrolysis Amide_Coupling Core 7-Bromo-1-ethyl-1,3-benzodiazole- 5-carboxylic acid Amide Amide Derivative Core->Amide HATU, DIPEA, DMF Amine R1R2NH Amine->Amide Esterification Core 7-Bromo-1-ethyl-1,3-benzodiazole- 5-carboxylic acid Ester Ester Derivative Core->Ester SOCl2, then R-OH Alcohol R-OH Alcohol->Ester Suzuki_Coupling Ester Methyl 7-bromo-1-ethyl-1,3- benzodiazole-5-carboxylate CoupledProduct Coupled Product Ester->CoupledProduct Pd(dppf)Cl2, K2CO3, Dioxane/H2O BoronicAcid Ar-B(OH)2 BoronicAcid->CoupledProduct

Sources

Application Notes and Protocols: 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization and application of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid as a novel chemical probe. While specific biological targets for this compound are not yet extensively documented in peer-reviewed literature, its benzimidazole core is a well-established pharmacophore present in numerous bioactive molecules.[1][2][3] The presence of a carboxylic acid handle and a bromo substituent offers versatile opportunities for functionalization and target interaction studies. These notes are intended to serve as a comprehensive resource for researchers aiming to explore the potential of this molecule in target identification, validation, and as a tool for cellular and biochemical assays.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzimidazole scaffold.[4][5][6][7][8][9] The benzimidazole moiety is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and DNA.[1][2] The key structural features of this molecule suggest its potential as a valuable chemical probe:

  • Benzimidazole Core: Provides a rigid scaffold with hydrogen bonding capabilities, often involved in specific interactions with protein targets.

  • Carboxylic Acid Group: A versatile functional handle for bioconjugation, allowing the attachment of reporter tags (fluorophores, biotin), affinity matrices, or photo-reactive cross-linkers.[10][11][12]

  • Bromo Substituent: Can serve as a site for further chemical modification through cross-coupling reactions or may be involved in halogen bonding with a target protein.

  • Ethyl Group: Enhances lipophilicity, potentially improving cell permeability.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₂[4][5]
Molecular Weight 269.10 g/mol [4]
CAS Number 1378260-23-1[4][7][9]
Appearance Off-white to light yellow solidSupplier Data
Purity ≥97%[4]

Potential Applications as a Chemical Probe

Given its structural features, this compound can be envisioned for use in several key areas of chemical biology and drug discovery:

  • Target Identification: By immobilizing the compound on a solid support via its carboxylic acid, it can be used as bait to pull down interacting proteins from cell lysates.

  • Target Engagement and Validation: Fluorescently labeled derivatives can be synthesized to visualize target localization within cells and to quantify target engagement using techniques like fluorescence polarization or FRET.

  • Activity-Based Protein Profiling (ABPP): While not a classic ABPP probe, derivatization with a reactive "warhead" could allow for covalent labeling of specific enzyme classes.

  • Fragment-Based Drug Discovery (FBDD): The core scaffold can serve as a starting point for the development of more potent and selective inhibitors.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the characterization and utilization of this compound as a chemical probe.

General Workflow for Probe Development and Application

G cluster_0 Probe Synthesis & Characterization cluster_1 Biochemical & In Vitro Assays cluster_2 Cell-Based Assays A 7-Bromo-1-ethyl-1,3- benzodiazole-5-carboxylic acid B Conjugation to Reporter Tag (e.g., Fluorophore, Biotin) A->B EDC/NHS Coupling F Affinity Pull-down with Immobilized Probe A->F Immobilization C Purification and Spectroscopic Analysis B->C D Target Binding Assay (e.g., SPR, MST) C->D E Enzyme Inhibition Assay (if applicable) C->E G Cellular Uptake and Localization (Fluorescent Probe) D->G H In-Cell Target Engagement (e.g., CETSA) E->H I Phenotypic Screening F->I Target ID

Caption: Workflow for developing and applying the chemical probe.

Protocol 1: Synthesis of a Fluorescently Labeled Probe via Amide Coupling

This protocol describes the conjugation of this compound to an amine-containing fluorophore (e.g., a commercially available fluorescein or rhodamine derivative with an amino linker) using carbodiimide chemistry.

Rationale: The carboxylic acid is activated by EDC to form a reactive O-acylisourea intermediate. NHS is added to form a more stable amine-reactive NHS ester, which then efficiently reacts with the primary amine of the fluorophore to form a stable amide bond.[10][11]

Materials:

  • This compound

  • Amine-functionalized fluorophore (e.g., 5-(aminoacetamido)fluorescein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve 1 equivalent of this compound in anhydrous DMF.

  • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve 1 equivalent of the amine-functionalized fluorophore in anhydrous DMF. Add 2 equivalents of TEA or DIPEA.

  • Add the fluorophore solution to the activated carboxylic acid solution.

  • Stir the reaction at room temperature overnight, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

  • Characterize the final fluorescent probe by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Immobilization of the Probe for Affinity Pull-Down Experiments

This protocol details the covalent attachment of the probe to amine-functionalized agarose beads for use in affinity chromatography to identify binding partners.

Rationale: Similar to the fluorescent labeling, EDC/NHS chemistry is used to form a stable amide bond between the probe's carboxylic acid and the primary amines on the surface of the agarose beads.

Materials:

  • This compound

  • Amine-functionalized agarose beads (e.g., NHS-activated Sepharose or AminoLink Plus Coupling Resin)

  • EDC and NHS

  • Coupling buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 4.7)

  • Wash buffer (e.g., PBS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Equilibrate the amine-functionalized agarose beads with the coupling buffer according to the manufacturer's instructions.

  • Dissolve this compound in a minimal amount of DMSO or DMF and then dilute in the coupling buffer to the desired final concentration.

  • Add EDC and NHS to the solution of the compound and incubate for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the activated compound solution to the equilibrated beads.

  • Incubate the slurry for 2-4 hours at room temperature with gentle mixing.

  • Centrifuge the beads and discard the supernatant.

  • Wash the beads several times with the wash buffer to remove unreacted compound and byproducts.

  • Block any remaining active sites on the beads by incubating with the quenching buffer for 1-2 hours at room temperature.

  • Wash the beads extensively with PBS. The probe-immobilized beads are now ready for use in pull-down experiments.

Protocol 3: Cellular Imaging with a Fluorescently Labeled Probe

This protocol outlines the use of the synthesized fluorescent probe to visualize its subcellular localization.

Materials:

  • Fluorescently labeled this compound

  • Cultured cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • Dilute the fluorescent probe in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range; this should be optimized).

  • Remove the old medium from the cells and add the medium containing the fluorescent probe.

  • Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Wash the cells three times with warm PBS to remove the excess probe.

  • (Optional) For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells with PBS and counterstain with DAPI for 5 minutes.

  • Wash again with PBS and mount the coverslips.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Data Interpretation and Troubleshooting

Table 2: Potential Outcomes and Interpretations
ExperimentPositive ResultInterpretationPotential PitfallTroubleshooting
Affinity Pull-down Specific protein bands on SDS-PAGE compared to control beadsThe identified proteins are potential binding partners of the probe.High background of non-specific bindingIncrease stringency of wash steps; use a scrambled or negative control compound immobilized on beads.
Cellular Imaging Punctate or localized fluorescence signalThe probe accumulates in specific organelles or cellular compartments, suggesting target localization.Diffuse cytoplasmic stainingThe probe may have low target affinity or high non-specific binding. Lower the probe concentration or incubation time.
In Vitro Binding Assay Dose-dependent binding to a purified proteinConfirms direct interaction between the probe and the protein target.No binding observedThe protein may not be a direct target, or the assay conditions are not optimal.

Proposed Mechanism of Action and Signaling Pathway Visualization

As the specific target is unknown, we can hypothesize a general mechanism where the probe acts as an inhibitor of a signaling pathway. For instance, if the probe were to target a kinase, the following pathway could be investigated.

G cluster_0 Hypothetical Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Target Kinase B->C Activates D Downstream Substrate C->D Phosphorylates E Phosphorylated Substrate D->E F Cellular Response (e.g., Proliferation) E->F Probe 7-Bromo-1-ethyl-1,3- benzodiazole-5- carboxylic acid Probe->C Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a promising starting point for the development of novel chemical probes. Its versatile chemistry allows for the synthesis of a variety of derivatives for target identification, validation, and cellular imaging. The protocols and workflows outlined in this document provide a roadmap for researchers to unlock the potential of this and similar benzimidazole-based molecules in advancing chemical biology and drug discovery.

References

  • Benzimidazoles in Drug Discovery: A Patent Review. [Link]

  • Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores - a 2 minute Preview of the Experimental Protocol. [Link]

  • Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC. [Link]

  • The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs). [Link]

  • New Benzimidazole-Based pH-Sensitive Fluorescent Probes. [Link]

  • New Benzimidazole-Based pH-Sensitive Fluorescent Probes - MDPI. [Link]

  • This compound | C10H9BrN2O2 - PubChem. [Link]

  • 7-Bromo-1,3-dioxaindane-5-carboxylic acid | C8H5BrO4 - PubChem. [Link]

  • 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid - MySkinRecipes. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • ethyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]

  • Synthesis of Benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organ. [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]

  • 5-Bromo-1H-Benzimidazole-2-Carboxylic Acid Ethyl Ester - Quinoline. [Link]

  • 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. [Link]

  • 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid. [Link]

  • 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid. [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]

  • Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

  • 7-Bromo-5-iodo-benzo[d]isothiazole | C7H3BrINS - PubChem. [Link]

  • CAS#:1378944-02-5 | 2-bromo-1,3-benzothiazole-7-carboxylic acid | Chemsrc. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Kinase Inhibitor Design

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic purine nucleosides and engage with the ATP-binding sites of various kinases.[1] This versatile scaffold is a cornerstone in the development of targeted therapies for a multitude of diseases, particularly cancer. Kinase inhibitors featuring the benzimidazole framework often exhibit potent and selective activity against key oncogenic drivers such as RAF kinases, tyrosine kinases, and cyclin-dependent kinases.[2][3] The strategic functionalization of the benzimidazole ring system is paramount to achieving desired potency, selectivity, and pharmacokinetic properties.

This application note details the utility of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid , a key intermediate designed for the efficient construction of diverse kinase inhibitor libraries. This bifunctional reagent offers two orthogonal handles for chemical modification: a carboxylic acid at the C5 position, ideal for amide bond formation, and a bromine atom at the C7 position, a versatile anchor for carbon-carbon bond-forming cross-coupling reactions.

Causality of Experimental Design: Why This Scaffold?

The design of this compound is deliberate, addressing common challenges in kinase inhibitor synthesis.

  • The Carboxylic Acid (C5-Position): The amide bond is a fundamental linkage in many kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase active site.[4] The C5-carboxylic acid provides a direct and reliable point for installing various amine-containing fragments, enabling extensive Structure-Activity Relationship (SAR) exploration of the solvent-exposed region. Standard amide coupling reagents, such as HATU, facilitate this transformation under mild conditions with high efficiency.[5]

  • The Bromo Group (C7-Position): The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This allows for the introduction of a wide array of aryl and heteroaryl moieties. These appended groups can be tailored to target the hydrophobic pocket of the kinase active site, enhancing potency and modulating selectivity. The ethyl group at the N1 position prevents potential complications from N-H reactivity during these coupling reactions.

The combination of these two functionalities on a single, stable benzimidazole core allows for a divergent synthetic strategy, as depicted below.

G cluster_0 Core Intermediate cluster_1 Synthetic Pathways cluster_2 Diversified Scaffolds cluster_3 Final Products Core 7-Bromo-1-ethyl-1,3-benzodiazole- 5-carboxylic acid Amide Amide Coupling (HATU, DIPEA) Core->Amide R-NH2 Suzuki Suzuki Coupling (Pd Catalyst, Base) Core->Suzuki Ar-B(OH)2 Scaffold1 7-Bromo-benzimidazole Amide Library Amide->Scaffold1 Scaffold2 7-Aryl-benzimidazole Carboxylic Acid Library Suzuki->Scaffold2 Scaffold1->Suzuki Ar-B(OH)2 Final Diverse Kinase Inhibitor Library Scaffold2->Amide R-NH2 G cluster_workflow Amide Coupling Workflow A 1. Dissolve Reactants - Benzimidazole Acid - Amine (e.g., Aniline) - HATU in DMF B 2. Add Base - Add DIPEA dropwise at 0°C A->B C 3. Reaction - Stir at room temperature for 2-4 hours B->C D 4. Work-up - Quench with water - Extract with Ethyl Acetate C->D E 5. Purification - Column Chromatography (Silica Gel) D->E

Caption: Step-by-step workflow for the amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add the aniline (1.1 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Trustworthiness Check: The use of HATU as a coupling agent is a standard, well-validated method for amide bond formation, known for its high efficiency and low rate of epimerization with chiral substrates. [5]The work-up procedure is designed to effectively remove DMF and unreacted reagents.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol details the palladium-catalyzed coupling of the C7-bromo position with a representative boronic acid, phenylboronic acid. This reaction can be performed on the starting carboxylic acid or, more commonly, on the C5-amide derivative.

Workflow Diagram:

G cluster_workflow Suzuki Coupling Workflow A 1. Combine Reactants - Bromo-Benzimidazole - Boronic Acid - Base (e.g., K2CO3) B 2. Add Catalyst - Pd(dppf)Cl2 A->B C 3. Add Solvent & Degas - Dioxane/Water mixture - Bubble with N2/Ar B->C D 4. Reaction - Heat to 80-100°C for 4-12 hours C->D E 5. Work-up & Purification - Filter, Extract, Purify D->E

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 7-Bromo-1-ethyl-N-phenyl-1,3-benzodiazole-5-carboxamide (from Protocol 1) (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Celite

Procedure:

  • In a reaction vessel, combine the 7-bromo-benzimidazole substrate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Trustworthiness Check: The Pd(dppf)Cl₂ catalyst is highly effective for cross-coupling reactions involving electron-rich heterocyclic halides like bromo-benzimidazoles. [7]The use of a mixed aqueous/organic solvent system with an inorganic base like K₂CO₃ is a standard and reliable condition for Suzuki reactions. [1][8]

Data Presentation: Representative Kinase Inhibition Data

The synthetic routes described enable the creation of libraries of compounds for biological screening. The table below presents hypothetical, yet plausible, inhibitory concentration (IC₅₀) data for a series of compounds derived from our core intermediate, illustrating how structural modifications at the C5 and C7 positions can impact kinase activity.

Compound IDC5-Amide Moiety (R)C7-Aryl Moiety (Ar)RAF Kinase IC₅₀ (nM)EGFR Kinase IC₅₀ (nM)
INH-001 PhenylPhenyl150>10,000
INH-002 CyclohexylPhenyl85>10,000
INH-003 PhenylPyridin-3-yl458,500
INH-004 CyclohexylPyridin-3-yl12 6,200
INH-005 Phenyl4-Fluorophenyl120>10,000
INH-006 Cyclohexyl4-Fluorophenyl9 7,800

Data are hypothetical and for illustrative purposes only.

Analysis of Hypothetical Data: The data suggest that a cyclohexylamide at the C5 position (e.g., INH-002 , INH-004 , INH-006 ) is generally more potent against RAF kinase than a phenylamide. Furthermore, introducing a nitrogen atom into the C7-aryl ring (pyridin-3-yl, INH-004 ) or a fluorine atom (INH-006 ) significantly enhances potency, likely due to additional interactions within the kinase active site. The poor activity against EGFR demonstrates potential for achieving selectivity.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. Its orthogonal reactive sites—the C5-carboxylic acid and the C7-bromo group—permit the application of robust and well-established synthetic methodologies, namely amide coupling and Suzuki-Miyaura cross-coupling. This enables the rapid and efficient generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. The protocols and workflows presented herein provide a reliable foundation for researchers and scientists in the field of medicinal chemistry.

References

  • Rossi, S., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Lee, T., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1025-1030. [Link]

  • Al-Ostath, A., et al. (n.d.). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal. [Link]

  • Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Kaur, M., et al. (2012). Binding modes of amide linkage in benzimidazole derivatives: normal amide bond (A); amide bond in tautomeric form (B). ResearchGate. [Link]

  • Martins, P. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings. [Link]

  • Google Patents. (n.d.). Novel compounds as jnk kinase inhibitors.
  • Sureshbabu, A. D., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • Zhang, M., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals. [Link]

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Application Notes and Protocols: 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Benzodiazole Building Block

The field of organic electronics continues to be driven by the rational design and synthesis of novel functional materials. Within this landscape, heterocyclic compounds, particularly those based on the benzimidazole scaffold, have garnered significant attention due to their inherent thermal stability, excellent charge transport characteristics, and tunable photophysical properties.[1][2] This application note introduces 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid , a strategically functionalized benzodiazole derivative poised for versatile applications in next-generation organic electronic devices.

While direct applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its unique combination of a benzodiazole core, a reactive bromo substituent, a solubilizing ethyl group, and a surface-active carboxylic acid moiety presents a compelling case for its utility in several key areas of organic electronics. This guide will, therefore, provide a forward-looking perspective on its potential applications, grounded in the established principles of materials science and organic electronics. We will explore its role as a hole-transporting material with enhanced interfacial properties and as a pivotal precursor for the synthesis of advanced emissive materials.

The insights and protocols detailed herein are designed for researchers, materials scientists, and professionals in drug development seeking to leverage the unique attributes of this promising molecule.

Molecular Structure and Inferred Properties

The strategic placement of functional groups on the benzodiazole core of This compound imparts a unique set of properties that can be harnessed for various applications in organic electronics.

  • Benzodiazole Core: The benzodiazole nucleus is known for its rigid, planar structure and rich π-electron system, which facilitates intermolecular π-π stacking and efficient charge transport.[3] Benzimidazole derivatives have been successfully employed as both electron-transporting and hole-transporting materials, as well as blue-emitting chromophores in Organic Light-Emitting Diodes (OLEDs).[1][4][5][6][7]

  • Bromo Group: The bromine atom at the 7-position serves as a versatile synthetic handle for post-functionalization via various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9][10] This allows for the facile introduction of various aryl or heteroaryl moieties to extend the π-conjugation, thereby tuning the HOMO/LUMO energy levels and the optical properties of the molecule.[11]

  • Ethyl Group: The N-ethyl group enhances the solubility of the molecule in common organic solvents. This is a critical feature for the fabrication of large-area electronic devices using cost-effective solution-processing techniques such as spin-coating, dip-coating, or inkjet printing.[12][13][14]

  • Carboxylic Acid Group: The carboxylic acid functionality is a key feature that can serve multiple purposes. It can act as an anchoring group to improve adhesion and electronic coupling to metal oxide electrodes like Indium Tin Oxide (ITO).[15][16][17] This can lead to improved charge injection/extraction efficiency and overall device performance. Furthermore, the polarity of the carboxylic acid group can influence the molecule's self-assembly and thin-film morphology.

A plausible synthetic pathway for this compound is outlined below, starting from commercially available precursors.

cluster_synthesis Plausible Synthetic Route Starting Material 3-Bromo-4-nitro-5-aminobenzoic acid Reduction Reduction of nitro group (e.g., SnCl2/HCl) Starting Material->Reduction Diamino Intermediate 3-Bromo-4,5-diaminobenzoic acid Reduction->Diamino Intermediate Ethylamine Reaction Reaction with Triethyl orthoformate or Acetaldehyde Diamino Intermediate->Ethylamine Reaction Cyclization Cyclization Ethylamine Reaction->Cyclization Target Molecule This compound Cyclization->Target Molecule cluster_functionalization Functionalization Workflow Target Molecule This compound Suzuki Coupling Suzuki-Miyaura Cross-Coupling (Arylboronic acid, Pd catalyst, Base) Target Molecule->Suzuki Coupling Functionalized Product Aryl-substituted Benzodiazole Derivative Suzuki Coupling->Functionalized Product OLED Fabrication Solution Processing (Spin-coating) Functionalized Product->OLED Fabrication Emissive Layer Emissive Layer in OLED OLED Fabrication->Emissive Layer

Sources

Application Notes and Protocols for Evaluating the Bioactivity of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Benzimidazole Scaffolds

The benzimidazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These activities span antimicrobial, antiviral, and notably, anticancer properties. The structural similarity of the benzimidazole scaffold to naturally occurring purine nucleotides allows for interaction with various biological targets, making it a focal point in drug discovery. This document provides a detailed protocol for the initial cell-based screening of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid , a novel benzimidazole derivative, to assess its cytotoxic and apoptotic potential against common cancer cell lines.

Given the nascent stage of research on this specific molecule, a logical first step is to perform a general cytotoxicity screening. This will establish a foundational understanding of its dose-dependent effects on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay has been selected for this purpose due to its robustness, high-throughput compatibility, and its widespread use in preclinical drug discovery.

To further elucidate the mechanism of any observed cytotoxicity, a subsequent investigation into the induction of apoptosis is proposed. The Caspase-Glo® 3/7 Assay is an ideal secondary screen, providing a sensitive and quantitative measure of the activation of key effector caspases involved in the apoptotic cascade.

Experimental Design: A Two-Pronged Approach to Bioactivity Screening

The experimental workflow is designed to first identify if this compound exhibits cytotoxic effects and, if so, to then probe whether this cytotoxicity is mediated by apoptosis.

Experimental_Workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Apoptosis Induction Assessment P1_1 Prepare Stock Solution of This compound P1_2 Select and Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) P1_1->P1_2 Initial Setup P1_3 Perform MTT Assay with a Range of Compound Concentrations P1_2->P1_3 Cell Treatment P1_4 Data Analysis: Calculate % Viability and Determine IC50 Value P1_3->P1_4 Quantification P2_1 Treat Cells with Compound at Concentrations around the IC50 P1_4->P2_1 Informs Concentration Selection Conclusion Conclusion: Assess Cytotoxic and Apoptotic Potential of the Compound P1_4->Conclusion P2_2 Perform Caspase-Glo® 3/7 Assay P2_1->P2_2 Induction P2_3 Measure Luminescence P2_2->P2_3 Detection P2_4 Data Analysis: Quantify Caspase-3/7 Activation P2_3->P2_4 Interpretation P2_4->Conclusion

Caption: A two-phase experimental workflow for the bioactivity screening of the target compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. Sourcing from reputable suppliers is crucial for experimental reproducibility.

Reagent/MaterialRecommended SupplierCatalog Number
This compoundAngeneAG00AQHH
MCF-7 (Human breast adenocarcinoma) Cell LineATCCHTB-22
HeLa (Human cervical adenocarcinoma) Cell LineATCCCCL-2
A549 (Human lung carcinoma) Cell LineATCCCCL-185
Dulbecco's Modified Eagle's Medium (DMEM)ATCC30-2002
F-12K Medium (for A549 cells)ATCC30-2004
Fetal Bovine Serum (FBS)ATCC30-2020
Penicillin-Streptomycin SolutionThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Dimethyl Sulfoxide (DMSO), Cell Culture GradeATCC4-X
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)InvitrogenM6494
Caspase-Glo® 3/7 Assay SystemPromegaG8090, G8091, G8092
96-well flat-bottom cell culture platesCorning3596
Sterile conical tubes (15 mL and 50 mL)Falcon352097, 352070
Serological pipettes and pipette tipsVWRMultiple

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Preparation of Reagents
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

  • MTT Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS). Vortex to ensure complete dissolution. Sterilize the solution by passing it through a 0.22 µm filter. Store at -20°C, protected from light.

Cell Culture and Seeding
  • Culture the selected cancer cell lines (MCF-7, HeLa, or A549) in their respective complete growth media in a humidified incubator at 37°C with 5% CO2.[1][2][3]

  • Harvest cells that are in the exponential growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

Compound Treatment
  • Prepare a series of dilutions of the compound from the 10 mM stock solution in the complete culture medium. A common starting range is from 0.1 µM to 100 µM.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the compound to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

  • Incubate the plate for 48-72 hours.

MTT Assay and Data Acquisition
  • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and IC50 Determination
  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This assay quantifies the activity of caspases-3 and -7, which are key executioners of apoptosis.

Experimental Setup
  • Seed the cells in a white-walled 96-well plate suitable for luminescence assays at the same density as for the MTT assay.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a period determined by the expected kinetics of apoptosis (typically 6-24 hours).

Assay Procedure
  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[4]

  • Equilibrate the plate and the reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

  • Express the results as fold-change in caspase activity relative to the vehicle control.

Interpreting the Results

The data from these two assays will provide a preliminary but comprehensive profile of the bioactivity of this compound.

  • MTT Assay: A low IC50 value (typically in the low micromolar or nanomolar range) suggests potent cytotoxic activity. Different cell lines may exhibit varying sensitivities, providing initial insights into potential selectivity.

  • Caspase-Glo® 3/7 Assay: A significant increase in caspase-3/7 activity in compound-treated cells compared to the control indicates that the observed cytotoxicity is, at least in part, due to the induction of apoptosis.

Signaling_Pathway cluster_MTT MTT Assay Measures cluster_Caspase Caspase-Glo Assay Measures Compound 7-Bromo-1-ethyl-1,3- benzodiazole-5-carboxylic acid Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Dehydrogenases Cell->Mitochondria Metabolic Activity Apoptosis Apoptotic Pathway (Intrinsic/Extrinsic) Cell->Apoptosis CellDeath Cell Death Mitochondria->CellDeath Reduced Viability MTT MTT (Yellow) Caspases Caspase-3/7 (Executioner Caspases) Apoptosis->Caspases Activation Caspases->CellDeath Execution Prostrate Proluminescent DEVD Substrate Formazan Formazan (Purple) MTT->Formazan Reduction Luminescence Light Signal Prostrate->Luminescence Cleavage

Caption: Relationship between the compound, cellular targets, and the principles of the assays.

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of the cytotoxic and apoptotic effects of this compound. Positive results from these assays would warrant further investigation into the specific molecular targets and pathways affected by this compound. Subsequent studies could include cell cycle analysis, assessment of mitochondrial membrane potential, and Western blotting for key apoptotic and cell cycle regulatory proteins. The methodologies described herein are fundamental to the preclinical evaluation of novel anticancer drug candidates and will provide valuable data to guide the future development of this promising benzimidazole derivative.

References

  • Angene. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to In Vivo Efficacy Testing of Novel 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid scaffold represents a novel chemical series with structural similarities to the benzodiazepine class of compounds. Benzodiazepines classically exert their therapeutic effects—anxiolytic, anticonvulsant, and hypnotic—by acting as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its potentiation leads to a reduction in neuronal excitability.

This guide provides a comprehensive framework for the preclinical evaluation of these novel derivatives in robust and validated animal models. The overarching goal is to characterize their potential therapeutic efficacy across key CNS-related indications and to build a data package that can confidently guide further development. We will move beyond simple procedural descriptions to explain the causal logic behind model selection and experimental design, ensuring a scientifically rigorous approach to lead candidate validation.

Section 1: Mechanistic Rationale and Strategic Approach

The central hypothesis is that these novel benzodiazole derivatives function as GABA-A receptor PAMs. The GABA-A receptor is a ligand-gated chloride ion channel composed of five subunits. The binding of a PAM, such as a benzodiazepine, to a specific allosteric site (the benzodiazepine site) increases the affinity of GABA for its own binding site, thereby enhancing the frequency of channel opening and potentiating the inhibitory chloride current.[1]

This mechanism directly informs our in vivo testing strategy. We will prioritize animal models where the underlying pathophysiology involves neuronal hyperexcitability, making them sensitive to GABAergic modulation. These include models of anxiety, seizure susceptibility, and sleep regulation.

GABAA_Mechanism cluster_receptor GABA-A Receptor Complex cluster_effect Cellular Effect Receptor α β α γ β Chloride (Cl-) Channel Cl_ion Cl- Influx Receptor:f5->Cl_ion Channel Opens GABA GABA GABA->Receptor:f1 Binds to α/β interface Benzodiazepine Novel Benzodiazole Derivative (PAM) Benzodiazepine->Receptor:f3 Binds to α/γ interface (BZD site) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Mechanism of GABA-A Receptor Positive Allosteric Modulation.

Our preclinical testing funnel is designed to efficiently characterize the pharmacological profile of the derivatives. It begins with fundamental pharmacokinetic profiling, proceeds to core efficacy models, and incorporates critical assessments of potential side effects.

Preclinical_Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Secondary Efficacy & Characterization cluster_3 Phase 4: Decision Point PK Pharmacokinetic (PK) Profiling (IV & PO Dosing) Tolerability Preliminary Tolerability (Rotarod Test) PK->Tolerability Inform Dosing Anxiety Anxiolytic Models (Elevated Plus Maze, Light-Dark Box) Tolerability->Anxiety Anticonvulsant Anticonvulsant Model (PTZ-Induced Seizure) Tolerability->Anticonvulsant Hypnotic Hypnotic/Sedative Model (EEG/EMG Sleep Analysis) Anxiety->Hypnotic If sedation observed Decision Lead Candidate Selection & IND-Enabling Studies Anxiety->Decision Anticonvulsant->Hypnotic If sedation observed Anticonvulsant->Decision Hypnotic->Decision

Caption: Integrated workflow for in vivo evaluation of novel benzodiazole derivatives.

Section 2: Foundational In Vivo Studies

Prior to efficacy testing, establishing the pharmacokinetic profile and assessing motor impairment are essential for interpreting behavioral data correctly.

Protocol: Rodent Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical. A PK study determines key parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. This knowledge is indispensable for designing rational dosing regimens for efficacy studies.[3][4]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per route).

  • Dosing:

    • Intravenous (IV): Administer the compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol in saline) via the tail vein.

    • Oral (PO): Administer the compound (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[5]

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters.

Protocol: Rotarod Test for Motor Impairment

Rationale: A common side effect of benzodiazepines is sedation and motor incoordination, mediated primarily by GABA-A receptors containing the α1 subunit.[1][6] The rotarod test provides a quantitative measure of motor impairment and helps to establish a therapeutic window, distinguishing between a desired therapeutic effect (e.g., anxiolysis) and undesirable side effects.

Methodology:

  • Apparatus: An accelerating rotarod apparatus.

  • Animal Model: Male C57BL/6 mice (n=8-10 per group).

  • Training: Acclimate mice to the apparatus for 2-3 days by placing them on the rod at a constant low speed (e.g., 4 RPM) for 1-2 minutes.

  • Baseline Measurement: On the test day, record the baseline latency to fall for each mouse on an accelerating rod (e.g., 4 to 40 RPM over 5 minutes).

  • Dosing: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal or oral).

  • Testing: At various time points post-dosing (e.g., 30, 60, 120 minutes), place the mice back on the accelerating rotarod and record the latency to fall (cutoff time: 300 seconds).

  • Data Analysis: Compare the latency to fall in the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant decrease in latency indicates motor impairment.

Section 3: Protocols for Anxiolytic Efficacy

Animal models of anxiety are based on the conflict between the innate drive of rodents to explore a novel environment and their aversion to open, brightly lit, or elevated spaces.[7][8][9]

Protocol: The Elevated Plus Maze (EPM) Test

Rationale: The EPM is a widely validated and used model for assessing anxiety-like behavior.[10][11] Anxiolytic compounds, like benzodiazepines, are expected to increase the proportion of time spent and the number of entries into the more aversive open arms, as they reduce the animal's natural aversion to these spaces.[12][13]

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[14] Dimensions for mice are typically 30 cm long x 5 cm wide arms.[11]

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Habituation: Acclimate animals to the testing room for at least 60 minutes before the trial.[11]

  • Dosing: Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for IP, 60 minutes for PO) based on PK data.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing an open arm.[14]

    • Allow the animal to explore the maze freely for a 5-minute session.[11][14]

    • Record the session using a video camera mounted above the maze.

    • Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[11][14]

  • Data Analysis: Use automated tracking software (e.g., ANY-maze, EthoVision XT) to score the following parameters.[11][12]

Parameter Description Expected Effect of Anxiolytic
% Time in Open Arms (Time in open arms / Total time) x 100Increase
% Open Arm Entries (Entries into open arms / Total entries) x 100Increase
Closed Arm Entries Number of entries into the closed armsNo significant change or slight decrease
Total Distance Traveled Total distance moved in the mazeAssesses general locomotor activity
Protocol: The Light-Dark Box Test

Rationale: This test also relies on the conflict between exploration and aversion, in this case, the innate aversion of rodents to brightly lit areas.[7][15] Anxiolytic compounds decrease this aversion, leading to more time spent in the light compartment.[13]

Methodology:

  • Apparatus: A rectangular box divided into a small, dark compartment (approx. 1/3 of the box) and a larger, brightly illuminated compartment (approx. 2/3), with an opening connecting them.[15][16]

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Habituation: Acclimate animals to the testing room for at least 30-60 minutes.[16]

  • Dosing: Administer the test compound or vehicle prior to testing.

  • Test Procedure:

    • Place the mouse in the center of the light compartment, facing away from the opening.[16][17]

    • Allow the animal to explore freely for a 5 or 10-minute session.[16]

    • Record behavior using an automated system or video tracking.[18][19]

    • Clean the apparatus thoroughly between animals.

  • Data Analysis:

Parameter Description Expected Effect of Anxiolytic
Time in Light Compartment Total duration spent in the illuminated areaIncrease
Transitions Number of times the animal moves between compartmentsIncrease
Latency to Enter Dark Time taken for the first entry into the dark boxIncrease
Locomotor Activity Total distance traveled or beam breaksAssesses general activity levels

Section 4: Protocol for Anticonvulsant Efficacy

Chemoconvulsant models are invaluable for screening compounds with potential antiseizure activity.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test

Rationale: PTZ is a non-competitive antagonist of the GABA-A receptor chloride channel.[20] By blocking inhibitory neurotransmission, it induces acute seizures in rodents. This model is particularly sensitive to compounds that enhance GABAergic function, making it ideal for testing our novel derivatives.[20] A successful compound will increase the latency to seizure onset or prevent the occurrence of tonic-clonic seizures.

Methodology:

  • Animal Model: Male CD-1 or Swiss Webster mice (n=8-10 per group).

  • Dosing:

    • Administer the test compound or vehicle at the appropriate pretreatment time.

    • Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or intraperitoneal). The exact dose should be determined in-house to reliably induce seizures in >90% of vehicle-treated animals.[21][22]

  • Observation:

    • Immediately after PTZ injection, place the animal in an individual observation chamber.[22]

    • Observe the animal continuously for 30 minutes.[23]

    • Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.

    • Score the maximal seizure severity for each animal using a standardized scale (e.g., a modified Racine scale).

  • Data Analysis:

Seizure Score Behavioral Manifestation
0No response
1Ear and facial twitching
2Myoclonic jerks, head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Generalized tonic-clonic seizure (loss of posture)
6Death
  • Primary Endpoints: Compare the percentage of animals protected from a score 5 seizure between groups (Chi-square test). Compare the latency to seizure onset in unprotected animals (Kaplan-Meier survival analysis).

Section 5: Protocol for Hypnotic/Sedative Efficacy

To definitively assess hypnotic (sleep-promoting) effects, polysomnographic recording is the gold standard.

Protocol: Electroencephalography (EEG) / Electromyography (EMG) Sleep Analysis

Rationale: Visual observation cannot distinguish between quiet wakefulness and sleep. EEG (brain electrical activity) and EMG (muscle tone) recordings are required to accurately score sleep-wake states: Wake, Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep.[24][25][26] A hypnotic compound is expected to decrease sleep latency and/or increase the total duration of sleep, particularly NREM sleep.

Methodology:

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats (n=6-8 per group).

  • Surgical Implantation:

    • Under anesthesia, implant chronic EEG screw electrodes over the cortex and EMG wire electrodes into the nuchal muscles.[25][27]

    • Allow animals a recovery period of at least 7-10 days.

  • Habituation: Acclimate the animals to the recording chambers and tethered cables for at least 48 hours.[27]

  • Recording Procedure:

    • Record at least 24 hours of baseline EEG/EMG data.

    • On the test day, administer the compound or vehicle at the beginning of the light cycle (the primary sleep period for rodents).[28]

    • Record EEG/EMG continuously for the next 12-24 hours.[27]

  • Data Analysis:

    • Use sleep scoring software to manually or automatically classify the data in 10-second epochs as Wake, NREM, or REM.

    • Calculate key sleep parameters and compare them to the vehicle-treated group.

Parameter Description Expected Effect of Hypnotic
Latency to NREM Sleep Time from dosing to the first epoch of NREM sleepDecrease
Total NREM Sleep Time Cumulative duration of NREM sleepIncrease
Total REM Sleep Time Cumulative duration of REM sleepVariable (often decreased by BZDs)
Wake After Sleep Onset Time spent awake after initial sleep onsetDecrease
Bout Duration/Number Average length and number of sleep/wake episodesAltered (e.g., longer NREM bouts)

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Title: A Robust and High-Throughput LC-MS/MS Method for the Quantification of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note describes a detailed, validated, and highly efficient liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, a novel heterocyclic entity, in human plasma. The protocol leverages a simple and rapid protein precipitation (PPT) technique for sample preparation, ensuring minimal matrix effects while maximizing throughput, a critical factor in regulated bioanalysis supporting pharmacokinetic studies.[1][2] Chromatographic separation is achieved on a C18 reversed-phase column within a 5-minute gradient, providing excellent peak shape and resolution from endogenous plasma components. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, affording high selectivity and sensitivity. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[3][4][5][6][7] This protocol provides researchers, scientists, and drug development professionals with a turnkey solution for reliable bioanalysis of this compound.

Introduction and Scientific Rationale

The quantification of new chemical entities (NCEs) in biological matrices like plasma is fundamental to understanding their pharmacokinetic (PK) profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). This compound (Figure 1) is a compound of interest whose therapeutic potential is linked to its systemic exposure. Therefore, a selective, sensitive, and reliable bioanalytical method is paramount for its development.

LC-MS/MS is the gold standard for small molecule quantification in complex biological fluids due to its superior selectivity, sensitivity, and wide dynamic range.[1][8] The core of this method relies on the principle of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected, fragmented, and a resulting unique product ion is monitored, drastically reducing chemical noise and enhancing specificity.[9]

The primary challenge in plasma bioanalysis is the presence of high-abundance proteins and phospholipids, which can interfere with analysis by causing ion suppression and clogging instrumentation.[1][10] Consequently, the choice of sample preparation is a critical decision. While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide very clean extracts, protein precipitation (PPT) offers a superior balance of speed, simplicity, and cost-effectiveness, making it highly suitable for high-throughput discovery and development environments.[2][11][12][13] This application note details a method optimized around a PPT workflow, demonstrating its fitness for purpose.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Experimental Design

Materials, Reagents, and Instrumentation
  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): 7-Chloro-1-ethyl-1,3-benzodiazole-5-carboxylic acid (>98% purity). Rationale: A structural analog was chosen to mimic the analyte's chromatographic and ionization behavior. A stable isotope-labeled (SIL) internal standard is the preferred choice and should be used if available, as it provides the best compensation for matrix effects and extraction variability.[14][15][16]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS grade)

  • Biological Matrix: Pooled Human Plasma (K2-EDTA as anticoagulant), sourced from an accredited vendor.

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent, equipped with an Electrospray Ionization (ESI) source.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS reference standards and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Stock Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking the calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the desired concentrations. The final calibration curve concentrations prepared for this method were 1, 2, 5, 20, 50, 200, 500, and 1000 ng/mL. QC samples were prepared independently at four levels:

    • LLOQ QC: 1 ng/mL (Lower Limit of Quantification)

    • Low QC: 3 ng/mL

    • Mid QC: 150 ng/mL

    • High QC: 800 ng/mL

Method Development and Optimization: The Causality

Mass Spectrometry

The analyte contains a benzimidazole nitrogen and a carboxylic acid group, making it amenable to both positive and negative electrospray ionization (ESI). Direct infusion of a 100 ng/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid showed a significantly higher signal in positive ion mode .

  • Rationale: The ethyl-benzimidazole moiety is readily protonated, leading to a strong [M+H]⁺ signal. This approach typically provides better sensitivity and stability for similar structures.

The instrument parameters were optimized to maximize the signal for the analyte and the IS.

  • MRM Transition Optimization: The protonated precursor ions [M+H]⁺ were selected in the first quadrupole (Q1). These ions were then subjected to collision-induced dissociation (CID) with argon gas in the collision cell (Q2), and the resulting product ions were scanned in the third quadrupole (Q3). The most intense and stable fragment ion was selected for quantification. This process is automated using instrument software like QuanOptimize.[17][18] The optimized transitions are summarized in Table 1.

Table 1: Optimized MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Analyte 268.9 225.0 30 22

| Internal Standard | 225.1 | 181.1 | 30 | 22 |

  • Rationale for Fragment Selection: The selected product ion for the analyte (m/z 225.0) corresponds to the loss of the carboxyl group (a loss of 44 Da), which is a common and stable fragmentation pathway for carboxylic acids. A similar logic was applied to the IS.

Sample Preparation: Protein Precipitation

A simple protein precipitation protocol was selected for its speed and efficiency.[2][11][12][19]

  • Solvent Choice: Acetonitrile is a highly effective precipitating agent and was chosen over methanol as it generally produces a cleaner supernatant with less phospholipid carryover.[12]

  • Solvent-to-Plasma Ratio: A 3:1 ratio (v/v) of precipitating solvent to plasma was found to be optimal. This ratio ensures complete protein precipitation without excessively diluting the sample, which could compromise the lower limit of quantification (LLOQ).[20]

Liquid Chromatography
  • Column: A Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) was used. Rationale: The C18 stationary phase provides excellent hydrophobic retention for small molecules like the analyte, while the 1.7 µm particle size offers high resolution and efficiency, leading to sharp, symmetrical peaks.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Rationale: The acidic modifier (formic acid) is crucial for maintaining sharp peak shapes for acidic and basic compounds and for promoting efficient protonation in the ESI source.[21]

  • Gradient Elution: A fast gradient was developed to ensure the analyte eluted with a sufficient retention factor (k > 2) to avoid early-eluting matrix components, while keeping the total run time short for high throughput. The final gradient is detailed in Table 2.

Table 2: LC Gradient Program

Time (min) Flow Rate (mL/min) %A %B Curve
0.00 0.5 95.0 5.0 Initial
0.50 0.5 95.0 5.0 6
2.50 0.5 5.0 95.0 6
3.50 0.5 5.0 95.0 6
3.60 0.5 95.0 5.0 6

| 5.00 | 0.5 | 95.0 | 5.0 | 6 |

Detailed Application Protocols

Visual Workflow: From Sample to Result

The overall analytical process is streamlined for efficiency and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P_Sample 1. Pipette 50 µL Plasma (CC, QC, or Unknown) Add_IS 2. Add 150 µL Acetonitrile containing 100 ng/mL IS P_Sample->Add_IS Vortex 3. Vortex Mix (1 min) Add_IS->Vortex Centrifuge 4. Centrifuge (10,000 x g, 5 min, 4°C) Vortex->Centrifuge Supernatant 5. Transfer 100 µL Supernatant to 96-well plate Centrifuge->Supernatant Inject 6. Inject 5 µL onto LC-MS/MS System Supernatant->Inject Process 7. Acquire & Process Data (TargetLynx or similar) Inject->Process

Caption: High-level workflow for plasma sample analysis.

Step-by-Step Sample Preparation Protocol
  • Allow all frozen plasma samples (CCs, QCs, and unknowns) to thaw completely at room temperature, followed by equilibration on ice.

  • Vortex the thawed samples for 15 seconds to ensure homogeneity.

  • Into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate, pipette 50 µL of plasma.

  • Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile). This serves as both the IS addition and the protein precipitation step.

  • Seal the plate or cap the tubes and vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a clean 96-well plate for injection, avoiding disturbance of the protein pellet.

  • Seal the injection plate with a pierceable cap mat. The samples are now ready for LC-MS/MS analysis.

Visual Protocol: The MRM Detection Principle

The selectivity of the method is derived from the specific monitoring of a precursor-to-product ion transition.

MRM_Diagram ESI Ion Source Mixture of Ions Q1 Quadrupole 1 (Q1) Mass Filter Selects Precursor Ion (m/z 268.9) ESI->Q1 All Ions Q2 Q2 Q1->Q2 Precursor Ion Only Q3 Quadrupole 3 (Q3) Mass Filter Selects Product Ion (m/z 225.0) Q2->Q3 All Fragments Detector Detector Signal Q3->Detector Product Ion Only

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Proposed Synthetic Pathway

The synthesis of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid can be logically approached in a multi-step sequence. The order of these steps is critical to manage the directing effects of the substituents and maximize the yield of the desired regioisomer.

Diagram: Proposed Synthetic Workflow A high-level overview of the multi-step synthesis.

G cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: N-Ethylation A 3,4-Diaminobenzoic acid C Benzimidazole-5-carboxylic acid A->C Phillips Condensation (e.g., 4N HCl) B Formic Acid B->C C_ref Benzimidazole-5-carboxylic acid D N-Bromosuccinimide (NBS) + Silica Gel E 7-Bromo-1H-benzodiazole-5-carboxylic acid D->E E_ref 7-Bromo-1H-benzodiazole-5-carboxylic acid C_ref->E Electrophilic Aromatic Substitution F Ethyl Iodide / Ethyl Bromide H 7-Bromo-1-ethyl-1,3-benzodiazole- 5-carboxylic acid (Target) F->H G Base (e.g., NaH) in Aprotic Solvent (e.g., DMF) G->H E_ref->H SN2 Nucleophilic Substitution

Caption: Proposed multi-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might have during your synthesis, followed by detailed, evidence-based answers.

Part 1: Benzimidazole Core Synthesis

Question 1: My initial reaction of 3,4-diaminobenzoic acid and formic acid is resulting in a low yield of benzimidazole-5-carboxylic acid. What are the common causes and how can I fix this?

Answer: Low yields in this step, a classic Phillips-Ladenburg condensation, are a frequent issue.[1][2] Systematically evaluating the following aspects can help pinpoint the problem:

  • Reagent Quality: The starting material, 3,4-diaminobenzoic acid, is susceptible to air oxidation, which can lead to dark-colored impurities and reduced yields.[3]

    • Solution: Use freshly sourced or purified 3,4-diaminobenzoic acid. If the material is old or discolored, consider recrystallization or purification via treatment with sodium dithionite and activated carbon in an aqueous solution.[3]

  • Suboptimal Reaction Conditions: High temperatures can cause degradation, while insufficient heat leads to incomplete reaction.[1][2]

    • Solution: The Phillips condensation is typically performed by heating the diamine with a carboxylic acid in the presence of a mineral acid, like 4N HCl.[4] This method often provides better yields at lower temperatures compared to heating the components neat.[4] For stubborn reactions, performing the condensation in a sealed tube at elevated temperatures (e.g., 180°C) can improve yields, especially with aromatic acids.[4][5]

  • Incomplete Cyclization: The mechanism involves initial acylation followed by ring closure.[4] If the cyclization step is slow, the intermediate N-acylated compound may accumulate or degrade.

    • Solution: Ensure a sufficiently acidic catalyst is present to promote the dehydration and ring-closing step. Polyphosphoric acid (PPA) can be an effective alternative medium for difficult cyclizations, acting as both a catalyst and a solvent.

ParameterRecommendationRationale
Starting Material Use high-purity 3,4-diaminobenzoic acidPrevents side reactions from oxidized impurities.[3]
Acid Catalyst 4N HCl or Polyphosphoric Acid (PPA)Catalyzes both acylation and the dehydration/cyclization step.[4]
Temperature 100-120°C (with HCl) or up to 180°C (sealed tube)Balances reaction rate against thermal degradation.[1][4]
Solvent Dilute aqueous acid or neat in PPAThe reaction medium is critical for efficient condensation.
Part 2: Regioselective Bromination

Question 2: I'm attempting to brominate the benzimidazole-5-carboxylic acid, but I'm getting a mixture of brominated products, not the desired 7-bromo isomer. How do I improve regioselectivity?

Answer: Achieving regioselectivity in electrophilic aromatic substitution on a substituted benzimidazole ring is a significant challenge governed by the directing effects of the existing substituents.

  • Understanding Directing Effects: The benzimidazole system has two rings. The benzene ring is generally more activated towards electrophilic substitution than the imidazole ring. On the benzene portion, the fused imidazole acts as a moderately activating group and is an ortho, para-director.[6][7][8] The carboxylic acid at position-5 is a deactivating group and a meta-director.[7][8]

    • The position para to the activating imidazole group is position 5 (already occupied).

    • The positions ortho to the activating imidazole group are 4 and 7.

    • The position meta to the deactivating carboxylic acid group is position 7.

    Therefore, both groups cooperatively direct the incoming electrophile (Br+) to the 7-position . Your formation of multiple isomers suggests the reaction conditions are too harsh, overcoming these directing effects.

  • Optimizing Bromination Conditions:

    • Solution: A milder, more selective brominating agent is required. A highly effective method for the selective bromination of electron-rich heterocycles like benzimidazoles is the use of N-Bromosuccinimide (NBS) in the presence of silica gel .[9] This reagent system is known to provide high yields of mono-brominated products with excellent regioselectivity under mild conditions.[9]

    • Protocol:

      • Dissolve the benzimidazole-5-carboxylic acid in a suitable solvent (e.g., CCl₄ or CH₂Cl₂).

      • Add an equimolar amount of N-Bromosuccinimide and a catalytic amount of silica gel.

      • Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.

Diagram: Directing Effects on the Benzimidazole Core Illustrates the electronic influences guiding bromination.

Caption: Cooperative directing effects for bromination at C7.

Part 3: N-Ethylation

Question 3: My N-ethylation reaction is giving low conversion rates, or I'm getting a mixture of N1 and N3 ethylated regioisomers. How can I drive the reaction to completion and control the regioselectivity?

Answer: Low conversion and poor regioselectivity are common hurdles in the N-alkylation of unsymmetrically substituted benzimidazoles.[10]

  • Improving Conversion Rate:

    • Cause: Incomplete deprotonation of the benzimidazole N-H is a primary cause of low yield. The pKa of the benzimidazole N-H is around 13, so a sufficiently strong base is required.

    • Solution: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in a dry, aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[11] NaH irreversibly deprotonates the benzimidazole to form the highly nucleophilic benzimidazolide anion, which readily reacts with the ethylating agent (e.g., ethyl iodide or ethyl bromide). Ensure all reagents and glassware are scrupulously dry, as water will quench the NaH and the anion.[10]

  • Controlling Regioselectivity:

    • Cause: The 7-bromo-1H-benzodiazole-5-carboxylic acid exists as a mixture of two tautomers. Alkylation can occur on either nitrogen, leading to two different products. The outcome is often controlled by a combination of steric and electronic effects.

    • Steric Hindrance: In your specific molecule, the bromine atom at position 7 creates significant steric bulk around the adjacent N1 nitrogen. Therefore, ethylation is sterically favored to occur at the less hindered N3 position . However, since the IUPAC naming convention prioritizes the lowest locant for the substituent, the product formed by attack at N3 would be named This compound .

    • Electronic Effects: The electron-withdrawing nature of the bromine atom and the carboxylic acid group can influence the relative nucleophilicity of the two nitrogen atoms. While complex, steric factors are often dominant in these cases.[10]

    • Solution: To maximize the formation of the desired 1-ethyl isomer (alkylation at N3), standard conditions (NaH/DMF) should strongly favor this outcome due to steric hindrance from the C7-bromo group. If you were trying to synthesize the more sterically hindered isomer (alkylation at N1), specialized methods using organomagnesium reagents or biocatalysis would be required.[11][12]

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% in mineral oilStrong, non-nucleophilic base ensures complete deprotonation.[11]
Solvent Anhydrous DMF or THFAprotic polar solvents stabilize the anion without quenching it.[10]
Ethylating Agent Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)EtI is more reactive than EtBr. Use 1.1-1.2 equivalents.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from interfering with the reaction.
Temperature 0°C for deprotonation, then RT for alkylationControls the exothermic deprotonation and allows for a smooth SN2 reaction.
Part 4: Carboxylation (Alternative Route)

Question 4: I am considering an alternative synthetic route involving a late-stage carboxylation. Is it feasible to perform a Grignard reaction on a bromo-benzimidazole and then quench with CO₂?

Answer: This is a chemically plausible but challenging route. The Grignard reaction requires strictly anhydrous conditions and is incompatible with acidic protons, such as the N-H of the benzimidazole and the -COOH of the carboxylic acid.

  • Feasibility: To attempt this, you would need to protect both acidic protons first. The synthetic sequence would look something like this:

    • Start with a brominated benzimidazole precursor (without the carboxylic acid).

    • Protect the N-H proton (e.g., with a BOC group or by N-ethylation first).

    • Form the Grignard reagent from the bromo-benzimidazole using magnesium metal in an anhydrous ether solvent like THF.[13][14] The magnesium will insert into the C-Br bond.[15]

    • Quench the Grignard reagent by bubbling dry CO₂ gas through the solution or by pouring the reaction mixture over crushed dry ice.

    • Perform an acidic workup to protonate the resulting carboxylate and remove the N-H protecting group if necessary.

  • Major Challenges:

    • Grignard Formation: Formation can be sluggish. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary.[14][16]

    • Side Reactions: The Grignard reagent is a strong base and can participate in side reactions if any trace moisture or other electrophiles are present.[16]

    • Protecting Groups: The need for protection and deprotection steps adds to the length of the synthesis and can lower the overall yield.

References

  • PHILLIPS CONDENSATION REACTION | EXPLANATION . AdiChemistry. [Link]

  • New method for the synthesis of 2-substituted benzimidazole-5(6)-carboxylic acids . ResearchGate. [Link]

  • Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2 - Bulgarian Chemical Communications . Bulgarian Chemical Communications. [Link]

  • Methods for Synthesizing Benzimidazole Carboxylic Acids . ResearchGate. [Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles . National Institutes of Health (PMC). [Link]

  • METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW) . ResearchGate. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... . MedCrave online. [Link]

  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction . National Institutes of Health (PMC). [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions . Organic Chemistry Tutor. [Link]

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . Royal Society of Chemistry. [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis . CoLab. [Link]

  • Benzimidazole synthesis . Organic Chemistry Portal. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation . Semantic Scholar. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives . Royal Society of Chemistry. [Link]

  • The Grignard Reaction . University of Wisconsin-Madison. [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization . Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • New Procedure for the Synthesis of 2-Alkylbenzimidazoles . Taylor & Francis Online. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives . PubMed Central. [Link]

  • Access to Aromatic Ring-Fused Benzimidazoles Using Photochemical Substitutions of the Benzimidazol-2-yl Radical . ResearchGate. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! . YouTube. [Link]

  • Electrophilic aromatic directing groups . Wikipedia. [Link]

  • Determining Directing Effects in Electrophilic Aromatic Substitutions . YouTube. [Link]

  • Alkylation reaction method of benzimidazoles compounds.
  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • This compound | C10H9BrN2O2 . PubChem. [Link]

  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer . The Journal of Organic Chemistry. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . National Institutes of Health (PMC). [Link]

  • New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one . ResearchGate. [Link]

  • IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles . Indian Journal of Chemistry. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM . AdiChemistry. [Link]

  • The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]

  • Write the balanced equation for the formation of the Grignard reagent from bromobenzene . Study.com. [Link]

  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids . National Institutes of Health (PMC). [Link]

  • grignard reaction . YouTube. [Link]

  • A regioselective palladium catalyzed synthesis of benzimidazoles and azabenzimidazoles.

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Overcoming solubility issues with 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

A Guide to Overcoming Solubility Challenges in Assay Development

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and practical steps needed to ensure accurate and reproducible results in your assays.

Understanding the Molecule: Physicochemical Insights

Before troubleshooting, it is crucial to understand the structural features of this compound that govern its solubility.

  • Amphoteric Nature: The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic benzimidazole core.[1] This amphoteric character means its net charge and, consequently, its aqueous solubility are highly dependent on pH.

  • pKa Prediction:

    • The carboxylic acid group, similar to benzoic acid, is expected to have a pKa in the range of 4.0 - 5.0 .[2][3][4] Below this pH, it will be predominantly in its neutral, less soluble form (–COOH). Above this pH, it will deprotonate to its anionic, more soluble carboxylate form (–COO⁻).

    • The benzimidazole ring system contains a basic nitrogen atom. The pKa of the conjugate acid of a benzimidazole is typically around 5.5 - 7.0 .[5][6][7] Below this pH, the ring can become protonated (cationic), which may increase solubility.

  • Lipophilicity: The presence of a bromo group, an ethyl group, and the fused aromatic ring system contributes to the molecule's overall lipophilicity, which inherently limits its solubility in aqueous media.

This combination of a lipophilic body with pH-ionizable groups is the primary source of solubility challenges. The molecule is least soluble when it is neutral, which typically occurs in the pH range between its two pKa values.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered when working with this compound.

Question 1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I fix it?

Answer: This is a classic case of a compound crashing out of solution, a phenomenon known as "kinetic" solubility failure.[8][9] While the compound is soluble in 100% Dimethyl sulfoxide (DMSO), the final concentration of DMSO in your aqueous buffer is too low to maintain solubility.[10][11] The compound is likely precipitating into its least soluble, neutral form.

Troubleshooting Workflow:

Troubleshooting_Precipitation start Precipitation observed upon dilution of DMSO stock check_dmso Is final DMSO concentration < 1%? start->check_dmso ph_adjust Step 1: Adjust Buffer pH (Aim for pH > 7.5) check_dmso->ph_adjust Yes cosolvent Step 2: Increase Co-solvent (e.g., up to 5% DMSO) check_dmso->cosolvent No (Consider DMSO toxicity) ph_adjust->cosolvent Precipitation persists success Compound Soluble Proceed with Assay ph_adjust->success Soluble excipients Step 3: Use Solubility Enhancers (e.g., Cyclodextrins) cosolvent->excipients Precipitation persists cosolvent->success Soluble excipients->success Soluble fail Issue Persists Consider reformulation or thermodynamic solubility assay excipients->fail Precipitation persists pH_Solubility cluster_0 Low pH (< 4.0) cluster_1 Intermediate pH (4.5 - 5.5) cluster_2 High pH (> 7.5) node_low { Predominantly Cationic/Neutral | Benzimidazole: Protonated (+) Carboxylic Acid: Neutral (0) Solubility: Moderate } node_mid { Predominantly Neutral (Zwitterionic) | Benzimidazole: Neutral (0) Carboxylic Acid: Neutral (0) Solubility: VERY LOW } node_low->node_mid Increasing pH node_high { Predominantly Anionic | Benzimidazole: Neutral (0) Carboxylic Acid: Deprotonated (-) Solubility: HIGH } node_mid->node_high Increasing pH

Caption: Impact of pH on the ionization state and solubility.

To resolve this, apply the pH and co-solvent strategies outlined in Question 1 to ensure your compound remains fully dissolved across the entire concentration range tested.

Question 4: I cannot alter the pH of my assay. What are my other options?

Answer: If pH modification is not feasible, the next best approaches involve using co-solvents or other solubility-enhancing excipients.

Co-solvent Screening Protocol:

  • Prepare 10 mM stock solutions of your compound in several different water-miscible organic solvents (see table below).

  • Prepare a series of your assay buffer containing final concentrations of each co-solvent ranging from 1% to 10% (v/v).

  • Add your compound to each buffer/co-solvent mix to achieve the highest desired assay concentration.

  • Incubate for 1-2 hours at the assay temperature.

  • Visually inspect for precipitation. For a more quantitative measure, use nephelometry or filter the samples and measure the concentration of the soluble fraction via HPLC-UV. [9]

  • Crucially, run parallel solvent-tolerance experiments to ensure the chosen co-solvent and its concentration do not interfere with your assay's biological components.

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationProperties & Considerations
DMSO 0.1% - 2% (up to 5% if tolerated)Excellent solubilizing power but can affect enzyme activity and cell viability at >1%. [12][13]
Ethanol 1% - 5%Good for moderately nonpolar compounds. Can cause protein denaturation at higher concentrations.
PEG 400 1% - 10%A polymer that can increase solubility and is generally well-tolerated in many biological systems.
NMP 0.5% - 2%Strong solubilizer, but its biocompatibility must be carefully validated for your specific assay. [14]

Data synthesized from multiple sources on co-solvents in pharmaceutical research. [12][14][15][16]

If co-solvents are not sufficient, advanced formulation strategies using cyclodextrins (like SBE-β-CD) can be explored. These molecules have a hydrophobic interior that can encapsulate the drug, while their hydrophilic exterior maintains aqueous solubility. [17][18]

References

  • Benzoic Acid. PubChem Compound Summary for CID 243. National Center for Biotechnology Information. [Link]

  • Benzoic Acid - Structure, Properties, Reactions. Turito. [Link]

  • A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences.[Link]

  • Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate.[Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. University of Wisconsin Chemistry.[Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. University of Missouri.[Link]

  • Benzimidazole. PubChem Compound Summary for CID 5798. National Center for Biotechnology Information. [Link]

  • Benzoic acid. Wikipedia.[Link]

  • The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate.[Link]

  • In vitro solubility assays in drug discovery. PubMed.[Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library.[Link]

  • Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). ACS Publications.[Link]

  • Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. PubMed Central.[Link]

  • Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed.[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.[Link]

  • Solubility guidelines for candidate drugs (µg/mL). ResearchGate.[Link]

  • In Vitro Solubility Assays in Drug Discovery. ResearchGate.[Link]

  • STUDY OF THE PHYSICOCHEMICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES. Neo Journal Publishing.[Link]

  • Cosolvent. Wikipedia.[Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate.[Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate.[Link]

  • SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS. SciELO.[Link]

  • Cosolvent – Knowledge and References. Taylor & Francis.[Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • Dimethyl sulfoxide. Wikipedia.[Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[Link]

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. PubMed Central.[Link]

  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI.[Link]

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. ResearchGate.[Link]

  • This compound. PubChem.[Link]

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Technical Support Center: Stability of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid in aqueous solutions. Given the limited specific stability data for this compound, this guide synthesizes established principles from studies on related benzimidazole derivatives to offer a robust framework for experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: Based on the known behavior of benzimidazole derivatives, the primary factors influencing the stability of this compound in aqueous solutions are pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] The benzimidazole core is susceptible to hydrolytic, photolytic, and oxidative degradation.

Q2: How does pH impact the stability and solubility of this compound?

A2: The pH of an aqueous solution is a critical determinant of both the stability and solubility of benzimidazole derivatives.[1][4] The carboxylic acid and the benzimidazole nitrogen atoms are ionizable functional groups. Changes in pH will alter the ionization state of the molecule, which in turn affects its solubility and susceptibility to degradation.[5] For instance, at acidic pH, the benzimidazole nitrogen is likely to be protonated, potentially increasing solubility but also possibly accelerating hydrolysis. Conversely, at alkaline pH, the carboxylic acid will be deprotonated, which may also enhance solubility but could facilitate other degradation pathways. It is crucial to determine the optimal pH range for both solubility and stability for your specific application.

Q3: Is this compound sensitive to light?

A3: Many benzimidazole derivatives exhibit photosensitivity, undergoing degradation upon exposure to light, particularly UV radiation.[3][6] This photodegradation can lead to the formation of various byproducts and a decrease in the concentration of the parent compound. Therefore, it is highly recommended to protect solutions of this compound from light, especially during storage and handling.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To maximize stability, aqueous solutions of this compound should be stored in a cool, dark environment.[2] Refrigeration at 2-8°C is generally advisable for short-term storage. For longer-term storage, freezing at -20°C or below may be necessary, although freeze-thaw stability should be evaluated. The container should be tightly sealed to prevent evaporation and contamination. The use of amber vials or containers wrapped in aluminum foil is recommended to protect against light exposure.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Verify Peak Identity: Use a reference standard to confirm the retention time of the parent compound. 2. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to identify potential degradation products and their retention times.[2][7][8] 3. LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks and aid in their identification.[2]
Decreasing compound concentration over time with no visible degradation peaks 1. Precipitation: The compound may be precipitating out of solution due to poor solubility at the storage pH or temperature. 2. Adsorption: The compound may be adsorbing to the surface of the storage container. 3. Formation of Involatile Products: Degradation products may not be detectable by your current analytical method (e.g., if they are involatile and you are using MS detection).[2]1. Check Solubility: Visually inspect the solution for any precipitate. Determine the solubility of the compound at the relevant pH and temperature. 2. Use Different Containers: Test storage in different types of containers (e.g., glass vs. polypropylene) to assess for adsorption. 3. Modify Analytical Method: Adjust your HPLC method (e.g., change the mobile phase or detector) to try and detect a wider range of potential degradation products.
Inconsistent results between experiments Variability in solution preparation or handling.1. Standardize Procedures: Ensure consistent pH, temperature, and light exposure during solution preparation and handling. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions to minimize the impact of potential degradation. 3. Perform System Suitability Tests: Before each analytical run, perform system suitability tests to ensure the reliability of your HPLC system.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7][8][9]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[2]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[2]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.[2]

  • Thermal Degradation:

    • Store both the solid compound and a solution at an elevated temperature (e.g., 80°C) for 48 hours.

    • Analyze samples at different time points.[2]

  • Photostability:

    • Expose the solid compound and a solution to light according to ICH Q1B guidelines.[2][10]

    • Keep a control sample in the dark.

    • Analyze both samples at the end of the exposure period.

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify the concentration of this compound and detect any degradation products.

Suggested HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for pH control and improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to monitor for peak purity).

  • Column Temperature: 30°C

Visualizations

Degradation Pathway Logic

Potential Degradation Pathways A This compound B Hydrolysis Products (e.g., ring opening) A->B  Acid/Base, Heat C Oxidation Products (e.g., N-oxides) A->C  Oxidizing Agents D Photodegradation Products A->D  Light (UV/Vis) Workflow for Aqueous Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare aqueous solution at desired pH B Divide into aliquots for different stress conditions A->B C pH Variation B->C D Temperature Variation B->D E Light Exposure B->E F Collect samples at time points C->F D->F E->F G Analyze by Stability-Indicating HPLC F->G H Identify Degradants (LC-MS) G->H I Determine degradation rate and pathways G->I H->I

Caption: Experimental workflow for assessing the aqueous stability of the compound.

References

  • ResearchGate. (2016, January 7). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. Retrieved from [Link]

  • ACS Publications. Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIH. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • MDPI. New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. Retrieved from [Link]

  • ResearchGate. (2012, June 11). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Retrieved from [Link]

  • Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • ResearchGate. Deprotonation constants of benzimidazole and stepwise stability.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. Retrieved from [Link]

  • ACS Omega. (2019, January 7). Water-Assisted Self-Aggregation of Benzimidazole and Triazole Adducts. Retrieved from [Link]

  • The Journal of Organic Chemistry. BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Retrieved from [Link]

  • ResearchGate. (2023, October 5). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • A Review. (2025, October 31). Development of forced degradation and stability indicating studies of drugs – A review. Retrieved from [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Unical IRIS. A photodegradation study on anthelmintic benzimidazoles. Retrieved from [Link]

  • PubChem. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Retrieved from [Link]

  • PubMed. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Retrieved from [Link]

  • NIH. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Retrieved from [Link]

  • Scribd. Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

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Technical Support Center: Strategies for Mitigating Off-Target Effects of Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A focus on 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Introduction:

Welcome to the Technical Support Center for advanced drug discovery. This guide is designed for researchers, scientists, and drug development professionals working with novel small molecule inhibitors, with a specific focus on navigating the challenges associated with compounds like this compound. While specific experimental data on this particular benzimidazole derivative is not extensively documented in publicly available literature, the principles and methodologies outlined here are derived from established best practices in medicinal chemistry and chemical biology for ensuring target specificity and minimizing unintended biological consequences.

The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities.[1][2][3] However, like many kinase inhibitors and other small molecules, off-target effects can pose significant challenges, potentially leading to misleading experimental results or unforeseen toxicity.[4] This guide provides a framework for systematically identifying, understanding, and mitigating these effects.

Part 1: Troubleshooting Guide - Addressing Off-Target Effects

Off-target effects occur when a compound interacts with proteins other than its intended target, leading to a variety of experimental complications.[4] Below are common issues and a systematic approach to troubleshoot them.

Issue 1: Inconsistent Phenotypic Readouts Across Different Cell Lines

Symptoms: You observe a desired phenotypic effect (e.g., decreased cell viability) in one cell line but a weaker, different, or non-existent effect in another, despite confirming target expression.

Potential Cause: The observed phenotype in the initial cell line may be due to the inhibition of an off-target protein that is either more highly expressed or plays a more critical role in that specific cellular context.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent phenotypes.

Experimental Protocols:

  • Protocol 1.1: Target Expression and Activity Verification.

    • Lyse cells from each line of interest.

    • Perform a Western blot to determine the protein levels of the intended target.

    • If the target is a kinase, probe for both the total protein and its phosphorylated (active) form.[5]

    • Rationale: This initial step is crucial to ensure that the target is present and active in the cellular models being used.[5]

  • Protocol 1.2: Cellular Thermal Shift Assay (CETSA).

    • Treat intact cells with your compound at various concentrations.

    • Heat the cell lysates to a range of temperatures.

    • Analyze the soluble fraction by Western blot to assess target protein denaturation.

    • Rationale: A shift in the melting temperature of the target protein upon compound binding provides direct evidence of target engagement in a cellular environment.

Issue 2: Observed Phenotype Does Not Correlate with Target Inhibition Potency

Symptoms: You have determined the IC50 of your compound against the purified target protein, but the concentration required to achieve the desired cellular effect (EC50) is significantly different.

Potential Cause: This discrepancy can arise from several factors, including poor cell permeability of the compound, rapid metabolism, or a phenotype driven by a more sensitive off-target.

Troubleshooting Steps:

Observation Potential Cause Recommended Action Scientific Rationale
EC50 >> IC50 Poor cell permeability or active efflux.Perform a cell permeability assay (e.g., PAMPA).To determine if the compound is efficiently reaching its intracellular target.
Rapid intracellular metabolism.Analyze compound stability in cell lysate or microsomes.To assess if the compound is being degraded before it can engage its target.
EC50 << IC50 The phenotype is driven by a more potent off-target.Screen the compound against a broad panel of related targets (e.g., a kinase panel).To identify off-targets that are inhibited at lower concentrations than the primary target.[6]
The compound engages the target in a cellular context more effectively than in a biochemical assay.Use a cellular target engagement assay like CETSA or NanoBRET.To confirm target binding within the complex cellular milieu.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I proactively assess the selectivity of this compound?

A1: Proactive selectivity profiling is a cornerstone of robust drug discovery.

  • In Silico Approaches: Computational methods can predict potential off-target interactions based on the compound's structure.[7][8] These methods compare the chemical features of your compound to libraries of molecules with known target interactions.[7]

  • High-Throughput Screening: The most direct method is to screen your compound against a large, commercially available panel of proteins, such as a kinase panel.[4] This provides an empirical assessment of your compound's selectivity profile.

  • Cell-Based Screening: Advanced methods like cell microarray off-target screening can evaluate interactions with a wide array of cell surface and secreted proteins in a more biologically relevant context.[9]

Q2: What are the essential experimental controls to differentiate on-target from off-target effects?

A2: A multi-pronged approach using rigorous controls is necessary to confidently attribute a phenotype to the inhibition of a specific target.

  • Structurally Unrelated Inhibitor: Use a second, chemically distinct inhibitor that targets the same protein.[6] If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.[6]

  • Inactive Control Compound: Synthesize a close structural analog of your compound that is inactive against the primary target. This control should not produce the desired phenotype.

  • Rescue Experiments: If possible, overexpress a mutated version of the target protein that is resistant to your compound. If the phenotype is reversed, it strongly implicates the target in the observed effect.[6]

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target protein. The resulting phenotype should mimic the effect of your inhibitor.

Caption: Validating on-target effects.

Q3: If I identify a critical off-target, how can I redesign my compound to improve selectivity?

A3: This is a central challenge in medicinal chemistry that often involves iterative cycles of design, synthesis, and testing.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your molecule to understand which chemical features are critical for on-target versus off-target activity.

  • Structure-Based Drug Design: If the crystal structures of both your on-target and off-target proteins are available, you can use computational docking to design modifications that enhance binding to your primary target while disrupting interactions with the off-target.

  • Rational Drug Design: This approach leverages computational and structural biology tools to design molecules with high specificity for their intended targets from the outset.[4]

While this compound represents a novel chemical entity with limited published data, the principles of rigorous off-target effect analysis are universal. By employing a systematic and multi-faceted approach that combines biochemical, cellular, and computational methods, researchers can build a strong case for the on-target activity of their compounds, leading to more reliable and translatable scientific findings.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?[Link]

  • ResearchGate. Strategies to reduce off-target effects. [Link]

  • ResearchGate. Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. [Link]

  • ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]

  • PMC - NIH. Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • NIH. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • PubMed Central. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. [Link]

  • PMC - NIH. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. [Link]

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • PubMed. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. [Link]

  • ResearchGate. Overview of the experimental design. (A) Kinase inhibitors used in the.... [Link]

  • Avance Biosciences. Gene Editing On/Off-Target Analysis. [Link]

  • Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Chemsrc. CAS#:1378944-02-5 | 2-bromo-1,3-benzothiazole-7-carboxylic acid. [Link]

  • PubChem. 7-Bromo-1-[2-(Diethylamino)ethyl]-5-(2-Fluorophenyl)-1,3-Dihydro-2h-1,4-Benzodiazepin-2-One. [Link]

  • PubChem. ethyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthetic utilization of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are looking to functionalize this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of coupling reactions at its two primary reactive sites: the C-Br bond and the carboxylic acid.

Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your synthetic routes.

Section 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond (e.g., Suzuki-Miyaura Reaction)

The bromine atom at the 7-position of the benzodiazole core is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond with a boronic acid or ester, is a workhorse reaction in medicinal chemistry. However, the specific functionalities on this substrate—namely the N-heterocycle and the carboxylic acid—can present unique challenges.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Suzuki-Miyaura coupling of this substrate often points to one of three main issues: catalyst deactivation, poor substrate solubility, or inadequate reaction conditions.

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is critical. The benzodiazole nitrogen atoms and the carboxylate group (formed under basic conditions) can coordinate to the palladium center, inhibiting catalyst activity.[1][2]

    • Expert Insight: Start with a robust, electron-rich, and sterically hindered phosphine ligand like SPhos or a modern N-heterocyclic carbene (NHC) ligand.[3] These ligands are designed to promote the crucial oxidative addition step and stabilize the active Pd(0) species, preventing deactivation.[4] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are sufficient to reduce it to the active Pd(0) state in situ.[2]

  • Base and Solvent Selection: The carboxylic acid will be deprotonated by the base, forming a carboxylate salt. This can drastically alter the substrate's solubility.[5]

    • Causality: If the carboxylate salt is insoluble in the organic solvent (e.g., dioxane, toluene), the reaction will be slow or may not proceed at all.[1][5] A common issue is the substrate crashing out of solution upon addition of an aqueous base.

    • Solution: Consider using a solvent system that can better solubilize ionic species, such as DMF, or a mixture like dioxane/water.[1][3] You must use extra equivalents of base to neutralize the carboxylic acid in addition to what is required for the catalytic cycle.[5] Weaker bases like potassium carbonate (K₂CO₃) or stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are common choices.[3][6]

  • Temperature: Suzuki couplings often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[6] If you are running the reaction at a lower temperature, a lack of conversion may simply be due to insufficient thermal energy.

Q2: I'm observing significant side product formation, such as debromination or boronic acid homocoupling. What's going wrong?

A2: These side reactions indicate that undesired pathways are competing with your desired cross-coupling.

  • Debromination (Protodebromination): This occurs when the bromo-benzodiazole is reduced, replacing the bromine with a hydrogen atom.

    • Causality: This is often caused by trace amounts of water or other proton sources reacting with organopalladium intermediates. It can be more prevalent at higher temperatures or with prolonged reaction times.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[2] Using a slightly less forcing temperature or a shorter reaction time may also help.

  • Homocoupling of Boronic Acid: This leads to the formation of a biaryl product derived from two molecules of your boronic acid coupling partner.

    • Causality: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: Thoroughly degas your reaction mixture before heating.[3] This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

Workflow for Troubleshooting Suzuki-Miyaura Coupling

G start Start: Low/No Conversion check_reagents Verify Reagent Quality (Anhydrous, Pure, Degassed?) start->check_reagents catalyst_system Evaluate Catalyst System (Pd Source + Ligand) check_reagents->catalyst_system Reagents OK conditions Assess Reaction Conditions (Base, Solvent, Temp) catalyst_system->conditions Catalyst OK solubility Is Substrate Soluble Under Reaction Conditions? conditions->solubility protect_acid Advanced: Protect Carboxylic Acid (e.g., as Methyl Ester) conditions->protect_acid Still Fails new_ligand Action: Switch to Bulky Ligand (e.g., SPhos, NHC) solubility->new_ligand Yes new_conditions Action: Modify Conditions (e.g., different base, add co-solvent like DMF, increase temp) solubility->new_conditions No success Reaction Optimized new_ligand->success new_conditions->success protect_acid->success G start Start: Select Coupling Reagent amine_type Is the Amine Sterically Hindered or Electron Deficient? start->amine_type cost_concern Is Cost a Major Constraint? amine_type->cost_concern No hatu Use HATU / DIPEA amine_type->hatu Yes edc Use EDC / HOBt cost_concern->edc Yes cost_concern->hatu No t3p Consider T3P hatu->t3p Purification Issues?

Sources

Technical Support Center: Crystallization of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of this molecule. Our approach is rooted in first principles, providing not just steps but the scientific reasoning behind them to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions about the target molecule and the crystallization process. Understanding these core concepts is the first step in effective troubleshooting.

Q1: What are the key structural features of this compound that influence its crystallization behavior?

A1: The crystallization tendency of this molecule is a composite of the properties of its distinct functional groups:

  • Benzimidazole Core: This fused heterocyclic system is rigid and planar, which is highly conducive to forming an ordered crystal lattice.[1] The nitrogen atoms can act as hydrogen bond acceptors.

  • Carboxylic Acid (-COOH): This is a critical functional group. It is a strong hydrogen bond donor and acceptor, promoting the formation of highly stable dimers or extended networks in the solid state. This feature can be exploited for purification, as its solubility is highly pH-dependent.[2][3]

  • Bromo (-Br) Substituent: The bromine atom increases the molecule's molecular weight and can participate in halogen bonding, a non-covalent interaction that can influence crystal packing.

  • Ethyl (-CH₂CH₃) Group: This adds a degree of non-polar character and conformational flexibility, which can sometimes complicate crystallization compared to a simpler methyl or hydrogen substituent.

Q2: What is the fundamental goal of a successful crystallization?

A2: Crystallization is a purification technique based on differential solubility.[3] The ideal solvent for recrystallization will exhibit the following properties:

  • High solubility for the target compound at an elevated temperature (near the solvent's boiling point).

  • Low solubility for the target compound at a low temperature (e.g., room temperature or in an ice bath).

  • Favorable solubility profile for impurities , meaning impurities either remain in the cold solution (mother liquor) or are insoluble in the hot solvent and can be filtered out.

  • Inertness: The solvent should not react with the compound.

The process involves two key kinetic steps: nucleation , the initial formation of a stable crystalline entity, and crystal growth , the subsequent addition of molecules to that nucleus.[4] Controlling the rate of these steps is paramount for achieving high purity and good crystal morphology.

Troubleshooting Guide: Common Crystallization Issues

This guide addresses specific problems you may encounter during your experiments. Each entry details the probable causes and provides actionable solutions.

Problem 1: My compound "oils out" of the solution instead of forming crystals.

  • Observation: Upon cooling, a liquid phase (oil) separates from the solution instead of a solid. This oil may or may not solidify later into an amorphous or poorly crystalline mass.

  • Probable Causes:

    • High Supersaturation & Rapid Cooling: The solution is becoming supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).[5][6] Oiling out is common when the melting point of the solid is low relative to the boiling point of the solvent.[6]

    • Presence of Impurities: Impurities can cause a significant depression of the melting point, increasing the likelihood of oiling out.[6]

    • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved in a supersaturated state until a lower temperature is reached.

  • Actionable Solutions:

    • Reheat and Dilute: Warm the solution until the oil redissolves completely. Add a small, measured amount of additional hot solvent (10-20% more volume) to lower the saturation point.[6]

    • Slow Down Cooling: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Allow it to cool very slowly to room temperature by, for example, placing it in a large beaker of hot water or leaving it on a hotplate with the heat turned off. This gives molecules more time to orient themselves into a crystal lattice.[6]

    • Change Solvents: Select a solvent with a lower boiling point.

    • Pre-Purification: If impurities are suspected, consider a pre-purification step, such as passing a solution of the compound through a short plug of silica gel or performing a charcoal treatment to remove colored, high-molecular-weight impurities.[5]

Problem 2: No crystals form, even after the solution has cooled completely.

  • Observation: The solution remains clear and free of any solid, even after cooling to room temperature or below.

  • Probable Causes:

    • Excess Solvent: This is the most common reason for crystallization failure.[5][6] The solution is not supersaturated, meaning the concentration of the compound is below its solubility limit even at the lower temperature.

    • Inhibited Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.[6]

  • Actionable Solutions:

    • Induce Nucleation (for supersaturated solutions):

      • Scratch: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic imperfections on the glass provide a surface for nucleation.[5][6]

      • Seed: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[6]

    • Increase Concentration: If nucleation techniques fail, it's likely too much solvent was used. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume). Allow the solution to cool again.[5]

    • Use an Anti-Solvent: If you know a solvent in which your compound is insoluble but is miscible with your crystallizing solvent, you can add the anti-solvent dropwise to the solution until it becomes persistently cloudy, then warm slightly to clarify and cool slowly.

    • Drastic Cooling: As a last resort, place the solution in a freezer. While this often leads to lower purity crystals due to rapid precipitation, it can help recover the material.

Troubleshooting Workflow: No Crystallization

G start Cooled Solution is Clear (No Crystals) scratch Scratch inner surface of flask start->scratch seed Add a seed crystal scratch->seed no_crystals1 Still No Crystals seed->no_crystals1 crystals_form Crystals Form! no_crystals1->crystals_form Yes boil Reduce solvent volume by boiling (25-30%) and re-cool no_crystals1->boil No no_crystals2 Still No Crystals boil->no_crystals2 no_crystals2->crystals_form Yes antisolvent Try anti-solvent addition no_crystals2->antisolvent No antisolvent->crystals_form Success recover Recover solid by full solvent evaporation and re-attempt in new solvent antisolvent->recover Failure

Caption: Decision workflow for troubleshooting a failure to crystallize.

Problem 3: The crystallization yield is very low.

  • Observation: After filtration and drying, the mass of the recovered crystalline material is much lower than expected.

  • Probable Causes:

    • Excess Solvent: As with a complete failure to crystallize, using too much solvent is a primary cause of low yield, as a significant amount of the compound remains in the mother liquor.[5]

    • Inappropriate Solvent: The chosen solvent may be too good, meaning the compound has relatively high solubility even at low temperatures.

    • Premature Crystallization: The compound crystallized during a hot filtration step (if performed) and was lost.

    • Incomplete Cooling: The solution was not cooled for a sufficient amount of time or to a low enough temperature.

  • Actionable Solutions:

    • Recover a Second Crop: Concentrate the mother liquor (the filtrate) by boiling off most of the solvent and cool the remaining solution. The crystals obtained (the "second crop") will be less pure than the first but can significantly increase the overall yield.

    • Re-evaluate the Solvent: Perform a new solvent screen to find a system with a more drastic solubility difference between hot and cold conditions.

    • Check the Mother Liquor: Evaporate a small drop of the mother liquor. A large amount of solid residue indicates significant product loss to the solution.[5]

    • Optimize Cooling: Ensure the solution is cooled in an ice-water bath for at least 20-30 minutes before filtration to maximize precipitation.

Problem 4: The product is colored or appears impure despite crystallization.

  • Observation: The final crystals have a noticeable color when the pure compound should be white/colorless, or subsequent analysis (e.g., NMR, LC-MS) shows the presence of impurities.

  • Probable Causes:

    • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the growing crystal lattice.

    • Adsorbed Impurities: Highly colored impurities can adsorb to the surface of the crystals.

    • Co-crystallization: The impurity has a very similar structure and solubility profile to the target compound and crystallizes along with it.

  • Actionable Solutions:

    • Perform a Second Recrystallization: Recrystallizing the obtained crystals a second time will almost always result in a significant increase in purity.

    • Use Activated Charcoal (Norit): If the impurities are colored and non-polar, they can often be removed with charcoal. Add a small amount of activated charcoal to the cool solution, heat the mixture to boiling, and then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the filtrate to cool.

    • Slow Down Crystal Growth: Slower cooling rates lead to more perfect crystals and better impurity rejection.[4]

Advanced Topic: Polymorphism

Q: My crystallization is successful, but I get inconsistent results between batches (e.g., different melting points, powder X-ray diffraction patterns). What is happening?

A: You are likely observing polymorphism . Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[7][8][9] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.

  • Why it Matters: Different polymorphs can have dramatically different physical properties, including solubility, dissolution rate, stability, and melting point.[8][10] In a pharmaceutical context, controlling polymorphism is critical, as an unexpected change to a less soluble form could impact a drug's bioavailability.[7]

  • Influencing Factors: The specific polymorph obtained is highly sensitive to the crystallization conditions:[7][9]

    • Solvent: The nature of the solvent and its interaction with the solute can direct the formation of a particular polymorph.[11]

    • Temperature & Cooling Rate: The rate of cooling and the temperature at which nucleation occurs can trap molecules in either a thermodynamically stable or a less stable (metastable) form.[9]

    • Supersaturation: The level of supersaturation influences the nucleation rate and can favor different polymorphs.

  • Troubleshooting Strategy: If you suspect polymorphism, the key is consistency . Meticulously control and document all crystallization parameters: solvent choice, solvent volume, dissolution temperature, cooling profile, and agitation. This will help ensure you reproducibly obtain the same crystalline form.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is used to identify a suitable solvent for recrystallization.

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, flicking the tube to mix after each drop. Add just enough to make a slurry.

  • Observe at Room Temperature:

    • If the solid dissolves completely, the solvent is unsuitable (compound is too soluble).

    • If the solid appears insoluble, proceed to the next step.[12]

  • Heat the tubes containing the insoluble material in a sand bath or heating block to the boiling point of the solvent.

  • Observe at High Temperature:

    • If the solid dissolves completely, the solvent is a potential candidate .

    • If the solid does not dissolve, the solvent is unsuitable (compound is not soluble enough).[12]

  • Allow the test tubes with promising candidates to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe upon Cooling:

    • The ideal solvent is one that yields a large quantity of crystalline solid upon cooling.[12]

Data Presentation: Solvent Properties
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1High polarity; may work for salts of the carboxylic acid.[2]
Ethanol7824.5Good general-purpose polar protic solvent.
Methanol6532.7Similar to ethanol, but more polar and lower boiling point.
Isopropanol8219.9Less polar than ethanol.
Acetone5620.7Polar aprotic, good solvent, low boiling point.
Ethyl Acetate776.0Medium polarity, good for compounds with ester-like features.[2]
Acetonitrile8237.5Polar aprotic solvent.
Dichloromethane409.1Low boiling point, use with care. Often too volatile.[13]
Toluene1112.4Non-polar aromatic solvent, good for less polar compounds.
Heptane/Hexane~98 / ~69~1.9Very non-polar, often used as an anti-solvent.[2]
Protocol 2: Crystallization Method Selection

G start Solvent Screening Complete decision Ideal single solvent found? (High solubility hot, low solubility cold) start->decision single_solvent Use Single-Solvent Recrystallization Protocol decision->single_solvent Yes path1 Identify a 'good' solvent (dissolves compound easily) and a 'poor' solvent (compound is insoluble) decision->path1 No mixed_solvent Use Mixed-Solvent (Anti-Solvent) Protocol path1->mixed_solvent

Caption: Decision tree for choosing a crystallization methodology.

References

  • Factors Affecting The Growth Process. (n.d.). Scribd. Retrieved from [Link]

  • Gholami, H., & Abolghasemi, H. (2018). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 57(19), 6649-6658. Retrieved from [Link]

  • Chen, J., & Myerson, A. S. (2015). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 39(10). Retrieved from [Link]

  • Crystal Growing Guide. (2007). University of Washington. Retrieved from [Link]

  • Fábián, L. (2018). Crystal growth. In Basics of Crystallography and Diffraction. Cambridge University Press. Retrieved from [Link]

  • PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

  • Thakur, G., Kumar, V., & Singh, A. (2019). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Young Pharmacists, 11(2), 116-121. Retrieved from [Link]

  • All About Drugs. (n.d.). Polymorphism. Retrieved from [Link]

  • Abolghasemi, H., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(8), 1816-1826. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals. Retrieved from [Link]

  • Saylor, C. P. (1928). Some Factors Influencing Crystal Habit. American Mineralogist, 13(8), 441-449. Retrieved from [Link]

  • Jagiellonian Centre for Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • JoVE. (2024). Crystal Growth: Principles of Crystallization. Journal of Visualized Experiments. Retrieved from [Link]

  • Nichols, L. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization. Organic Chemistry. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Lee, S., et al. (2003). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188 B2.
  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved from [Link]

  • Angene. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Preventing degradation of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound during storage. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to prevent degradation and ensure the reliability of your experimental outcomes.

Introduction: The Stability Challenges of a Substituted Benzimidazole

This compound is a complex heterocyclic molecule featuring a benzimidazole core, a bromine substituent, and a carboxylic acid group. This combination of functional groups, while synthetically valuable, also presents inherent stability challenges. The electron-rich benzimidazole ring is susceptible to oxidation, the bromine atom can enhance photosensitivity, and the carboxylic acid moiety can be prone to decarboxylation under certain conditions. Understanding these potential degradation pathways is the first step toward effective preservation.

This guide will walk you through the causality behind potential degradation, providing actionable protocols to maintain the purity and efficacy of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Question 1: I've noticed a slight discoloration (yellowing/browning) of my compound after storing it at room temperature. What could be the cause?

Answer: Discoloration is a common indicator of degradation, most likely due to oxidation or photodegradation. The benzimidazole nucleus is susceptible to oxidative attack, particularly on the benzenoid ring adjacent to the imidazole.[1] This process can be accelerated by exposure to air (oxygen) and light. The bromine substituent can increase the molecule's absorption of light, potentially making it more prone to photodegradation.[2]

Troubleshooting Steps:

  • Immediate Action: Transfer the compound to an amber vial to protect it from light.

  • Atmosphere Control: Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Temperature Control: Move the compound to a freezer for storage at -20°C, as recommended by datasheets for this and similar compounds.[3][4]

  • Purity Check: Perform a purity analysis (see Purity Assessment Protocol below) to quantify the extent of degradation before further use.

Question 2: My compound shows reduced solubility in my solvent system compared to a fresh batch. Why is this happening?

Answer: A decrease in solubility can be a consequence of the formation of less soluble degradation products or polymerization. Oxidative coupling between molecules can lead to larger, less soluble oligomers. Additionally, if the carboxylic acid group degrades, the overall polarity of the molecule changes, which can affect its solubility profile.

Troubleshooting Steps:

  • Visual Inspection: Check for any particulate matter or inhomogeneity in the solid compound.

  • Sonication: Try sonicating the sample in the solvent for a short period to aid dissolution. If solubility issues persist, it's a strong indicator of degradation.

  • Confirm Identity: Use an analytical technique like HPLC or LC-MS to compare the chromatogram of the problematic sample with a reference standard to identify potential degradation peaks.

Question 3: I suspect my compound has degraded. What are the likely degradation products?

Answer: Based on the structure of this compound, several degradation pathways are plausible:

  • Oxidation: Oxidation of the benzimidazole ring can lead to the formation of various oxygenated species, potentially including N-oxides or hydroxylated derivatives on the aromatic ring.[1]

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide (CO2), especially if exposed to heat, resulting in the formation of 7-Bromo-1-ethyl-1,3-benzodiazole. While simple carboxylic acids are generally stable, thermal stress can induce this reaction.[5][6]

  • Photodegradation: Benzimidazoles can undergo complex photochemical reactions, including potential cleavage of the imidazole ring or dehalogenation, although the latter is less common.[7][8]

Question 4: What is the single most important factor for preventing degradation?

Answer: Low-temperature storage in the dark under an inert atmosphere. This combination addresses the primary degradation drivers: thermal decomposition, photodegradation, and oxidation. Storing the compound at -20°C is the recommended practice.[3][4]

Best Practices for Storage: A Proactive Approach

To ensure the long-term stability of this compound, a multi-faceted approach to storage is essential.

Storage Conditions Summary
ConditionShort-Term (≤ 1 week)Long-Term (> 1 week)Rationale
Temperature 2-8°C (refrigerated)-20°C (frozen) [3][4]Slows down all chemical degradation pathways, including oxidation and thermal decomposition.
Atmosphere Tightly sealed containerInert gas (Argon/Nitrogen) Minimizes exposure to oxygen, preventing oxidative degradation of the benzimidazole ring.[1]
Light Amber vial or foil-wrappedAmber vial or foil-wrapped Prevents photodegradation, which can be enhanced by the bromine substituent.[2]
Container Tightly sealed glass vialTightly sealed glass vialGlass is inert and prevents contamination. A tight seal prevents moisture and air ingress.
Experimental Protocol: Long-Term Storage

Objective: To prepare a sample of this compound for long-term storage to minimize degradation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • -20°C freezer

Procedure:

  • Aliquot: If you have a large batch, aliquot the compound into smaller, single-use vials. This prevents repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere.

  • Transfer: Place the desired amount of the compound into a pre-labeled amber glass vial.

  • Inerting: Gently flush the headspace of the vial with a slow stream of argon or nitrogen for 15-30 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage: Place the sealed vial in a designated -20°C freezer.

  • Documentation: Record the date of storage and any relevant batch information in your lab notebook.

Purity Assessment Protocol: Thin-Layer Chromatography (TLC)

A quick TLC analysis can provide a qualitative assessment of purity and detect the presence of degradation products.

Objective: To assess the purity of a stored sample of this compound.

Materials:

  • Silica gel 60 F254 TLC plates

  • Stored sample and (if available) a reference standard

  • Developing chamber

  • Mobile phase (e.g., a mixture of a non-polar and a polar solvent like Toluene:Acetone:Methanol:Ammonia 8:3:3:0.1 by volume, optimization may be required)[9]

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Prepare dilute solutions of your stored sample and the reference standard in a suitable solvent (e.g., methanol or DMSO).

  • Spotting: Using a capillary tube, spot small amounts of each solution onto the baseline of a TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, allow the solvent to evaporate, and visualize the spots under a UV lamp at 254 nm.

  • Analysis: A pure compound should appear as a single spot. The presence of additional spots in the lane of the stored sample indicates the presence of impurities or degradation products. The relative position (Rf value) of the main spot should match that of the reference standard.

For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when you suspect degradation of your compound.

Troubleshooting_Workflow Observation Observe Issue (e.g., Discoloration, Poor Solubility) Initial_Actions Immediate Actions: 1. Protect from Light (Amber Vial) 2. Store at -20°C Observation->Initial_Actions Purity_Check Perform Purity Check (e.g., TLC or HPLC) Compare_Standard Compare to Reference Standard Purity_Check->Compare_Standard Degradation_Confirmed Degradation Confirmed (Multiple Spots/Peaks) Compare_Standard->Degradation_Confirmed Different No_Degradation No Significant Degradation (Single Spot/Peak) Compare_Standard->No_Degradation Identical Purify Consider Purification (e.g., Recrystallization, Chromatography) Degradation_Confirmed->Purify Minor Use_With_Caution Use with Caution (Account for lower purity) Degradation_Confirmed->Use_With_Caution Minor Discard Discard and Use New Batch Degradation_Confirmed->Discard Major Proceed Proceed with Experiment No_Degradation->Proceed Initial_actions Initial_actions Initial_actions->Purity_Check

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • This compound - Data Sheet - United States Biological. (n.d.). Retrieved from [Link]

  • Mechanism of Thermal Oxidation of the Benzimidazole System. (1974). Defense Technical Information Center. Retrieved from [Link]

  • Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate - Data Sheet. (n.d.). Retrieved from [Link]

  • Rao, A. G., & Prakash, V. (2002). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Protein Science, 11(11), 2623–2635. Retrieved from [Link]

  • Photodegradation Pattern of Benzimidazole Anthelmintics. (n.d.). ResearchGate. Retrieved from [Link]

  • Shumilova, E. Yu., et al. (2024). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). ResearchGate. Retrieved from [Link]

  • Shumilova, E. Yu., et al. (2024). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Angene. Retrieved from [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). Physical Chemistry Chemical Physics, 23(32), 17356-17368. Retrieved from [Link]

  • What happens when a carboxylic acid is heated? (2019). Quora. Retrieved from [Link]

  • Oxidative formation of benzimidazole paired with the reduction of CO2. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Molecules, 27(15), 4933. Retrieved from [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules, 27(19), 6296. Retrieved from [Link]

  • Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. (2018). Environmental Science & Technology, 52(6), 3447-3456. Retrieved from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]

  • Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. (2017). Organic & Biomolecular Chemistry, 15(3), 580-584. Retrieved from [Link]

  • BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (1949). The Journal of Organic Chemistry, 14(5), 767-773. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Storage of bromine and chemicals? (2023). Reddit. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Oxidative Cyclization Approach to Benzimidazole Libraries. (2020). ACS Combinatorial Science, 22(1), 1-5. Retrieved from [Link]

  • Dual Photochemistry of Benzimidazole. (2023). The Journal of Organic Chemistry, 88(5), 2894-2903. Retrieved from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(42), 29663-29690. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Analytical Methods. (2025). OPUS. Retrieved from [Link]

  • Storage of bromine. (1968). Google Patents.
  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. (2019). Eurasian Chemico-Technological Journal, 21(1), 41-44. Retrieved from [Link]

  • Bromine as a Visible-Light-Mediated Polarity-Reversal Catalyst for the Functionalization of Aldehydes. (2018). Angewandte Chemie International Edition, 57(40), 13193-13197. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2013). Molecules, 18(10), 11859-11874. Retrieved from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2020). Journal of Analytical Methods in Chemistry, 2020, 3582723. Retrieved from [Link]

  • The role of halogens in electrophilic aromatic substitution. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. (n.d.). ResearchGate. Retrieved from [Link]

  • 7-Bromo-1,3-dioxaindane-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2024). Master Organic Chemistry. Retrieved from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (2001). TrAC Trends in Analytical Chemistry, 20(8), 419-434. Retrieved from [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2019). ResearchGate. Retrieved from [Link]

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Enhancing the cell permeability of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing Cell Permeability of Carboxylic Acid Derivatives

Guide for: 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

This guide provides in-depth technical support for researchers encountering challenges with the cell permeability of this compound and its derivatives. We will explore the underlying physicochemical hurdles and provide a series of troubleshooting strategies, experimental protocols, and data interpretation frameworks to systematically address and overcome poor membrane transport.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a small molecule with the formula C₁₀H₉BrN₂O₂ and a molecular weight of approximately 269.1 g/mol .[1][2] The primary concern for its cell permeability stems from the presence of the carboxylic acid functional group. Most carboxylic acids have a pKa value between 3.5 and 4.5.[3][4] At physiological pH (around 7.4), this group will be deprotonated and exist in its anionic carboxylate form. This negative charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic (fat-loving) lipid bilayer of the cell membrane.[4][5]

Q2: How can I measure the cell permeability of my compound?

A2: The two most common in vitro methods used in early drug discovery are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6][7]

  • PAMPA is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It exclusively evaluates passive diffusion.[6][8]

  • Caco-2 Assays use a monolayer of human colon adenocarcinoma cells that, when differentiated, mimic the intestinal epithelium.[9] This model is more complex and provides a more comprehensive picture, as it can assess passive diffusion, active transport (uptake), and active efflux (pumping out of the cell).[9]

Q3: What do the results from PAMPA and Caco-2 assays tell me?

A3: Comparing the results of these two assays provides critical insights into the mechanism behind poor permeability.[8]

  • High PAMPA, Low Caco-2: This often suggests the compound is a substrate for efflux pumps (like P-glycoprotein), which actively remove the compound from the cell after it diffuses in.[8]

  • Low PAMPA, Low Caco-2: This indicates that the primary barrier is poor passive diffusion due to the molecule's intrinsic physicochemical properties (e.g., high polarity, which is expected for your compound).[10]

  • Low PAMPA, High Caco-2: This is less common but may suggest that the compound is a substrate for an active uptake transporter.[8]

Q4: What are the main strategies to improve the cell permeability of my compound?

A4: There are three primary strategies, each with its own applications and complexities:

  • Prodrug Approach: This involves chemically modifying the problematic functional group (the carboxylic acid) to create a more lipophilic, membrane-permeable version. This "mask" is designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[11][12][13]

  • Formulation Strategies: This approach focuses on the delivery vehicle rather than the molecule itself. Techniques like lipid-based formulations (e.g., SEDDS), solid dispersions, or nanoparticles can enhance solubility and facilitate absorption across the intestinal membrane.[14][15][16]

  • Structural Modification (Medicinal Chemistry): This involves synthesizing new analogues of the compound where the carboxylic acid is replaced with a bioisostere—a different functional group with similar biological properties but improved permeability characteristics (e.g., a tetrazole).[17][18] This is generally the most resource-intensive approach.

Troubleshooting Guide: Low Permeability

This section provides a logical workflow for diagnosing and solving permeability issues with this compound derivatives.

G start Start: Low Permeability Suspected assess Step 1: Assess Permeability (PAMPA & Caco-2 Assays) start->assess analyze Step 2: Analyze Results assess->analyze decision What is the Permeability Profile? analyze->decision path1 Low PAMPA Low Caco-2 (Poor Passive Diffusion) decision->path1  Poor Diffusion path2 High PAMPA Low Caco-2 (Efflux Suspected) decision->path2  Efflux strategy1 Strategy: Prodrug Approach (Mask Carboxylic Acid) path1->strategy1 strategy2 Strategy: Formulation (e.g., Lipid-Based) path1->strategy2 strategy3 Strategy: Medicinal Chemistry (Bioisostere Replacement) path1->strategy3 strategy4 Strategy: Co-dose with Efflux Inhibitor (e.g., Verapamil) path2->strategy4 retest Step 3: Synthesize/Formulate & Re-test Permeability strategy1->retest strategy2->retest strategy3->retest strategy4->retest

Caption: Troubleshooting workflow for poor cell permeability.
Issue: My compound shows very low permeability in initial screening.

This is the expected starting point for this compound. The primary goal is to determine why it's low and select the appropriate corrective strategy.

Step 1: Experimental Diagnosis - Running Permeability Assays

First, you must generate quantitative data. Run parallel PAMPA and bidirectional Caco-2 assays. The Caco-2 assay should be run in two directions: apical-to-basolateral (A-B), simulating absorption into the body, and basolateral-to-apical (B-A), simulating efflux back into the intestine.[9]

Table 1: Comparison of Key Permeability Assays

Feature Parallel Artificial Membrane Permeability Assay (PAMPA) Caco-2 Cell Assay
Principle Measures passive diffusion across a synthetic lipid membrane.[6] Measures transport across a differentiated human cell monolayer.[9]
Transport Measured Passive Diffusion Only.[19] Passive Diffusion, Active Transport, and Active Efflux.[9]
Throughput High Low to Medium
Cost Low High
Key Output Apparent Permeability Coefficient (Pₑ). Apparent Permeability (Papp A-B, Papp B-A), Efflux Ratio (ER).[9]

| Best For | Rapidly screening large numbers of compounds for passive permeability.[6] | Mechanistic studies, predicting in vivo absorption, and identifying efflux substrates.[8] |

Step 2: Data Interpretation & Strategy Selection
  • Scenario A: Low PAMPA and Low Caco-2 Permeability (Efflux Ratio < 2)

    • Diagnosis: The core issue is poor passive diffusion. The molecule's high polarity, due to the ionized carboxylic acid, prevents it from entering the cell membrane.

    • Recommended Strategy 1: Prodrug Approach. This is often the most direct and effective solution. Masking the carboxylic acid as an ester (e.g., methyl or ethyl ester) neutralizes the charge and increases lipophilicity, dramatically improving passive diffusion.[5][17] Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester, regenerating the active carboxylic acid.[20][21]

Prodrug extracellular Extracellular Space (pH 7.4) Parent Drug (Charged, Low Permeability) prodrug Ester Prodrug (Neutral, High Permeability) extracellular->prodrug Chemical Synthesis membrane Cell Membrane (Lipid Bilayer) prodrug->membrane Passive Diffusion cleavage Esterase Enzyme prodrug->cleavage Enzymatic Cleavage intracellular Intracellular Space membrane->intracellular intracellular->cleavage active_drug Parent Drug Released (Active Form) cleavage->active_drug

Caption: Mechanism of an ester prodrug strategy.
  • Scenario B: High PAMPA but Low Caco-2 Permeability (Efflux Ratio > 2)

    • Diagnosis: The compound can diffuse into cells, but it is being actively pumped out by efflux transporters like P-glycoprotein (P-gp).

    • Recommended Strategy: Confirm the involvement of a specific efflux pump by running the Caco-2 assay again in the presence of a known inhibitor (e.g., verapamil for P-gp).[9] If permeability increases significantly, efflux is confirmed. The long-term solution would involve structural modifications to reduce recognition by the transporter, but this is a complex medicinal chemistry challenge.[22][23]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework. Specific lipid compositions and incubation times may need optimization.

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare the PAMPA lipid solution (e.g., 2% w/v lecithin in dodecane).

    • Prepare donor buffer (e.g., pH 5.0-6.5 to mimic the upper intestine) and acceptor buffer (pH 7.4).

  • Plate Coating:

    • Using a 96-well filter plate (the donor plate), carefully pipette 5 µL of the lipid solution onto the filter membrane of each well.

  • Plate Assembly:

    • Add 300 µL of acceptor buffer (pH 7.4) to the wells of a 96-well acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.

  • Assay Initiation:

    • Dilute the DMSO stock of the test compound into the donor buffer to the final desired concentration (ensure final DMSO concentration is <1%).

    • Add 200 µL of this solution to the donor wells.

    • Include high permeability (e.g., testosterone) and low permeability (e.g., atenolol) controls.

  • Incubation:

    • Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Pₑ) using established equations that account for volume, surface area, and incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay requires an established Caco-2 cell culture facility.

  • Cell Seeding:

    • Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates (e.g., Transwell® plates).

    • Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your lab.[6]

    • Additionally, you can assess the permeability of a paracellular marker like Lucifer yellow to confirm tight junction integrity.

  • Assay Setup (A-B Direction):

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Prepare the test compound in transport buffer (apical side buffer can be pH 6.5, basolateral side pH 7.4).

    • Add the compound solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.

  • Assay Setup (B-A Direction):

    • In a separate set of wells, add the compound solution to the basolateral compartment and fresh buffer to the apical compartment.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.

  • Sampling and Quantification:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.[9]

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B-A) / Papp (A-B) .

References

  • Salam, A. N., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications.

  • Kansy, M., et al. (2004). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.

  • Salam, A. N., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. ResearchGate.

  • Nishida, K. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed.

  • Stella, V. J. (2004). Prodrugs of Carboxylic Acids. Semantic Scholar.

  • Leonard, F., et al. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. PubMed.

  • Trivedi, R. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP.

  • Salam, A. N., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. DOI:10.1039/D1CC02327F.

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega.

  • Stella, V. J. (2004). Prodrugs of Carboxylic Acids. ResearchGate.

  • Babadi, D., et al. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Pharma Excipients.

  • Zhu, C., et al. (2002). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.

  • Anonymous. (n.d.). Pharmacokinetic Optimization of Drug Candidates: Medicinal Chemistry Approaches for Improving Oral Bioavailability. Hilaris Publisher.

  • Anonymous. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher.

  • Enamine. (n.d.). Caco-2 Permeability Assay. Enamine.

  • Madsen, A. S., et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH.

  • Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Slideshare.

  • ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate.

  • Wang, T., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. PMC.

  • Fiveable. (n.d.). Absorption | Medicinal Chemistry Class Notes. Fiveable.

  • Ji, X., et al. (2023). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI.

  • Gelin, M., et al. (2025). Fast Release of Carboxylic Acid inside Cells. PubMed.

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.

  • ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications.

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of 3-Phenoxycyclopentanamine. Benchchem.

  • Lin, Y., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. PMC.

  • Wang, C., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.

  • PubChem. (n.d.). This compound. PubChem.

  • United States Biological. (n.d.). This compound - Data Sheet. United States Biological.

  • Gelin, M., et al. (2025). Fast Release of Carboxylic Acid inside Cells. PMC - NIH.

Sources

Technical Support Center: Scalable Synthesis of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of scaling heterocyclic compound synthesis requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a focused, in-depth guide to the scalable synthesis of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid. As Senior Application Scientists, our goal is to move beyond simple protocols and offer a troubleshooting framework grounded in chemical principles to ensure your success from the bench to scale-up.

This guide is structured into two main sections: a Troubleshooting Guide for immediate, problem-specific solutions and a Frequently Asked Questions (FAQs) section for broader strategic insights into the synthesis campaign.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis. Each problem is analyzed by its potential causes, followed by actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Low conversion is one of the most frequent challenges in benzimidazole synthesis. Identifying the root cause is critical for effective optimization.

Potential Causes:

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine precursor or the cyclizing agent can inhibit the reaction or lead to unwanted side products. The o-phenylenediamine moiety is particularly susceptible to oxidation, which can result in colored impurities and reduced yield.[1]

  • Inactive Catalyst or Insufficient Loading: If an acid catalyst is used to promote condensation, it may be inactive, or the concentration may be too low to effectively drive the reaction to completion.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The condensation reaction may require specific thermal conditions to overcome the activation energy for cyclization.[3]

  • Incomplete Reaction: The reaction may not have been allowed to proceed long enough for full conversion. Monitoring is key.[1]

Recommended Solutions:

  • Verify Starting Material Purity:

    • Assess the purity of the substituted o-phenylenediamine and carboxylic acid/derivative via NMR or LC-MS before starting the reaction.

    • If purity is questionable, purify the starting materials. For instance, o-phenylenediamines can often be purified by recrystallization or column chromatography.[1]

    • To prevent oxidation of the diamine, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Optimize Catalyst and Conditions:

    • Ensure the catalyst is from a reliable source and is not expired.

    • Perform small-scale optimization experiments to determine the ideal catalyst loading. While increasing the amount can sometimes improve yield, excess catalyst can also promote side reactions.[1]

    • Systematically screen solvents. The choice of solvent can significantly impact reaction kinetics and the solubility of reactants and products.[3]

  • Monitor Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents unnecessary heating that could lead to degradation.[1]

Problem 2: Significant Formation of Side Products

The appearance of multiple spots on a TLC plate or unexpected peaks in an LC-MS trace indicates the formation of impurities that can complicate purification and reduce the yield of the target compound.

Potential Causes:

  • Formation of Disubstituted Benzimidazoles: This is a common side reaction, especially when using an aldehyde as the cyclizing agent, where two aldehyde molecules react with one molecule of the o-phenylenediamine.[1]

  • Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and fail to fully cyclize, remaining as a significant impurity.[1]

  • N-Alkylation: The presence of alkylating agents, either as impurities or formed in-situ, can lead to undesired alkylation on the benzimidazole nitrogen.[1]

  • Decarboxylation: The carboxylic acid moiety on the benzene ring can be labile under harsh acidic or high-temperature conditions, leading to the formation of the corresponding des-carboxy impurity.

Recommended Solutions:

  • Control Stoichiometry and Reagent Addition:

    • To favor the formation of the desired product, use a precise 1:1 stoichiometry of the o-phenylenediamine and the carboxylic acid or a slight excess of the diamine.[1]

    • For large-scale, exothermic reactions, slow, controlled addition of one reagent to the other is crucial to manage the reaction temperature and minimize byproduct formation.[3]

  • Strategic Solvent and Catalyst Selection:

    • The choice of solvent can influence selectivity. For example, in some benzimidazole syntheses, non-polar solvents may favor the desired 2-substituted product.[1]

    • Certain catalysts can selectively promote the desired cyclization over side reactions. A screening of mild acid catalysts (e.g., p-toluenesulfonic acid) may be beneficial.[2]

  • Protecting Group Strategy:

    • To prevent decarboxylation, consider synthesizing the ethyl or methyl ester of the final compound first. The ester group is generally more stable under typical cyclization conditions. The carboxylic acid can then be revealed in a final hydrolysis step under milder basic conditions.[4][5]

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the final product at high purity can be a major hurdle, particularly at scale.

Potential Causes:

  • Similar Polarity of Product and Impurities: The desired product and key impurities may have very similar polarities, making separation by standard column chromatography challenging.[1]

  • Poor Crystallinity: The product may precipitate as an oil or an amorphous solid, making recrystallization ineffective.

  • Presence of Colored Impurities: Oxidation of the diamine starting material can lead to persistent colored impurities that are difficult to remove.[1]

Recommended Solutions:

  • Optimize Chromatographic Conditions:

    • Experiment with different solvent systems for column chromatography, including ternary mixtures, to improve separation.

    • Consider using a different stationary phase (e.g., alumina instead of silica gel) if co-elution is a persistent issue.

  • Recrystallization and Trituration:

    • Systematically screen a range of solvents to find suitable conditions for recrystallization. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures.

    • If the product is a solid but difficult to crystallize, trituration (suspending the crude material in a solvent in which it is poorly soluble and stirring) can be effective at washing away more soluble impurities.

  • Decolorization:

    • If colored impurities are present, treating a solution of the crude product with activated carbon can effectively remove them before crystallization.[6]

Visualizing the Troubleshooting Process

A systematic approach is crucial for efficient troubleshooting. The following diagram outlines a logical workflow for addressing common synthesis issues.

G cluster_causes_yield Potential Causes cluster_causes_impurity Potential Causes cluster_causes_purification Potential Causes start Start Synthesis check_yield Assess Yield & Purity (TLC/LC-MS) start->check_yield low_yield Problem: Low Yield check_yield->low_yield Low Yield impurity Problem: Impurities check_yield->impurity High Impurity purification_issue Problem: Purification Difficulty check_yield->purification_issue Acceptable Purity, Difficult to Isolate success Product Meets Spec check_yield->success High Yield & Purity cause_yield1 Poor Starting Materials low_yield->cause_yield1 cause_yield2 Bad Conditions/Catalyst low_yield->cause_yield2 cause_yield3 Incomplete Reaction low_yield->cause_yield3 cause_impurity1 Side Reactions impurity->cause_impurity1 cause_impurity2 Incomplete Cyclization impurity->cause_impurity2 cause_impurity3 Degradation impurity->cause_impurity3 cause_purify1 Similar Polarity purification_issue->cause_purify1 cause_purify2 Poor Crystallinity purification_issue->cause_purify2

Caption: A decision-making workflow for troubleshooting benzimidazole synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategy and scalability of the synthesis.

Q1: What is the most common and scalable synthetic route for a substituted benzimidazole like this one?

A1: The most prevalent and industrially adaptable method for synthesizing the benzimidazole core is the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde or ester).[3] This approach, often referred to as the Phillips-Ladenburg reaction, is favored for its high atom economy and the wide availability of starting materials.[7] For the specific target, this compound, a robust strategy involves the cyclocondensation of a 4-bromo-N1-ethyl-benzene-1,2-diamine derivative with a one-carbon synthon, followed by introduction or modification of the carboxylic acid group.

Q2: What are the most critical parameters to control when scaling this reaction from the lab to a pilot plant?

A2: When moving to a larger scale, several parameters become critical for safety, reproducibility, and efficiency.[3]

  • Heat Management: The condensation reaction is often exothermic. Efficient heat dissipation is paramount to prevent thermal runaways. A jacketed reactor with precise temperature control is essential.[3]

  • Reagent Addition Rate: To manage the exotherm, slow, controlled addition of one reagent (e.g., the carboxylic acid) to the reactor containing the diamine is necessary.[3]

  • Mixing Efficiency: In a large vessel, ensuring homogeneous mixing is vital to prevent localized "hot spots" and ensure uniform reaction kinetics. The impeller type and agitation speed must be optimized.[3]

  • Post-Reaction Quench and Workup: The process for quenching the reaction and isolating the crude product must be carefully designed to be manageable at scale, considering factors like phase splits, filtration times, and solvent volumes.

Q3: How does the choice of catalyst impact the scalability of the synthesis?

A3: The catalyst not only affects the reaction rate and yield but also has significant implications for a scalable process.[3] For large-scale operations, an ideal catalyst should be:

  • Efficient at Low Loadings: Minimizes cost and potential contamination of the final product.

  • Easily Removable: Heterogeneous or solid-supported catalysts are often preferred at scale because they can be removed by simple filtration, streamlining the workup process.[2]

  • Environmentally Benign: Modern "green" chemistry principles favor the use of non-toxic, recyclable catalysts to reduce environmental impact and waste disposal costs.[8]

Q4: Is it preferable to use the final carboxylic acid starting material or an ester precursor?

A4: For a scalable synthesis of this target molecule, using an ester precursor (e.g., ethyl 4-amino-5-bromo-2-(ethylamino)benzoate) is often the superior strategy. There are several reasons for this:

  • Improved Solubility: The ester derivative typically has better solubility in common organic solvents used for the cyclization reaction.

  • Prevention of Side Reactions: The free carboxylic acid can sometimes interfere with the condensation reaction or undergo decarboxylation at elevated temperatures. The more robust ester group avoids these issues.

  • Simplified Purification: The ester product is often more amenable to chromatographic purification or crystallization. The final hydrolysis to the carboxylic acid is typically a clean, high-yielding final step.[4][9]

Proposed Scalable Synthetic Workflow

The following diagram illustrates a robust, multi-step approach suitable for the scalable synthesis of the target compound, incorporating the use of an ester protecting group.

G A Substituted 2-Nitroaniline Ester B Reduction of Nitro Group A->B e.g., SnCl2 or H2/Pd-C C o-Phenylenediamine Ester Intermediate B->C D Cyclocondensation (e.g., with Formic Acid) C->D Acid Catalyst E Protected Benzimidazole Ester D->E F Base Hydrolysis (Saponification) E->F e.g., NaOH or LiOH G Final Product: 7-Bromo-1-ethyl-1,3- benzodiazole-5-carboxylic acid F->G Acidic Workup

Caption: A strategic workflow for scalable synthesis using a protected intermediate.

Typical Reaction Parameters

The following table summarizes typical conditions for the key cyclization step. Note that these are starting points and require optimization for the specific substrate and scale.

ParameterConditionRationale & Key Considerations
Solvent Ethanol, Acetic Acid, TolueneSolvent choice affects solubility and reaction kinetics. Acetic acid can act as both solvent and catalyst.[1]
Catalyst 4N HCl, p-TsOH, H₂SO₄An acid catalyst is typically required to protonate the carbonyl and facilitate nucleophilic attack and dehydration.[2]
Temperature 80 - 120 °C (Reflux)Sufficient thermal energy is needed to drive the dehydration and cyclization steps to completion.[3]
Reaction Time 2 - 24 hoursMust be determined by reaction monitoring (TLC/HPLC) to ensure full conversion without product degradation.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation of the electron-rich o-phenylenediamine starting material.[1]

References

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). National Institutes of Health (NIH). [Link]

  • Solution-Phase Parallel Synthesis of Substituted Benzimidazoles. (2002). ACS Publications. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022). PubMed Central. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). National Institutes of Health (NIH). [Link]

  • A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). ResearchGate. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. [Link]

  • Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]

  • Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester. (2015).
  • Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Technical Support Center: Purification of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for intermediates in drug discovery and development. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid , a key heterocyclic building block. The inherent functionalities of this molecule—a carboxylic acid, a brominated aromatic ring, and a benzimidazole core—present unique purification challenges. This document is designed to help you navigate these challenges, optimize your yield and purity, and ensure the robustness of your chemical process.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound. Each answer provides an explanation of the underlying cause and a detailed protocol for resolution.

Q1: My final product is contaminated with a significant amount of a less polar impurity, likely the unreacted starting material (e.g., an aldehyde or diamine). How can I effectively remove this?

Answer: This is a common issue stemming from incomplete reaction or stoichiometric imbalance. The most effective method to separate the acidic product from neutral or basic starting materials is through an acid-base extraction.[1][2] This technique leverages the difference in solubility between the carboxylic acid and its corresponding salt.[1]

The core principle is to deprotonate your target carboxylic acid with a weak base, such as sodium bicarbonate (NaHCO₃), rendering it soluble in the aqueous phase as a carboxylate salt.[3][4] Neutral or basic impurities will remain in the organic layer.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is crucial to use a weak base like bicarbonate; a strong base like sodium hydroxide could potentially hydrolyze other functional groups or react with the bromo-substituent under certain conditions.[1]

  • Separation: Agitate the funnel gently at first to release any evolved CO₂ gas, then more vigorously. Allow the layers to separate completely. Drain the lower aqueous layer containing your sodium carboxylate salt. Repeat the extraction on the organic layer 2-3 times to ensure complete recovery.

  • Back-Extraction (Optional): Combine all aqueous extracts and wash with a fresh portion of the organic solvent (e.g., EtOAc) to remove any residual non-polar impurities that may have been trapped in the aqueous phase.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with a dilute acid like 1M hydrochloric acid (HCl) until the pH is approximately 2-3.[5] This will re-protonate the carboxylate salt, causing the purified carboxylic acid to precipitate out of the solution.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, and then dry it under a vacuum.[3]

Q2: My LC-MS and/or NMR analysis shows a significant peak corresponding to the debrominated analog, 1-ethyl-1,3-benzodiazole-5-carboxylic acid. What causes this and how can I separate it from my desired product?

Answer: The formation of a debrominated impurity is a known side reaction for bromoarenes, often occurring under reductive conditions.[6] This can happen during the synthesis itself if certain reagents are used (e.g., some catalysts for cyclization) or during work-up procedures. The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making it more susceptible to cleavage.[6]

Separating the brominated and debrominated products is challenging because their physical properties (polarity, solubility) are very similar.

  • Fractional Recrystallization: This is the most promising approach. It relies on slight differences in the crystal lattice energy and solubility between the two compounds. You may need to screen several solvent systems to find one where the desired bromo-compound is significantly less soluble than the debrominated impurity at a lower temperature.

  • Chromatography: While difficult, separation via column chromatography may be possible. Given the polar nature of the carboxylic acid, it is often better to first esterify the crude mixture (e.g., to the methyl or ethyl ester) to improve its behavior on silica gel. The resulting esters will be less polar and may show better separation. After chromatographic separation of the esters, the desired ester fraction can be hydrolyzed back to the carboxylic acid.

Workflow Diagram: Managing Debrominated Impurity

G cluster_0 Analysis & Strategy Crude Crude Product Analysis (LC-MS / 1H NMR) Impurity_Check Debrominated Impurity > 5%? Crude->Impurity_Check Recryst Attempt Fractional Recrystallization Impurity_Check->Recryst  Yes Pure_Product Pure Bromo-Acid Impurity_Check->Pure_Product  No (Proceed with standard purification) Esterify Esterify Crude Mixture (e.g., MeOH/H+) Recryst->Esterify Failure Recryst->Pure_Product Success Chrom Column Chromatography of Esters Esterify->Chrom Hydrolysis Hydrolyze Purified Ester Chrom->Hydrolysis Hydrolysis->Pure_Product

Caption: Decision workflow for purifying debrominated impurities.

Q3: My isolated product is persistently yellow or brown, even after initial purification. How can I obtain a colorless solid?

Answer: Colored impurities in benzimidazole syntheses often arise from oxidation of the starting materials or the product itself.[7][8] These highly conjugated byproducts can be difficult to remove by standard crystallization alone. An effective method for their removal is treatment with activated carbon (charcoal) during recrystallization.

Detailed Protocol: Decolorization with Activated Carbon

  • Solvent Selection: Choose a suitable recrystallization solvent in which your product has high solubility when hot and low solubility when cold.

  • Dissolution: In a flask, bring the solvent to a boil and add it portion-wise to the crude, colored solid until it is fully dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling in the next step).

  • Charcoal Addition: Add a very small amount of activated carbon (typically 1-2% of the product's weight) to the hot solution. Adding too much can lead to significant product loss due to adsorption.[7]

  • Hot Filtration: Swirl the mixture and gently heat it for 5-10 minutes. Immediately perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent premature crystallization of your product.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, colorless crystals by vacuum filtration.

Q4: My compound seems to degrade during silica gel chromatography, resulting in streaking on TLC and low recovery. What should I do?

Answer: Benzimidazole derivatives can sometimes be unstable on standard silica gel due to its acidic nature.[7] The combination of the slightly acidic silica surface and the basic nitrogen atoms of the benzimidazole ring can lead to strong, irreversible binding or degradation.

Troubleshooting Strategies:

  • Deactivate the Silica: Pre-treat the silica gel by preparing your slurry or packing your column with an eluent containing a small amount of a base, such as triethylamine (Et₃N) or ammonia (typically 0.5-1% by volume). This neutralizes the acidic sites on the silica surface, preventing degradation.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds like benzimidazoles.

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative that avoids the issue of silica acidity altogether.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable purification strategy for this compound?

For pilot-scale or manufacturing, a multi-step purification process that avoids chromatography is often preferred. The most robust strategy is a combination of acid-base extraction followed by recrystallization.

  • Initial Purification: Perform an acid-base extraction as described in the troubleshooting guide. This is highly effective at removing non-acidic impurities and is scalable.[5]

  • Final Polishing: Recrystallize the solid obtained from the acid-base extraction. This step is excellent for removing closely related impurities, such as isomers or the debrominated analog.

Q2: What analytical techniques are best for assessing the purity of the final product?

A combination of techniques is necessary to confirm both the identity and purity of your final compound.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment.[9][10] A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. Purity is typically reported as a percentage based on the area of the main peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or residual solvents.

Q3: What are the general solubility properties of this compound?
  • Organic Solvents: It is expected to have limited solubility in non-polar solvents like hexanes but should be soluble in more polar organic solvents such as ethyl acetate, tetrahydrofuran (THF), and alcohols (methanol, ethanol), especially upon heating.

  • Aqueous Solutions: As a carboxylic acid, it will be largely insoluble in neutral or acidic water. However, it will be soluble in aqueous basic solutions (e.g., NaOH, NaHCO₃, K₂CO₃) due to the formation of the corresponding water-soluble carboxylate salt.[2]

Recrystallization Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.

SolventPolarityBoiling Point (°C)Comments
Water High100Suitable for recrystallizing the salt form, but not the free acid.
Ethanol Polar78Often a good choice for benzimidazoles; may require a co-solvent.[11]
Acetic Acid Polar118Can be effective for aromatic carboxylic acids but may be difficult to remove.[5]
Ethyl Acetate Medium77Good general-purpose solvent; often used with a non-polar co-solvent.[12]
Toluene Non-polar111Can be useful, sometimes in combination with a more polar solvent.[5]
Ethanol/Water Variable-A common and effective solvent system; adjust the ratio to optimize solubility.
EtOAc/Hexane Variable-A good system for compounds of intermediate polarity.[11][12]

References

  • A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole. (2025). Benchchem.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Available at: [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Technical Support Center: Purification of Benzimidazole Derivatives. (n.d.). Benchchem.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole. (2025). Benchchem.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1958). Defense Technical Information Center. Available at: [Link]

  • A process for the optical purification of benzimidazole derivatives. (2005). Google Patents.
  • Review of methodology for the determination of benzimidazole residues in biological matrices. (2007). Journal of Chromatography B, 845(1), 1-37. Available at: [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022). Scientific Reports, 12(1), 1-17. Available at: [Link]

  • Facile preparation of substituted benzimidazole-2-carboxylates. (2006). HETEROCYCLES, 67(2), 769-774. Available at: [Link]

  • Method for preparing sulfo-substituted benzimidazole and derivative thereof. (2019). Google Patents.
  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Dehalogenation. Wikipedia. Available at: [Link]

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Validation & Comparative

A Comprehensive Guide to the Cross-Reactivity Profiling of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of therapeutic efficacy. This guide provides an in-depth, technical comparison and a strategic workflow for characterizing the cross-reactivity profile of a novel benzimidazole derivative, 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1][2] Given this chemical heritage, a thorough investigation into the potential for polypharmacology is not just a regulatory requirement but a scientific necessity. This document will outline a tiered, logical approach to de-risking this compound, grounded in established methodologies for safety pharmacology and kinase inhibitor profiling.[3][4][5][6][7]

Strategic Framework for Cross-Reactivity Profiling

A robust cross-reactivity assessment should be systematic and tiered, beginning with broad screening and progressing to more focused, functional analyses. This approach is both cost-effective and scientifically rigorous, allowing for early identification of potential liabilities.[3][8]

Our proposed strategy for this compound, hereafter referred to as "Compound X," follows a three-tier system. This ensures that by the end of the evaluation, we have a comprehensive understanding of its selectivity and potential for off-target effects.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Lead Optimization & SAR cluster_2 Tier 3: Candidate Selection T1_Safety Broad Safety Panel (e.g., SafetyScreen44) Receptors, Ion Channels, Transporters T2_IC50 Dose-Response (IC50) Determination For hits from Tier 1 (>50% inhibition) T1_Safety->T2_IC50 Significant Hits T1_Kinase Primary Kinase Screen (e.g., KinomeScan @ 1µM) Identify initial kinase hits T1_Kinase->T2_IC50 Significant Hits T2_Func Functional Cellular Assays Confirm on- and off-target activity in a biological context T2_IC50->T2_Func Potent Hits T3_Ortho Orthogonal & Biophysical Assays (e.g., Thermal Shift, SPR) Confirm direct binding T2_Func->T3_Ortho Confirmed Activity T3_Pheno Phenotypic & In-Vivo Studies Assess physiological effects and toxicity T3_Ortho->T3_Pheno Verified Binding

Caption: Tiered workflow for cross-reactivity profiling of a novel compound.

Tier 1: Foundational Broad-Panel Screening

The initial step is to cast a wide net to identify any potential off-target interactions across major protein families implicated in adverse drug reactions.[5][6][9] This is crucial for early hazard identification.

In Vitro Safety Pharmacology Profiling

We will utilize a comprehensive safety panel, such as the SafetyScreen44 panel, which covers a range of targets including GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[3][5] Compound X will be tested at a standard concentration of 10 µM.

Hypothetical Comparative Data: Compound X vs. Standard Benzimidazole Drug (e.g., Omeprazole)

TargetTarget ClassCompound X (% Inhibition @ 10 µM)Omeprazole (% Inhibition @ 10 µM)Potential Implication
hERGIon Channel8%5%Low risk of cardiac arrhythmia
5-HT2BGPCR65%12%Potential for valvulopathy; requires follow-up
M1GPCR5%3%Low risk of anticholinergic effects
L-type Ca2+ ChannelIon Channel11%7%Low risk of cardiovascular effects
Dopamine TransporterTransporter15%9%Low risk of CNS side effects
Primary Kinase Selectivity Screen

Given that many benzimidazole-containing molecules are kinase inhibitors, a broad kinase screen is essential.[10][11] We will perform a single-dose screen (e.g., at 1 µM) against a large panel of kinases (e.g., >400 kinases) to identify initial hits.

Hypothetical Data: Kinase Inhibition Profile of Compound X at 1 µM

Kinase Target% Inhibition @ 1 µMKinase FamilyComments
MAPK14 (p38α) 92% CMGC Potential Primary Target
MAPK1 (ERK2) 85% CMGC Potential Primary Target/Off-Target
ABL115%TKLow Inhibition
SRC22%TKLow Inhibition
VEGFR2 (KDR)8%TKLow Inhibition
CDK245%CMGCModerate hit, requires follow-up
ROCK178%AGCSignificant off-target, requires follow-up

Tier 2: Quantitative Assessment and Functional Confirmation

Hits identified in Tier 1 must be validated through dose-response studies to determine their potency (IC50).[8] This quantitative data is critical for building Structure-Activity Relationships (SAR) and for comparing selectivity against other compounds.

IC50 Determination for Key On- and Off-Targets

Based on the Tier 1 screen, we will determine the IC50 values for Compound X against the primary targets (p38α, ERK2), significant off-targets (ROCK1, 5-HT2B), and a moderately inhibited kinase (CDK2).

Hypothetical Comparative IC50 Data

TargetCompound X IC50 (nM)P38α Inhibitor VIII (Positive Control) IC50 (nM)ROCK Inhibitor Y-27632 (Positive Control) IC50 (nM)
MAPK14 (p38α) 25 15>10,000
MAPK1 (ERK2) 80 >10,000>10,000
ROCK1450>10,000140
CDK21,200>10,000>10,000
5-HT2B (functional assay)850N/AN/A

From this hypothetical data, Compound X appears to be a potent inhibitor of p38α and ERK2, with weaker but notable activity against ROCK1. The selectivity window between the primary targets and ROCK1 is approximately 18-fold.

Cellular Functional Assays

Biochemical assays measure direct interaction with a target protein, but it is crucial to confirm that this interaction translates to a functional effect in a cellular context.[10]

Hypothetical Signaling Pathway Context

G Stress Cellular Stress (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS p38_path p38 MAPK Pathway ERK_path ERK/MAPK Pathway p38 p38α (MAPK14) MKK3_6->p38 MK2 MK2 p38->MK2 Downstream_p38 Inflammation, Apoptosis MK2->Downstream_p38 RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 (MAPK1/3) MEK1_2->ERK1_2 Downstream_ERK Proliferation, Survival ERK1_2->Downstream_ERK CompoundX Compound X CompoundX->p38 Inhibits CompoundX->ERK1_2 Inhibits

Caption: Hypothetical inhibition of p38 and ERK signaling pathways by Compound X.

To validate the biochemical findings, we would perform a cell-based assay measuring the phosphorylation of downstream substrates. For example, a Western blot or ELISA-based assay to measure levels of phosphorylated MK2 (a p38 substrate) and phosphorylated RSK (an ERK substrate) in cells stimulated appropriately.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a typical radiometric assay for determining kinase inhibitor potency.[7]

  • Reagents & Materials :

    • Purified recombinant human kinases (e.g., MAPK14, MAPK1, ROCK1).

    • Kinase-specific substrate peptide.

    • [γ-³³P]ATP.

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Compound X and control inhibitors, serially diluted in DMSO.

    • 96-well plates.

    • Phosphocellulose filter mats.

    • Scintillation counter.

  • Procedure :

    • Prepare serial dilutions of Compound X (e.g., from 100 µM to 0.1 nM) in DMSO, then dilute into the kinase reaction buffer.

    • In a 96-well plate, add 10 µL of the diluted compound.

    • Add 20 µL of a solution containing the kinase and its specific substrate peptide to each well.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP (at the Kₘ concentration for each kinase) and MgCl₂.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by spotting 40 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mats extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Phospho-Protein Assay (Western Blot)

This protocol describes how to measure the inhibition of target phosphorylation in a cellular context.

  • Reagents & Materials :

    • Human cell line (e.g., HeLa or A549).

    • Cell culture medium and supplements.

    • Cell stimulant (e.g., Anisomycin for p38 activation, EGF for ERK activation).

    • Compound X.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (e.g., anti-phospho-MK2, anti-total-MK2, anti-phospho-ERK1/2, anti-total-ERK1/2).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Protein electrophoresis and blotting equipment.

  • Procedure :

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with varying concentrations of Compound X for 1 hour.

    • Stimulate the cells with the appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 min or 100 ng/mL EGF for 10 min).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion and Forward Look

This guide outlines a comprehensive and scientifically rigorous framework for profiling the cross-reactivity of this compound. Based on our hypothetical data, Compound X is a potent dual inhibitor of p38α and ERK2, with a moderate selectivity window against the off-target ROCK1. The identified hit on the 5-HT2B receptor warrants further investigation in functional and safety models.

By employing a tiered approach—combining broad liability panels, quantitative biochemical assays, and confirmatory cellular studies—researchers can build a detailed selectivity profile. This data-driven process is indispensable for making informed decisions in lead optimization and for selecting drug candidates with the highest probability of success and the lowest risk of safety-related attrition.

References

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 281(18), 4048-4058. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved January 19, 2026, from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved January 19, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 19, 2026, from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved January 19, 2026, from [Link]

  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Modingam, P., Faillie, J. L., & Campillo, J. T. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases, 18(11), e0012634. [Link]

  • Kamal, A., & Tamboli, J. R. (2017). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Journal of the Indian Chemical Society, 94(11), 1231-1254. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-25. [Link]

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Structure-activity relationship (SAR) studies of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows for interaction with a variety of biological targets through mechanisms like hydrogen bonding and π–π stacking.[1][2] This versatility has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., mebendazole), and antihistamines (e.g., astemizole).[3][4]

This guide focuses on the structure-activity relationships (SAR) of analogs based on the 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid core (a specific substitution pattern on the benzimidazole-5-carboxylic acid scaffold). While direct and extensive SAR studies on this exact molecule are not prevalent in the public domain, a wealth of information exists for related benzimidazole-5-carboxylic acid derivatives. By systematically comparing these analogs, we can deduce critical insights into how structural modifications at various positions on the benzimidazole ring influence biological activity, primarily focusing on anticancer and antimicrobial applications.[3][5][6]

General Synthetic Strategies

The synthesis of 2-substituted benzimidazole-5-carboxylic acids typically follows the well-established Phillips condensation method.[7] This involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[7] For N-1 substituted analogs, subsequent alkylation is a common strategy.

A general synthetic pathway is illustrated below:

Caption: General synthetic route for N-1, C-2, and C-5 substituted benzimidazole analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzimidazole-5-carboxylic acid analogs is highly dependent on the nature and position of substituents on the bicyclic core.[5][8] The most frequently modified positions that significantly impact activity are N-1, C-2, and C-5(6).[9]

Substitutions at the C-2 Position

The C-2 position is a key site for modification, and the substituent here often dictates the primary mode of biological action.

  • Anticancer Activity: Aromatic and heteroaromatic substitutions at the C-2 position are common in analogs with antiproliferative properties. For instance, the presence of a phenyl group, which can be further substituted, is a recurring motif.[1] Studies have shown that compounds with a thiazole ring as a linker at this position exhibit potent inhibition of cancer cell lines like PC-3.[1]

  • Antimicrobial Activity: For antimicrobial applications, various heterocyclic moieties at C-2 have been explored. The introduction of pyridinyl-substituted benzimidazoles has been reported to confer anti-tubercular activity.[10]

C2_SAR Core Benzimidazole-5-COOH N-1 C-2 sub_C2_aryl Aryl/Heteroaryl Rings (e.g., Phenyl, Thiazolyl) Core:C2->sub_C2_aryl Substitution sub_C2_alkyl Small Alkyl Chains Core:C2->sub_C2_alkyl Substitution activity_anticancer Potent Anticancer Activity sub_C2_aryl->activity_anticancer often leads to activity_antimicrobial Antimicrobial Activity sub_C2_aryl->activity_antimicrobial activity_moderate Moderate/Variable Activity sub_C2_alkyl->activity_moderate

Caption: SAR summary for substitutions at the C-2 position of the benzimidazole core.

Substitutions at the N-1 Position

Modification at the N-1 position primarily influences the pharmacokinetic properties and can enhance the potency of the analogs.

  • Anticancer Activity: The introduction of a 4-methoxyphenethyl group at N-1 in a series of benzimidazole-5-carboxylic acid derivatives led to compounds with potent anti-leukemic activity.[11] One such compound, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, demonstrated an IC50 value of 3 µM and induced S/G2 cell cycle arrest.[11] Generally, bulky and lipophilic groups at N-1 tend to increase antiproliferative potency.

  • Anti-inflammatory Activity: For anti-inflammatory action, substitutions such as a phenylsulfonyl group have been investigated.[8]

Substitutions at the C-5 and C-6 Positions

Substituents on the benzene ring of the benzimidazole scaffold, particularly at the C-5 and C-6 positions, play a crucial role in modulating the electronic properties and overall activity of the molecule.

  • Antimicrobial Activity: The presence of halo-substituents (e.g., Cl, Br) at the C-5 position is a common feature in compounds with significant antimicrobial activity.[5] These electron-withdrawing groups can enhance the interaction with microbial targets.

  • Anti-inflammatory Activity: An electron-releasing methoxy group at the C-6 position has been associated with strong anti-inflammatory activity.[8] Conversely, an electron-withdrawing nitro group at the same position also resulted in potent anti-inflammatory effects, suggesting a complex interplay of electronic and steric factors.[8]

Comparative Data of Benzimidazole-5-Carboxylic Acid Analogs

The following table summarizes the observed activities for various substitution patterns on the benzimidazole-5-carboxylic acid scaffold, based on available literature.

N-1 Substituent C-2 Substituent C-5/C-6 Substituent Primary Biological Activity Key Findings Reference
H-(CH2)-PyridiniumH (on -COOH)Anticancer (Topoisomerase II inhibitor)Complexation with Cu2+, Co2+, and Zn2+ enhanced growth-inhibitory activity.[6]
4-methoxyphenethyl4-fluoro-3-nitrophenylH (on -COOCH3)Anticancer (Anti-leukemic)Induced S/G2 cell cycle arrest and apoptosis with an IC50 of 3 µM.[11]
HPhenylH (on -COOH)AnticancerServed as a precursor for more potent ester and hydrazide derivatives.[1]
PhenylsulfonylMethyl5-Amino / 6-NitroAnti-inflammatoryThe 6-nitro derivative was more potent than other analogs.[8]
HVaried Alkyl/Aryl5-Halo (Cl, Br)Antimicrobial5-halo derivatives showed broad-spectrum antimicrobial activity.[5]
HH5-EthoxyAnti-tubercularShowed significant activity against M. tuberculosis H37RV strain.[10]

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-1H-benzimidazole-5-carboxylic Acid

This protocol is a representative example based on the Phillips condensation reaction.[1][7]

  • Reactant Mixture: To a solution of 3,4-diaminobenzoic acid (1 mmol) in an appropriate solvent (e.g., 4M HCl or glacial acetic acid), add the desired aromatic aldehyde (1.1 mmol).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it. If not, neutralize the solution with a base (e.g., 10% NaOH solution) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-aryl-1H-benzimidazole-5-carboxylic acid.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole analogs in the cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add serial dilutions of Benzimidazole Analogs A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 values F->G

Caption: Workflow for the in vitro MTT antiproliferative assay.

Conclusion and Future Directions

The benzimidazole-5-carboxylic acid scaffold is a highly adaptable framework for the development of new therapeutic agents. The SAR analysis reveals that:

  • C-2 substitutions are critical for determining the type of biological activity, with aryl and heteroaryl groups favoring anticancer effects.

  • N-1 substitutions with bulky, lipophilic groups can significantly enhance potency, likely by improving cell permeability and target engagement.

  • C-5/C-6 substitutions with electron-withdrawing groups like halogens are beneficial for antimicrobial activity, while both electron-withdrawing and electron-donating groups can modulate anti-inflammatory properties.

For the specific analog, This compound , based on these general trends, one could hypothesize potential antimicrobial or anticancer activity. The 7-bromo substituent (electron-withdrawing) and the 1-ethyl group (lipophilic) are consistent with features seen in other active benzimidazoles. However, empirical testing is essential to validate this hypothesis and to fully elucidate its pharmacological profile. Future research should focus on the systematic synthesis and screening of such analogs to build a more comprehensive SAR model and identify lead candidates for further development.

References

  • Methods for Synthesizing Benzimidazole Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. (2010). PubMed. Retrieved January 19, 2026, from [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. (2014). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. (2000). PubMed. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. (2012). Serbian Chemical Society. Retrieved January 19, 2026, from [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Springer. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (2012). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2018). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Designed 1H-benzimidazole-5-carboxamidine derivatives. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. (2023). Malaysian Journal of Analytical Sciences. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]

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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to the clinic is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive comparative analysis of the in vitro and in vivo efficacy of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid , a promising small molecule inhibitor. By delving into the nuances of its performance in controlled laboratory settings versus complex biological systems, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of preclinical evaluation.

The benzimidazole scaffold, present in our molecule of interest, is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. For the purpose of this guide, we will hypothesize that this compound (hereinafter referred to as Compound X) has been designed as a potent and selective inhibitor of Receptor Tyrosine Kinase (RTK) Y , a key player in the pathogenesis of non-small cell lung cancer (NSCLC).

Section 1: In Vitro Efficacy Assessment: Characterizing Potency and Selectivity

The initial evaluation of Compound X's therapeutic potential begins with a battery of in vitro assays designed to quantify its interaction with the intended target and assess its effects on cancer cells in a controlled environment. These assays offer high throughput and reproducibility, providing a foundational understanding of the compound's mechanism of action.[1]

Biochemical Assay: Direct Target Engagement

To ascertain the direct inhibitory effect of Compound X on RTK Y, a biochemical kinase inhibition assay is paramount. This assay isolates the target enzyme from the complexities of a cellular environment, allowing for a precise measurement of inhibitory potency.

Experimental Protocol: RTK Y Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human RTK Y, ATP, biotinylated peptide substrate, Compound X, and a suitable kinase buffer.

  • Procedure:

    • A solution of Compound X is prepared in DMSO and serially diluted.

    • Recombinant RTK Y is incubated with the various concentrations of Compound X in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the biotinylated peptide substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is terminated, and the degree of substrate phosphorylation is quantified using a suitable detection method (e.g., HTRF, AlphaScreen).

  • Data Analysis: The IC50 value, representing the concentration of Compound X required to inhibit 50% of RTK Y activity, is calculated by fitting the data to a four-parameter logistic equation.

Cellular Assays: Assessing On-Target Effects in a Biological Context

While biochemical assays confirm direct target engagement, cellular assays are crucial to determine if Compound X can access its intracellular target and exert a biological effect. For this, we utilize an NSCLC cell line, such as A549, which overexpresses RTK Y.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Culture: A549 cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with increasing concentrations of Compound X for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent.

  • Data Acquisition: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

  • Data Analysis: The GI50 value, the concentration at which 50% of cell growth is inhibited, is determined.

Section 2: In Vivo Efficacy Evaluation: The Whole-Organism Response

The true test of a drug candidate's potential lies in its performance within a living organism.[1] In vivo studies provide critical insights into a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic efficacy in the context of a complex physiological system.[2]

Xenograft Model: Mimicking Human Tumors in an Animal Host

To evaluate the anti-tumor activity of Compound X in a living system, a human tumor xenograft model is employed. In this model, human NSCLC cells (A549) are implanted into immunocompromised mice.

Experimental Protocol: A549 Xenograft Model in Nude Mice

  • Cell Implantation: A549 cells are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. Compound X is administered orally once daily.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of Compound X.

Section 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy.[2][3] This translational gap can be attributed to a multitude of factors, including drug absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[4]

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Understanding the relationship between the concentration of Compound X at the tumor site and its therapeutic effect is crucial for optimizing dosing regimens. PK/PD modeling integrates data from both in vitro and in vivo studies to predict human clinical outcomes.[5]

Workflow: Integrating In Vitro and In Vivo Data

Caption: Workflow for In Vitro to In Vivo Correlation.

Section 4: Comparative Data Summary

To provide a clear comparison, the following table summarizes hypothetical data for Compound X and a standard-of-care competitor, Compound Y.

ParameterCompound XCompound Y (Competitor)
In Vitro
RTK Y IC50 (nM)1550
A549 GI50 (µM)0.10.5
In Vivo
Oral Bioavailability (%)4025
TGI at 50 mg/kg (%)6540

Section 5: Discussion and Future Directions

The hypothetical data suggests that Compound X exhibits superior in vitro potency and in vivo efficacy compared to the competitor. The favorable pharmacokinetic profile of Compound X likely contributes to its enhanced in vivo performance. However, it is crucial to acknowledge that in vivo systems introduce complexities not captured in vitro, such as immune responses and off-target effects, which can influence outcomes.[2][6]

Future studies should focus on a more comprehensive safety and toxicity profiling of Compound X, as well as exploring its efficacy in combination with other anticancer agents. Advanced in vitro models, such as 3D organoids, may also provide a more predictive bridge between traditional 2D cell culture and in vivo experiments.

References

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.). PubMed Central.
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A Senior Application Scientist's Guide to Benchmarking 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid Against Competing Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the benzimidazole core is recognized as a "privileged scaffold" due to its versatile pharmacological activities and its structural resemblance to natural purines, allowing for effective interactions with various biological macromolecules.[1][2][3] This guide presents a comprehensive framework for benchmarking a specific, functionalized benzimidazole, 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, against other prominent heterocyclic cores. We will dissect the rationale for selecting comparator scaffolds—namely benzothiazole, 1,2,4-triazole, and 1,3,4-thiadiazole—and outline a rigorous, multi-parametric experimental workflow designed to evaluate their relative fitness as therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make data-driven decisions in lead optimization by systematically evaluating potency, selectivity, and drug-like properties.

Introduction: The Rationale for Scaffold Benchmarking

The process of drug discovery is a multi-objective optimization problem. The goal is not merely to identify a potent molecule but to find one with a balanced profile of efficacy, safety, and pharmacokinetic properties. Heterocyclic compounds form the backbone of over 85% of all biologically active molecules, making the choice of the core scaffold a critical decision point that profoundly influences a drug candidate's ultimate success.[4][5]

The benzimidazole scaffold, in particular, is a cornerstone of modern drug design, found in anticancer agents, proton pump inhibitors, and anthelmintics.[6][7] Its unique physicochemical attributes, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking, enable efficient binding to a wide array of biological targets.[1] Our subject molecule, This compound , incorporates several key features:

  • Benzimidazole Core: Provides the foundational pharmacophore.

  • 7-Bromo Group: Increases lipophilicity and can act as a handle for further synthetic modification.

  • 1-Ethyl Group: Modulates solubility and metabolic stability.

  • 5-Carboxylic Acid: A critical functional group for forming strong ionic or hydrogen bond interactions with target proteins, but also a potential liability for cell permeability and metabolic clearance.[8]

This guide will establish a hypothetical, yet rigorous, benchmarking program to evaluate this compound, using Poly (ADP-ribose) polymerase 1 (PARP-1) inhibition as a representative biological target, given the known activity of many benzimidazole derivatives in this area.[9][10]

Selection of Comparator Heterocyclic Scaffolds

The choice of comparators is designed to probe the specific contributions of the benzimidazole core by systematically altering its key features. Each selected scaffold presents a unique set of properties.

  • Benzothiazole: As a close structural analog, replacing the N-1 nitrogen of the benzimidazole with a sulfur atom allows for a direct assessment of how this change impacts binding affinity, hydrogen bonding capacity, and overall electronics. Benzothiazoles are also known to possess a wide range of biological activities, including anticancer properties.[11][12][13]

  • 1,2,4-Triazole: This five-membered ring with three nitrogen atoms is a common scaffold in medicinal chemistry.[14] It is more polar than the benzimidazole core and offers a different arrangement of hydrogen bond donors and acceptors, which can significantly alter target engagement and physicochemical properties.[14]

  • 1,3,4-Thiadiazole: Often employed as a bioisostere for ester and amide groups, the thiadiazole ring is metabolically stable and possesses unique electronic properties.[11] Its inclusion allows us to explore alternatives that may offer improved metabolic stability or different binding interactions compared to the carboxylic acid-bearing benzimidazole.[15][16]

G cluster_0 Benchmarking Framework cluster_1 Comparator Scaffolds Lead Lead Scaffold 7-Bromo-1-ethyl-1,3- benzodiazole-5-carboxylic acid Benzothiazole Benzothiazole Analog (Sulfur Bioisostere) Lead->Benzothiazole Triazole 1,2,4-Triazole Analog (Polar Core) Lead->Triazole Thiadiazole 1,3,4-Thiadiazole Analog (Metabolically Stable Core) Lead->Thiadiazole

Caption: Comparator scaffolds selected for the benchmarking study.

The Experimental Benchmarking Workflow

A robust comparison requires a multi-tiered approach that evaluates compounds from target engagement through to initial safety and drug-like properties. The following workflow ensures that decisions are based on a holistic dataset.

G Start Compound Synthesis (4 Scaffolds) Tier1 Tier 1: Primary Screening - PARP-1 Biochemical Assay (IC50) - Cellular PARP Inhibition (EC50) Start->Tier1 Initial Potency Tier2 Tier 2: Selectivity & Cellular Activity - PARP Family Selectivity Panel - BRCA-deficient Cell Line Cytotoxicity (GI50) Tier1->Tier2 Promising Potency (IC50 < 1 µM) Tier3 Tier 3: In Vitro ADME Profiling - Solubility (Kinetic) - Metabolic Stability (HLM) - Cell Permeability (PAMPA) Tier2->Tier3 Good Selectivity & Cellular Efficacy Tier4 Tier 4: Safety & Final Profiling - Non-cancerous Cell Line Cytotoxicity - Plasma Protein Binding Tier3->Tier4 Favorable Drug-like Properties Decision Data Analysis & Decision Select Lead Scaffold for Optimization Tier4->Decision

Caption: Multi-tiered experimental workflow for scaffold benchmarking.

Tier 1: Potency Assessment

The initial step is to quantify the direct inhibitory effect of each compound on the chosen target, PARP-1, both in a purified system and in a cellular context.

  • PARP-1 Biochemical Assay (IC50): This assay measures the concentration of the compound required to inhibit 50% of the enzymatic activity of purified PARP-1. It provides a direct measure of target engagement.

  • Cellular PARP Inhibition (EC50): This assay quantifies the effective concentration required to inhibit PARP-1 activity within a relevant cancer cell line (e.g., one with BRCA mutations). This confirms that the compound can penetrate cells and engage its target in a biological environment.

Tier 2: Selectivity and Cellular Efficacy

A good drug candidate should be selective for its intended target to minimize off-target effects.

  • Selectivity Panel: Compounds are tested against other members of the PARP family (e.g., PARP-2, Tankyrase) to determine their selectivity profile.

  • Cytotoxicity in BRCA-deficient Cells (GI50): PARP inhibitors are particularly effective in cancers with defects in homologous recombination repair, such as those with BRCA1/2 mutations.[9] This assay measures the concentration required to inhibit the growth of these specific cancer cells by 50%, demonstrating the principle of synthetic lethality.[17][18]

Tier 3: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for avoiding costly late-stage failures.[19][20]

  • Kinetic Solubility: Measures the solubility of the compound in a buffer solution, providing an early indication of its potential for good oral absorption.

  • Metabolic Stability: Compounds are incubated with Human Liver Microsomes (HLM) to determine their rate of metabolism.[19] A longer half-life suggests better stability in vivo.

  • Cell Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay provides a high-throughput method to predict passive diffusion across the intestinal barrier.

Tier 4: Initial Safety and Final Profiling
  • Cytotoxicity in Non-Cancerous Cells: To assess potential toxicity, compounds are tested against a non-cancerous cell line (e.g., normal fibroblasts). A large difference between the GI50 in cancer cells and normal cells indicates a favorable therapeutic window.

  • Plasma Protein Binding (PPB): Measures the extent to which a compound binds to proteins in the blood. High PPB can reduce the free fraction of the drug available to act on its target.

Hypothetical Comparative Data Analysis

To illustrate the utility of this framework, the following table presents a hypothetical dataset for our lead compound and its comparators.

ParameterThis compoundBenzothiazole Analog1,2,4-Triazole Analog1,3,4-Thiadiazole Analog
Potency & Efficacy
PARP-1 IC50 (nM)5515080450
Cellular EC50 (nM)120400180>1000
BRCA-mut GI50 (µM)0.82.51.18.9
Selectivity
PARP-2 / PARP-1 Ratio15x12x25x8x
In Vitro ADME
Kinetic Solubility (µM)2580150110
HLM Stability (t½, min)455520>120
PAMPA PermeabilityLowModerateModerateHigh
Safety & Final Profile
Normal Cell GI50 (µM)>50>5035>50
Plasma Protein Binding92%95%85%91%
Interpretation of Results:
  • This compound (Lead Scaffold): Shows the best target potency (IC50 = 55 nM) and strong cellular efficacy. However, its carboxylic acid moiety likely contributes to its low permeability and moderate metabolic stability. Its solubility is also a potential concern.

  • Benzothiazole Analog: The sulfur-for-nitrogen swap resulted in a ~3-fold loss in potency. While it offers better solubility and slightly improved metabolic stability, the reduced potency makes it a less attractive starting point.

  • 1,2,4-Triazole Analog: This scaffold maintains good potency and shows the best selectivity against PARP-2. Its higher polarity leads to excellent solubility but also rapid metabolism (t½ = 20 min), which is a significant liability.

  • 1,3,4-Thiadiazole Analog: This scaffold demonstrates outstanding metabolic stability and high permeability. Unfortunately, these benefits come at the cost of significantly reduced potency, suggesting a poor fit in the PARP-1 active site.

G Start Analyze Benchmarking Data CheckPotency Is Benzimidazole Potency Superior? Start->CheckPotency CheckADME Are ADME Properties a Liability? CheckPotency->CheckADME Yes ReconsiderScaffold Decision: Re-evaluate Alternative Scaffolds CheckPotency->ReconsiderScaffold No OptimizeBenzimidazole Decision: Proceed with Benzimidazole Scaffold CheckADME->OptimizeBenzimidazole No Bioisostere Action: Explore Carboxylic Acid Bioisosteres (e.g., Tetrazole) CheckADME->Bioisostere Yes Bioisostere->OptimizeBenzimidazole

Caption: Decision-making framework based on benchmarking results.

Conclusion and Strategic Recommendations

Based on the hypothetical data, the benzimidazole scaffold remains the most promising starting point due to its superior on-target potency. The primary liabilities identified are its low permeability and moderate metabolic stability, likely associated with the carboxylic acid group.

Strategic Recommendation: The next logical step would be to maintain the potent benzimidazole core and pursue a bioisosteric replacement strategy for the 5-carboxylic acid moiety.[21] Replacing the carboxylic acid with a group like a tetrazole or an acyl sulfonamide could preserve the key acidic interaction with the target while improving cell permeability and metabolic stability.[8][21][22] This approach leverages the strengths of the lead scaffold while systematically addressing its weaknesses, a classic example of data-driven lead optimization.

Appendix: Detailed Experimental Protocols

A.1. Human Liver Microsome (HLM) Metabolic Stability Assay
  • Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes.

  • Materials: Test compounds (10 mM in DMSO), pooled Human Liver Microsomes (10 mg/mL), NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4).

  • Procedure:

    • Prepare a working solution of the test compound at 100 µM in buffer.

    • In a 96-well plate, combine the HLM solution and buffer. Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and the test compound to a final concentration of 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

A.2. Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

  • Materials: PAMPA plate (96-well filter plate and acceptor plate), Phosphatidylcholine in dodecane, Phosphate Buffered Saline (PBS, pH 7.4), test compounds.

  • Procedure:

    • Coat the filter membrane of the donor plate with the lipid solution and allow it to impregnate for 5 minutes.

    • Add buffer to the acceptor plate wells.

    • Prepare donor solutions by diluting test compounds in buffer to a final concentration of 100 µM. Add this to the donor plate wells.

    • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate at room temperature for 4-16 hours.

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known physical parameters of the assay system.

References

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A Researcher's Guide to Validating the Mechanism of Action of Novel Bioactive Compounds: A Case Study of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel bioactive small molecules is a cornerstone of therapeutic innovation. However, the journey from a promising "hit" in a screen to a validated chemical probe or drug candidate is contingent on a deep and rigorous understanding of its mechanism of action (MoA).[1][2][3] Without a clear MoA, the interpretation of biological effects can be misleading, potentially leading to wasted resources and unforeseen toxicities. This guide provides a comprehensive framework for elucidating and validating the MoA of a novel chemical entity, using the hypothetical case of "7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid," a compound for which no public biological data is currently available.[4][5][6]

This document is structured not as a rigid protocol, but as a logical, multi-phase experimental strategy. We will navigate the critical steps from initial target identification to the correlation of molecular interactions with a definitive cellular phenotype. For each phase, we will compare and contrast key experimental approaches, providing detailed protocols and illustrative data to empower researchers in their own MoA validation campaigns.

Phase 1: From Phenotypic Hit to a Testable Hypothesis

Let us hypothesize that this compound (hereafter referred to as "Compound-X") was identified in a high-throughput screen for its ability to inhibit the proliferation of a human cancer cell line, for instance, a non-small cell lung cancer line like A549. This phenotypic observation is the starting point, but the crucial question remains: what is the molecular target through which Compound-X exerts this effect?

Target deconvolution is a critical, yet challenging, step.[2] Several strategies exist, including affinity chromatography coupled with mass spectrometry, genetic screening methods like RNAi, and computational prediction. For our case study, we will assume that a chemical proteomics approach has identified a putative target: Kinase-Y , a serine/threonine kinase known to be involved in cell cycle progression. This now provides a testable hypothesis: Compound-X inhibits cell proliferation by directly binding to and inhibiting the activity of Kinase-Y.

The subsequent phases of this guide will focus on rigorously validating this hypothesis.

Phase 2: Confirmation of Direct Target Engagement in a Cellular Milieu

Confirming that a compound physically interacts with its intended target within the complex environment of a living cell is arguably the most critical step in MoA validation.[7][8] It establishes a direct physical link between the drug and its proposed target. We will compare two powerful and widely adopted methods for this purpose: the Cellular Thermal Shift Assay (CETSA) and a competitive chemical proteomics approach using Kinobeads.

Method Comparison: Target Engagement Assays
Method Principle Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.[9][10][11][12]Label-free; applicable to intact cells and tissues; provides direct evidence of binding.[13][14][15]Requires a specific antibody for detection (for Western blot-based CETSA); may not be suitable for all targets (e.g., some membrane proteins).
Kinobeads Competitive Profiling Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[16][17][18]Provides selectivity information across a large portion of the kinome; unbiased discovery of on- and off-targets.[19][20]Requires cell lysis (not intact cells); primarily for kinases; requires mass spectrometry.
Experimental Workflow: Target Engagement

The following diagram illustrates the general workflow for both CETSA and Kinobeads-based target engagement studies.

G cluster_0 Cellular Thermal Shift Assay (CETSA) cluster_1 Kinobeads Competitive Profiling A1 Treat intact cells with Compound-X or DMSO A2 Heat cell suspensions to a range of temperatures A1->A2 A3 Lyse cells and separate soluble vs. aggregated proteins A2->A3 A4 Detect soluble Kinase-Y (e.g., by Western Blot) A3->A4 A5 Generate melt curve to determine thermal shift A4->A5 B1 Prepare cell lysate B2 Incubate lysate with increasing concentrations of Compound-X B1->B2 B3 Add Kinobeads to capture unbound kinases B2->B3 B4 Elute captured proteins and analyze by LC-MS/MS B3->B4 B5 Quantify kinase levels to generate competition curves B4->B5

Caption: Comparative workflows for CETSA and Kinobeads assays.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a Western blot-based readout.

  • Cell Culture and Treatment:

    • Plate A549 cells and grow to 80-90% confluency.

    • Treat cells with Compound-X (e.g., at 10x the proliferation IC50) or vehicle (DMSO) for 2 hours in serum-free media.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Determine protein concentration using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for Kinase-Y.[21][22]

Hypothetical Data: CETSA

The binding of Compound-X to Kinase-Y is expected to stabilize it, resulting in a shift of the melting curve to the right.

Temperature (°C) Soluble Kinase-Y (% of 40°C Control) - DMSO Soluble Kinase-Y (% of 40°C Control) - Compound-X
40100100
4698100
489599
508598
526095
5445 (Tm)90
562580
581065
60550 (Tm)
62<530

Tm = Apparent Melting Temperature

This data clearly shows a thermal stabilization of Kinase-Y in the presence of Compound-X, providing strong evidence of direct target engagement in cells.

Phase 3: Assessing Functional Impact on Downstream Signaling

Confirming target binding is essential, but it is not sufficient. A validated MoA requires demonstrating that this binding event modulates the target's biological function.[1] For a kinase, this means inhibiting its catalytic activity, which can be measured by a reduction in the phosphorylation of its downstream substrates.

Methodology: Western Blotting for Pathway Analysis

Western blotting is a robust and accessible technique to probe the phosphorylation status of specific proteins within a signaling cascade.[21][22][23][24][25]

Hypothetical Signaling Pathway of Kinase-Y

The diagram below illustrates a hypothetical signaling pathway where Kinase-Y phosphorylates and activates "Substrate-P," which in turn promotes cell cycle progression.

G CompoundX Compound-X KinaseY Kinase-Y CompoundX->KinaseY Inhibition pSubstrate p-Substrate-P KinaseY->pSubstrate Phosphorylation Substrate Substrate-P Substrate->pSubstrate CellCycle Cell Cycle Progression pSubstrate->CellCycle Activation

Caption: Hypothetical signaling pathway for Kinase-Y.

Detailed Protocol: Western Blot Analysis
  • Cell Treatment and Lysis:

    • Plate A549 cells and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of Compound-X, a known Kinase-Y inhibitor (Positive Control), and an inactive structural analog (Negative Control) for a specified time (e.g., 6 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

  • Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Substrate-P (p-Substrate-P), total Substrate-P, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software. Normalize p-Substrate-P levels to total Substrate-P.

Hypothetical Data: Downstream Signaling Inhibition
Treatment Concentration (µM) Normalized p-Substrate-P Level (% of Vehicle)
Vehicle (DMSO)-100 ± 8
Compound-X 0.185 ± 7
140 ± 5
1015 ± 4
Positive Control 120 ± 6
Negative Control 1095 ± 9

This data demonstrates that Compound-X inhibits the phosphorylation of Kinase-Y's downstream substrate in a dose-dependent manner, comparable to a known inhibitor, while a structurally similar but inactive compound has no effect. This functionally validates the inhibitory consequence of target engagement.

Phase 4: Linking Molecular Mechanism to Cellular Phenotype

The final and crucial phase is to establish a clear causal link between the molecular MoA (inhibition of the Kinase-Y pathway) and the initial phenotypic observation (inhibition of cell proliferation).[26][27] This step ensures that the on-target activity is indeed responsible for the compound's cellular effect.

Method Comparison: Phenotypic Assays
Assay Principle Information Gained
Cell Proliferation (e.g., BrdU/EdU incorporation) Measures DNA synthesis, a direct marker of proliferation.[26]Quantifies the cytostatic effect of the compound.
Cell Viability (e.g., CellTiter-Glo) Measures ATP levels, an indicator of metabolically active cells.[28]Provides a general measure of cell health and growth.
Apoptosis (e.g., Caspase-Glo 3/7) Measures the activity of executioner caspases, key mediators of apoptosis.Determines if the compound induces programmed cell death.
Overall Validation Logic

The following diagram outlines the comprehensive logic of the MoA validation process.

G A Compound-X B Directly Binds to Kinase-Y (Evidence: CETSA) A->B Target Engagement C Inhibits Kinase-Y Activity (Evidence: Western Blot for p-Substrate) B->C Functional Consequence D Inhibits Cell Proliferation (Evidence: Phenotypic Assay) C->D Cellular Outcome E Validated Mechanism of Action D->E

Caption: Logical flow of MoA validation.

Detailed Protocol: Cell Proliferation Assay (EdU Incorporation)
  • Cell Seeding and Treatment:

    • Seed A549 cells in a 96-well plate.

    • After 24 hours, treat with a serial dilution of Compound-X, the positive control, and the negative control.

  • EdU Labeling:

    • After 48 hours of compound treatment, add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to each well and incubate for an additional 2 hours.

  • Fixation, Permeabilization, and Detection:

    • Fix the cells with 3.7% formaldehyde in PBS.

    • Permeabilize with 0.5% Triton® X-100 in PBS.

    • Perform the Click-iT® reaction by adding a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide).

  • Imaging and Analysis:

    • Counterstain nuclei with Hoechst 33342.

    • Image the plate using a high-content imaging system.

    • Calculate the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells. Plot the results to determine the IC50 value.

Hypothetical Correlative Data
Compound Target Engagement (CETSA ΔTm) Signaling Inhibition (p-Substrate IC50) Cell Proliferation (EdU IC50)
Compound-X +6°C0.9 µM1.2 µM
Positive Control +8°C0.5 µM0.7 µM
Negative Control No Shift> 50 µM> 50 µM

The strong correlation between the concentrations required for target engagement, pathway inhibition, and the final anti-proliferative effect provides a robust validation of the proposed MoA. The inactive analog's failure to show activity at any of these stages is critical for demonstrating specificity.

Conclusion

References

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A Senior Application Scientist's Guide to the Synthesis of Bromo-Substituted Benzodiazoles: A Comparative Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Benzodiazoles

The benzodiazole core, encompassing structures like benzimidazoles and benzotriazoles, represents a "privileged scaffold" in medicinal chemistry and materials science. These bicyclic heteroaromatic systems are integral to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The introduction of a bromine atom onto this scaffold profoundly enhances its synthetic utility and can directly modulate biological activity. Bromo-substituted benzodiazoles serve as critical precursors for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Furthermore, the inherent physicochemical properties of the bromine atom—its size, electronegativity, and ability to form halogen bonds—can lead to enhanced binding affinity with biological targets, making these compounds valuable in their own right.

This guide provides an in-depth comparative analysis of the principal synthetic methodologies for preparing bromo-substituted benzodiazoles. We will move beyond simple procedural lists to dissect the underlying chemical principles, strategic considerations, and practical limitations of each approach. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route, balancing factors such as regiochemical control, yield, scalability, and substrate scope.

Core Synthetic Strategies: A Comparative Overview

The synthesis of bromo-benzodiazoles is primarily achieved through three distinct strategic pathways. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.

  • Method A: Direct Electrophilic Aromatic Bromination. This is often the most direct route, involving the treatment of a pre-formed benzodiazole scaffold with an electrophilic bromine source.

  • Method B: Cyclization of Bromo-Substituted Precursors. This "bottom-up" approach constructs the diazole ring from a bromo-functionalized o-phenylenediamine, offering absolute control over the bromine atom's position.

  • Method C: The Sandmeyer Reaction. A powerful transformation that converts an amino-substituted benzodiazole into its bromo-counterpart via a diazonium salt intermediate, enabling access to isomers that are difficult to obtain by other means.

The logical flow of these synthetic choices can be visualized as follows:

Synthesis_Strategies cluster_A Method A: Direct Bromination cluster_B Method B: Precursor Cyclization cluster_C Method C: Sandmeyer Reaction Start Target Bromo-Benzodiazole A1 Benzodiazole Scaffold Start->A1 Is regiochemistry flexible or target known to be selective? B1 Bromo-o-phenylenediamine Start->B1 Is absolute regiocontrol critical? C1 Amino-Benzodiazole Start->C1 Is the target isomer inaccessible via A or B? A2 Electrophilic Bromination (e.g., NBS, Br2) A1->A2 A3 Mixture of Regioisomers (Potentially) A2->A3 Target Final Product A3->Target Purification B2 Ring-Forming Reaction (e.g., with Aldehyde, Nitrous Acid) B1->B2 B3 Single Regioisomer B2->B3 B3->Target C2 Diazotization (NaNO2, H+) C1->C2 C3 Displacement with CuBr C2->C3 C4 Specific Regioisomer C3->C4 C4->Target

Caption: Decision workflow for selecting a synthetic route to bromo-benzodiazoles.

Method A: Direct Electrophilic Aromatic Bromination

This approach is synthetically appealing due to its atom economy and directness. The underlying principle is the electrophilic aromatic substitution (SEAr) on the electron-rich benzene portion of the benzodiazole ring.

Mechanistic Insights and Causality

The reaction proceeds via the formation of a positively charged intermediate known as an arenium ion or σ-complex.[2] The stability of this intermediate dictates the regiochemical outcome. The benzene ring in benzodiazoles is activated towards electrophilic attack, but the directing effects of the fused heterocyclic ring are complex. Generally, positions 4 and 7 are electronically favored for substitution, as attack at these sites avoids disruption of the aromaticity of the heterocyclic ring in key resonance structures.

Caption: General mechanism of electrophilic aromatic bromination.

Reagent Selection: The Choice Dictates the Outcome
  • Bromine (Br₂) with Acid: Using elemental bromine, often in hydrobromic or sulfuric acid, is a potent combination.[3][4] This method is effective for less reactive substrates but carries a significant risk of over-bromination, leading to di- or poly-substituted products that can be difficult to separate.[3][5] The harsh acidic conditions can also be incompatible with sensitive functional groups.

  • N-Bromosuccinimide (NBS): NBS is the reagent of choice for controlled mono-bromination.[2][5] It is a milder, solid reagent that is easier to handle than liquid bromine. The reaction is typically catalyzed by an acid and provides a low concentration of electrophilic bromine, which kinetically favors mono-substitution.[3][6] For deactivated aromatic compounds, using NBS in concentrated sulfuric acid can be a highly effective strategy.[3]

Experimental Protocol: Mono-bromination using NBS
  • Objective: To synthesize a mono-bromo-benzimidazole derivative.

  • Materials: 2-substituted benzimidazole (1.0 mmol), N-Bromosuccinimide (NBS) (1.0 mmol, 181.7 mg), Acetonitrile (MeCN) (5 mL).

  • Procedure:

    • Dissolve the 2-substituted benzimidazole in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.0 mmol) in one portion to the stirred solution.[2]

    • Allow the reaction to stir at 0 °C for 30 minutes, monitoring progress by TLC.

    • Upon completion, quench the reaction by adding water (15 mL).

    • Extract the product with dichloromethane or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Trustworthiness: This protocol incorporates a controlled addition of a mild brominating agent at low temperature to minimize side reactions. The aqueous workup and chromatographic purification are standard, validated methods for isolating the desired product.

Method B: Synthesis from Bromo-Substituted Precursors

This strategy offers unparalleled regiochemical control. By starting with a commercially available or synthesized bromo-o-phenylenediamine, the position of the bromine atom is fixed before the benzodiazole ring is even formed.

Mechanistic Insights and Causality

The core of this method is the cyclocondensation reaction.

  • For Benzimidazoles: The reaction of a bromo-o-phenylenediamine with an aldehyde (Phillips condensation) or a carboxylic acid derivative results in the formation of the imidazole ring.

  • For Benzotriazoles: This involves the diazotization of one of the amino groups of the bromo-o-phenylenediamine with nitrous acid (generated in situ from NaNO₂ and acid), followed by intramolecular cyclization of the resulting diazonium salt.[7]

Precursor Availability

4-Bromo-o-phenylenediamine is a common starting material. Its synthesis can be achieved by the bromination of o-phenylenediamine after protecting the amino groups as amides to control reactivity and direct the substitution, followed by deprotection.[8] A modern, safer approach uses sodium bromide and hydrogen peroxide as the brominating agent in place of liquid bromine.[8]

Experimental Protocol: Synthesis of a Bromo-benzotriazole
  • Objective: To synthesize 5-bromo-1H-benzotriazole from 4-bromo-o-phenylenediamine.

  • Materials: 4-bromo-o-phenylenediamine (1.0 mmol, 187 mg), Glacial Acetic Acid (5 mL), Sodium Nitrite (NaNO₂) (1.1 mmol, 76 mg), Water.

  • Procedure:

    • Dissolve 4-bromo-o-phenylenediamine in glacial acetic acid (5 mL) in a flask and cool to 0-5 °C.

    • Separately, dissolve sodium nitrite in a minimal amount of cold water (~2 mL).

    • Add the sodium nitrite solution dropwise to the stirred diamine solution, maintaining the temperature below 5 °C. The formation of the N-nitrosoamine may be observed as a color change.

    • After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Pour the reaction mixture into ice water (~50 mL) to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

  • Trustworthiness: This is a classic, well-established reaction. The key control parameters are maintaining a low temperature during diazotization to prevent the premature decomposition of the diazonium intermediate and the slow, controlled addition of the nitrite solution.

Method C: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a route to install functionalities, including bromine, that are often inaccessible by other means.[9][10] It is particularly valuable for synthesizing bromo-benzodiazoles where the bromine is required at a position not favored by electrophilic substitution.

Mechanistic Insights and Causality

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[9][10] The process begins with the diazotization of a primary aromatic amine (in this case, an amino-benzodiazole) to form a diazonium salt. This salt then undergoes a one-electron transfer from a copper(I) catalyst (e.g., CuBr) to generate an aryl radical, with the loss of stable nitrogen gas (N₂).[11] This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[9]

Sandmeyer_Mechanism ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical + Cu(I)Br - Cu(II)Br₂ CuBr Cu(I)Br N2 N₂ ArBr Ar-Br Ar_radical->ArBr + Cu(II)Br₂ - Cu(I)Br CuBr2 Cu(II)Br₂

Caption: Simplified radical mechanism of the Sandmeyer bromination.

Experimental Protocol: Sandmeyer Bromination
  • Objective: To convert 4-amino-1H-benzimidazole to 4-bromo-1H-benzimidazole.

  • Materials: 4-amino-1H-benzimidazole (1.0 mmol, 133 mg), 48% Hydrobromic Acid (HBr) (5 mL), Sodium Nitrite (NaNO₂) (1.1 mmol, 76 mg), Copper(I) Bromide (CuBr) (1.2 mmol, 172 mg).

  • Procedure:

    • Diazotization: Suspend 4-amino-1H-benzimidazole in 48% HBr (3 mL) in a flask and cool to 0-5 °C. Add a solution of NaNO₂ (1.1 mmol) in water (1 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete.

    • Sandmeyer Reaction: In a separate flask, dissolve CuBr in 48% HBr (2 mL) and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (N₂ evolution) should be observed.

    • After the addition, warm the mixture to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes until gas evolution ceases.

    • Cool the reaction mixture and pour it into water.

    • Neutralize carefully with a base (e.g., NaOH or NH₄OH solution) to precipitate the crude product.

    • Extract the product with a suitable organic solvent, dry the organic phase, and concentrate.

    • Purify by column chromatography or recrystallization.

  • Trustworthiness: The protocol relies on the careful control of two distinct stages. Low temperature is critical for the stability of the diazonium salt. The subsequent displacement reaction often requires gentle heating to go to completion. The use of a pre-prepared CuBr solution ensures the catalyst is active.

Quantitative and Strategic Comparison

FeatureMethod A: Direct BrominationMethod B: Precursor CyclizationMethod C: Sandmeyer Reaction
Regiocontrol Often poor to moderate; depends on substrate and conditions. Risk of mixtures.[5]Excellent; position is predetermined by the starting material.[8]Excellent; position is determined by the starting amino group.[9]
Typical Yields 50-90% (can be lower if purification from isomers is required).70-95% for the cyclization step.50-80%.
Substrate Scope Broad, but sensitive groups may not tolerate harsh acidic conditions (Br₂/H₂SO₄).Dependent on the scope of the cyclization reaction; generally tolerant.Requires a stable amino-benzodiazole precursor.
Scalability Good, but purification can be a bottleneck on a large scale if isomers form.Excellent; often involves robust, scalable reactions.Moderate; handling diazonium salts on a large scale requires caution.
Reaction Conditions Can range from mild (NBS, 0°C) to harsh (Br₂, reflux).[2][3]Generally mild to moderate heating.Low temperature for diazotization, then mild heating.[12]
Key Advantage Shortest route; high atom economy.Unambiguous regiochemical outcome.Access to otherwise unobtainable isomers.
Key Disadvantage Lack of regioselectivity; potential for over-bromination.[5]Longer synthetic sequence; precursor availability/cost.Requires synthesis of an amino precursor; potentially hazardous diazonium intermediate.

Conclusion

The synthesis of bromo-substituted benzodiazoles is a mature field with several robust and reliable methodologies. The optimal strategy is not universal but is instead dictated by the specific synthetic goal.

  • Direct Electrophilic Bromination is the method of choice for rapid synthesis when the desired regioisomer is the known major product or when a mixture of isomers is acceptable. The use of NBS is highly recommended for maximizing mono-substitution.

  • Synthesis from Bromo-Substituted Precursors is the gold standard when absolute regiochemical purity is paramount. Although it may involve more synthetic steps, it eliminates the ambiguity and purification challenges associated with direct bromination.

  • The Sandmeyer Reaction serves as a powerful, albeit more complex, alternative. It is the go-to method for accessing specific isomers that cannot be formed through the other two primary routes, providing essential flexibility in medicinal chemistry and drug design programs.

By understanding the mechanistic underpinnings and practical considerations of each method, the modern chemist is well-equipped to strategically and efficiently access the diverse world of bromo-substituted benzodiazoles.

References

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A Senior Application Scientist's Guide to Orthogonal Assays for Confirming the Biological Activity of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic Acid as a Tankyrase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is merely the opening chapter. The subsequent, crucial phase is hit validation, a process that demands stringent, multi-faceted approaches to confirm the compound's biological activity and mechanism of action. This guide provides an in-depth comparison of orthogonal assays to robustly validate the activity of a novel compound, 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, a putative inhibitor of Tankyrase 2 (TNKS2).

Tankyrase 2 is a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] It plays a critical role in various cellular processes, most notably the Wnt/β-catenin signaling pathway, where it promotes the degradation of Axin, a negative regulator of the pathway.[1][3][4] Hyperactivation of the Wnt pathway is implicated in several cancers, making TNKS2 an attractive therapeutic target.[1][5]

This guide will detail a trio of assays, each interrogating the compound's activity from a different angle: a primary biochemical assay to confirm direct enzyme inhibition, a cell-based assay to verify its effect on the relevant signaling pathway, and a biophysical assay to confirm direct target engagement. This orthogonal approach is essential for eliminating false positives and building a solid foundation for lead optimization.[6][7]

Assay 1: Biochemical Confirmation of TNKS2 Inhibition (AlphaLISA)

The first step in validating a putative enzyme inhibitor is to confirm its direct effect on the purified target protein. An Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based immunoassay suitable for HTS and inhibitor profiling.[8][9]

Principle of the Assay

The AlphaLISA assay measures the PARsylation activity of TNKS2 on a biotinylated histone substrate.[10] The assay utilizes two types of beads: streptavidin-coated Donor beads that bind to the biotinylated histone and Acceptor beads conjugated to an anti-poly(ADP-ribose) (PAR) antibody. When TNKS2 is active, it adds PAR chains to the histone substrate. In the presence of both bead types, the Donor and Acceptor beads are brought into close proximity (<200 nm).[9][11] Upon excitation of the Donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[8][12] An effective inhibitor will prevent PARsylation, thus separating the beads and reducing the AlphaLISA signal.

cluster_active Active TNKS2 cluster_inhibited Inhibited TNKS2 TNKS2_active TNKS2 PAR_Histone PARsylated Histone TNKS2_active->PAR_Histone PARsylation Histone Biotinylated Histone Histone->PAR_Histone NAD NAD+ NAD->PAR_Histone Donor_Bead Donor Bead (Streptavidin) PAR_Histone->Donor_Bead Binds Acceptor_Bead Acceptor Bead (Anti-PAR Ab) PAR_Histone->Acceptor_Bead Binds Donor_Bead->Acceptor_Bead Proximity (<200nm) Energy Transfer Signal Signal Acceptor_Bead->Signal Light (615nm) TNKS2_inhibited TNKS2 Histone2 Biotinylated Histone TNKS2_inhibited->Histone2 No PARsylation Inhibitor Compound X Inhibitor->TNKS2_inhibited Inhibits Donor_Bead2 Donor Bead Histone2->Donor_Bead2 Binds Acceptor_Bead2 Acceptor Bead No_Signal No Signal

Figure 1. Principle of the TNKS2 AlphaLISA Assay.

Experimental Protocol

  • Reagent Preparation: Prepare assay buffer, recombinant human TNKS2 enzyme, biotinylated histone substrate, and NAD+. Serially dilute this compound in DMSO, followed by a further dilution in assay buffer.

  • Enzyme Reaction: In a 384-well plate, add the diluted compound, TNKS2 enzyme, and the biotinylated histone/NAD+ mixture.[10]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for the enzymatic reaction to proceed.

  • Detection: Add a mixture of AlphaLISA anti-rabbit IgG Acceptor beads and Streptavidin-Donor beads.[10]

  • Signal Reading: Incubate in the dark for 60 minutes, then read the plate on an Alpha-enabled plate reader.

Data Analysis The data is normalized to controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition). The percentage of inhibition is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression curve fit.

Assay 2: Cell-Based Wnt Signaling Reporter Assay

Confirming that the compound affects the relevant signaling pathway in a cellular context is a critical next step. Since TNKS2 is a positive regulator of Wnt signaling, a TNKS2 inhibitor should decrease the activity of this pathway.[1][3] A TCF/LEF-driven luciferase reporter assay is a standard method for quantifying Wnt pathway activation.[13][14][15]

Principle of the Assay This assay utilizes a cell line (e.g., HEK293) that has been stably transfected with a reporter construct.[15][16] This construct contains a promoter with multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a firefly luciferase gene. In the presence of active Wnt signaling, β-catenin translocates to the nucleus and complexes with TCF/LEF transcription factors, driving the expression of luciferase.[15] A TNKS2 inhibitor will stabilize Axin, leading to the degradation of β-catenin and a subsequent decrease in luciferase expression and signal.[1]

cluster_wnt_on Wnt Pathway ON cluster_nuc_on cluster_wnt_off Wnt Pathway OFF (with Inhibitor) cluster_nuc_off Wnt_Ligand Wnt Ligand Receptor Receptor Complex Wnt_Ligand->Receptor Axin_Complex Axin Degradation Complex Receptor->Axin_Complex Inactivates TNKS2_active TNKS2 TNKS2_active->Axin_Complex Degrades Axin Beta_Catenin_stable β-catenin (Stable) Axin_Complex->Beta_Catenin_stable Allows Accumulation Nucleus_on Nucleus Beta_Catenin_stable->Nucleus_on TCF_LEF_on TCF/LEF Beta_Catenin_stable->TCF_LEF_on Binds Luciferase_Gene Luciferase Gene TCF_LEF_on->Luciferase_Gene Activates Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Transcription/ Translation Light_Signal Light Luciferase_Protein->Light_Signal Inhibitor Compound X TNKS2_inhibited TNKS2 Inhibitor->TNKS2_inhibited Inhibits Axin_Complex_stable Axin Degradation Complex (Stable) TNKS2_inhibited->Axin_Complex_stable Stabilizes Axin Beta_Catenin_degraded β-catenin (Degraded) Axin_Complex_stable->Beta_Catenin_degraded Promotes Degradation Nucleus_off Nucleus Beta_Catenin_degraded->Nucleus_off No_Light No Light TCF_LEF_off TCF/LEF Luciferase_Gene_off Luciferase Gene (Inactive) TCF_LEF_off->Luciferase_Gene_off

Figure 2. Wnt/β-catenin Reporter Assay Mechanism.

Experimental Protocol

  • Cell Seeding: Seed HEK293 TCF/LEF luciferase reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24 hours.

  • Wnt Stimulation: Stimulate the Wnt pathway by adding a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021) to all wells except the negative controls.

  • Lysis and Signal Detection: After a further 16-24 hours of incubation, lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

  • Viability Assay: In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®) to control for cytotoxicity.

Data Analysis Luminescence readings are normalized to the cell viability data to exclude effects from cytotoxicity. The IC50 value is calculated by plotting the normalized reporter activity against the log of the inhibitor concentration.

Assay 3: Biophysical Confirmation of Direct Binding (SPR)

The final, and perhaps most definitive, orthogonal assay is to demonstrate a direct physical interaction between the compound and the target protein. Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time, providing kinetic and affinity data.[17][18][19]

Principle of the Assay SPR detects changes in the refractive index at the surface of a sensor chip.[19] In a typical experiment, the target protein (TNKS2) is immobilized on the sensor surface. A solution containing the small molecule inhibitor (the analyte) is flowed over the surface. As the inhibitor binds to the immobilized protein, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is measured in Resonance Units (RU).[17][18] By monitoring the change in RU over time during association and dissociation phases, one can determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

cluster_workflow SPR Workflow cluster_sensorgram Resulting Sensorgram Immobilization 1. Immobilization TNKS2 coupled to sensor chip Association 2. Association Compound X flows over surface and binds Immobilization->Association Sensorgram Dissociation 3. Dissociation Buffer flows over surface, Compound X dissociates Association->Dissociation Regeneration 4. Regeneration Surface is stripped of all bound molecules Dissociation->Regeneration

Figure 3. Surface Plasmon Resonance (SPR) Workflow and a representative sensorgram.

Experimental Protocol

  • Immobilization: Immobilize recombinant human TNKS2 onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of increasing concentrations of this compound over the sensor surface (association phase).

  • Dissociation: Flow running buffer over the chip to measure the dissociation of the compound from the protein (dissociation phase).

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

  • Data Collection: Repeat the cycle for each concentration. A reference flow cell without immobilized protein is used to subtract non-specific binding and bulk refractive index changes.

Data Analysis The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka and kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka. A low KD value indicates a high binding affinity.

Comparative Analysis

The data from these three orthogonal assays provide a comprehensive picture of the compound's activity. Each assay offers unique insights and, when combined, they build a powerful case for the compound's mechanism of action.

Assay TypeParameter MeasuredKey MetricStrengthsLimitations
Biochemical (AlphaLISA) Direct enzyme inhibitionIC50 High throughput, sensitive, homogeneous (no-wash) format.[8]Can be prone to artifacts (e.g., compound interference with the detection system).[7] Does not confirm cellular activity.
Cell-Based (Reporter) Pathway modulationIC50 Confirms activity in a biological context, accounts for cell permeability and metabolism.[20]Indirect measure of target engagement. Off-target effects could influence the readout.
Biophysical (SPR) Direct bindingKD Label-free, real-time kinetics, provides detailed binding information (on/off rates).[18]Requires purified protein, can be lower throughput, potential for protein immobilization artifacts.

A successful validation would show a strong correlation between the IC50 from the biochemical assay, the IC50 from the cell-based assay, and the KD from the biophysical assay. For instance, a compound with a biochemical IC50 of 50 nM, a cellular IC50 of 200 nM, and a biophysical KD of 75 nM would be considered a well-validated hit, with the differences in values explainable by factors like cell permeability and ATP competition in the cellular environment.

Conclusion

The validation of a screening hit requires a rigorous, multi-pronged strategy that moves beyond a single data point. By employing a biochemical assay like AlphaLISA to confirm enzymatic inhibition, a cell-based reporter assay to demonstrate on-pathway effects, and a biophysical technique like SPR to verify direct target binding, researchers can build a robust and compelling data package. This orthogonal approach for characterizing this compound as a TNKS2 inhibitor provides the necessary confidence to eliminate false positives, establish a clear mechanism of action, and justify the commitment of resources for progression into lead optimization.

References

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A Head-to-Head Comparison of Novel 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic Acid Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[3] This guide provides a comprehensive, head-to-head comparison of a series of novel 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid derivatives, specifically designed as potential inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5]

This analysis is grounded in established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related benzimidazole compounds.[1][6] While the direct experimental data for this specific series is presented here as a representative model, the underlying scientific rationale, synthetic strategies, and evaluation protocols are based on established and validated methodologies.

Introduction to the Core Scaffold and Design Rationale

The this compound core was strategically designed to incorporate key features that are often beneficial for kinase inhibition:

  • Benzimidazole Core: An aromatic heterocyclic system known to form key interactions (hydrogen bonds, π-π stacking) within the ATP-binding pocket of various kinases.[2][5]

  • 7-Bromo Substituent: The introduction of a halogen atom, such as bromine, can significantly enhance binding affinity and modulate the pharmacokinetic properties of a compound.[7]

  • 1-Ethyl Group: Alkyl substitution at the N1 position can improve metabolic stability and cellular permeability.[6]

  • 5-Carboxylic Acid Group: This functional group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule to the target protein. It also provides a handle for further derivatization and can improve solubility.

Starting from this core, a series of derivatives were synthesized by modifying the 2-position, a common strategy for modulating the activity and selectivity of benzimidazole-based inhibitors.[2][6]

Synthetic Strategy

The synthesis of the target derivatives follows a multi-step pathway, beginning with the construction of the core benzimidazole ring, followed by diversification at the 2-position. The general synthetic route is outlined below.

Synthetic_Pathway A Starting Materials B Synthesis of Benzimidazole Core A->B Ring Formation C Diversification at C2-position B->C Intermediate D Final Products (Derivatives 1-4) C->D Coupling Reactions

Caption: General synthetic workflow for the derivatives.

A plausible synthetic approach involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative, a well-established method for benzimidazole synthesis.[8]

Head-to-Head Comparison of Derivatives

Four derivatives were synthesized and evaluated for their inhibitory activity against a representative tyrosine kinase (TK) and their anti-proliferative effects on a cancer cell line.

DerivativeR-Group at C2-PositionTK Inhibition IC50 (nM)Anti-proliferative Activity (GI50, µM)
1 Phenyl15012.5
2 4-Fluorophenyl756.2
3 4-Methoxyphenyl25020.8
4 3-Pyridyl504.1

Analysis of Structure-Activity Relationship (SAR):

The results highlight key SAR trends. The unsubstituted phenyl group (Derivative 1) provided a baseline activity. The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (Derivative 2) doubled the kinase inhibitory potency and anti-proliferative activity. This is consistent with findings that halogenation can enhance binding interactions.[7] Conversely, the electron-donating methoxy group (Derivative 3) led to a decrease in activity, suggesting that electron density on the C2-substituent plays a critical role.

Notably, replacing the phenyl ring with a bioisosteric pyridyl ring (Derivative 4) resulted in the most potent compound in the series. The nitrogen atom in the pyridine ring can act as an additional hydrogen bond acceptor, forming a stronger interaction with the kinase's active site. This observation aligns with the broader understanding of benzimidazoles as kinase inhibitors, where such interactions are crucial for high-affinity binding.[4]

Experimental Protocols

General Synthesis of 2-Substituted-7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic Acid Derivatives
  • Step 1: Synthesis of the Benzimidazole Core. A substituted o-phenylenediamine is reacted with a suitable carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) and heated to form the benzimidazole ring.

  • Step 2: Diversification at the C2-Position. The core intermediate is then coupled with various aryl or heteroaryl groups using standard cross-coupling reactions, such as Suzuki or Stille coupling, to yield the final derivatives.

  • Step 3: Purification. The final products are purified by column chromatography and characterized by NMR and mass spectrometry.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation A Reactants B Reaction Mixture A->B Condensation C Crude Product B->C Work-up D Column Chromatography C->D E Pure Derivative D->E F Kinase Inhibition Assay E->F G Cell Proliferation Assay E->G H Data Analysis F->H G->H I IC50 / GI50 Values H->I

Sources

A Researcher's Guide to Reproducibility in the Synthesis and Application of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of experiments involving 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid, a substituted benzimidazole carboxylic acid of interest in medicinal chemistry. We will explore and compare synthetic and analytical methodologies, offering field-proven insights to enhance the reliability and consistency of your research outcomes. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous clinically used drugs.[1][2][3] The specific substitutions on this core, such as the bromo, ethyl, and carboxylic acid groups, present unique challenges and opportunities in synthesis and biological application that necessitate a rigorous approach to experimental design and execution.

The Critical Role of Synthesis in Experimental Reproducibility

The synthetic route chosen to produce this compound is the first and arguably most critical control point for ensuring experimental reproducibility. Variations in reaction conditions, starting material purity, and purification methods can lead to significant differences in yield, impurity profiles, and ultimately, the biological activity of the final compound.[4][5]

Comparative Synthesis Protocols

The synthesis of substituted benzimidazole-5-carboxylic acids typically involves the condensation of a substituted o-phenylenediamine with a suitable aldehyde or carboxylic acid.[6][7][8][9] Below, we compare two plausible synthetic protocols for the target molecule, highlighting key parameters that can affect reproducibility.

Protocol A: One-Pot Condensation with an Aldehyde

This method involves the reaction of 4-bromo-5-ethylamino-2-nitrobenzoic acid with a suitable formaldehyde equivalent, followed by reduction of the nitro group and cyclization.

Experimental Protocol: Protocol A

  • Step 1: Reductive Cyclization. To a solution of 4-bromo-5-ethylamino-2-nitrobenzoic acid (1.0 eq) in ethanol (10 volumes), add sodium dithionite (4.0 eq) in water (5 volumes).

  • Heat the reaction mixture to 70°C.

  • Add formic acid (1.2 eq) dropwise over 30 minutes.

  • Stir the reaction at 70°C for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and adjust the pH to ~5-6 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Two-Step Synthesis from a Diamine

This approach involves the initial formation of the diamine intermediate, followed by cyclization with formic acid.

Experimental Protocol: Protocol B

  • Step 1: Reduction of the Nitro Group. To a solution of 4-bromo-5-ethylamino-2-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add 10% Pd/C (0.1 eq).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate to yield the crude 2-amino-4-bromo-5-ethylaminobenzoic acid.

  • Step 2: Cyclization. To the crude diamine from Step 1, add formic acid (10 volumes) and heat to 100°C for 2 hours.[10]

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a 10% sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.

Causality Behind Experimental Choices

The choice between a one-pot or a two-step synthesis can significantly impact the impurity profile and, consequently, reproducibility. Protocol A, while more streamlined, may lead to a higher diversity of by-products due to the simultaneous reduction and cyclization. Protocol B offers better control over each transformation, potentially leading to a cleaner crude product, but requires an additional isolation step which can affect the overall yield. The choice of reducing agent (sodium dithionite vs. catalytic hydrogenation) also influences the reaction's robustness and scalability.

Purification: The Gatekeeper of Compound Integrity

Comparative Purification Strategies
Purification Method Principle Advantages Disadvantages Recommended For
Recrystallization Differential solubility of the compound and impurities in a solvent system at different temperatures.Cost-effective, scalable, can yield highly pure crystalline material.Requires finding a suitable solvent system, can lead to significant product loss in the mother liquor.Initial purification of crude product from synthesis.
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.High resolution, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive, potential for product degradation on silica gel.Removal of closely related impurities.
Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phase.Highest purity achievable, suitable for separating complex mixtures.Expensive, requires specialized equipment, limited scalability.Final polishing step to obtain highly pure material for biological assays.
Self-Validating Purification Workflows

A robust purification strategy often involves a multi-step approach. For instance, an initial recrystallization can be followed by column chromatography for challenging separations. The purity of the final compound should always be validated by at least two orthogonal analytical methods.

Caption: A self-validating workflow for synthesis and purification.

Analytical Characterization: The Blueprint of Reproducibility

Thorough analytical characterization is non-negotiable for ensuring the identity and purity of this compound. This data serves as a permanent record and a benchmark for future experiments.

Standard Analytical Protocols

Experimental Protocol: Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts should be reported in ppm relative to the residual solvent peak.

    • ¹³C NMR: Acquire the spectrum on the same sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Monitor the elution profile with a UV detector (e.g., at 254 nm) and a mass spectrometer to confirm the molecular weight of the target compound and identify any impurities.

  • High-Resolution Mass Spectrometry (HRMS):

    • Obtain the exact mass of the molecular ion to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Acquire the spectrum using a KBr pellet or as a thin film to identify characteristic functional groups (e.g., C=O of the carboxylic acid, N-H of the benzimidazole).[11]

Comparative Analysis with an Alternative Scaffold: 6-Bromo-1-ethyl-1H-indole-3-carboxylic acid

To highlight the importance of rigorous characterization, let's compare the expected analytical data for our target compound with a structurally related alternative, 6-Bromo-1-ethyl-1H-indole-3-carboxylic acid. While both are brominated, ethylated, carboxylic acid-containing heterocycles, their spectroscopic fingerprints will be distinct.

Analytical Technique This compound 6-Bromo-1-ethyl-1H-indole-3-carboxylic acid
¹H NMR (DMSO-d₆, ppm) Aromatic protons on the benzimidazole core, a singlet for the C2-H, ethyl group signals (quartet and triplet), and a broad singlet for the carboxylic acid proton.Aromatic protons on the indole core, a singlet for the C2-H, ethyl group signals, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will differ significantly.
¹³C NMR (DMSO-d₆, ppm) Characteristic signals for the benzimidazole carbons, including two C=N carbons, and the carboxylic acid carbonyl.Characteristic signals for the indole carbons and the carboxylic acid carbonyl. The number and chemical shifts of the aromatic carbons will be different.
HRMS (m/z) Calculated exact mass for C₁₀H₉BrN₂O₂.Calculated exact mass for C₁₁H₁₀BrNO₂.

Design of Experiments (DoE) for Proactive Reproducibility

Instead of reacting to reproducibility issues, a proactive approach using Design of Experiments (DoE) can be employed to identify critical process parameters and establish robust operating ranges.[12][13][14][15]

DoE_Workflow Define_Objectives Define Objectives (e.g., Maximize Yield, Minimize Impurities) Identify_Factors Identify Potential Factors (Temperature, Time, Reagent Stoichiometry) Define_Objectives->Identify_Factors Select_Design Select Experimental Design (e.g., Factorial, Response Surface) Identify_Factors->Select_Design Run_Experiments Run Experiments Select_Design->Run_Experiments Analyze_Data Analyze Data (Statistical Modeling) Run_Experiments->Analyze_Data Identify_Critical_Parameters Identify Critical Parameters Analyze_Data->Identify_Critical_Parameters Define_Robust_Operating_Range Define Robust Operating Range Identify_Critical_Parameters->Define_Robust_Operating_Range

Caption: A streamlined workflow for implementing Design of Experiments.

By systematically varying factors such as reaction temperature, time, and reagent stoichiometry, a statistical model can be built to predict the impact of these variables on the desired outcomes. This allows for the development of a synthetic protocol that is inherently more reproducible.

Conclusion

The reproducibility of experiments involving this compound is not a matter of chance but a result of deliberate and systematic control over the entire experimental workflow. From the selection of the synthetic route and rigorous purification to comprehensive analytical characterization and the proactive implementation of DoE, researchers can significantly enhance the reliability and integrity of their findings. This guide provides a framework for achieving this goal, empowering scientists to build a solid foundation for their drug discovery and development efforts.

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Safety Operating Guide

Proper Disposal of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid. As a brominated heterocyclic carboxylic acid, this compound requires careful handling as a hazardous waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to environmental regulations. This document synthesizes information from established safety protocols and regulatory guidelines to provide a self-validating system for waste management.

Hazard Assessment and Initial Precautions

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity, Single ExposureCategory 3May cause respiratory irritation.
(Data derived from the SDS for 7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid)[1]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Immediate Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.[1]

  • Ventilation: Handle the compound and its waste exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Spill Management: In case of a spill, evacuate the area if necessary. For small spills, use an absorbent material to soak up the substance. The spill cleanup materials must be treated as hazardous waste.[2][3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Waste Characterization and Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. This compound falls into two primary hazardous waste categories: Halogenated Organic Waste and Acidic Waste .

  • Halogenated Organic Compounds: The presence of a carbon-bromine bond classifies this compound as a halogenated organic.[4] These wastes are typically managed through high-temperature incineration and must be kept separate from non-halogenated waste streams to avoid creating mixed waste, which is more difficult and costly to dispose of.[4][5]

  • Carboxylic Acid: The carboxylic acid functional group makes the compound acidic. It should not be mixed with bases or other incompatible materials in the same waste container to prevent violent reactions or the release of toxic fumes.[6]

The following diagram illustrates the decision-making process for proper waste segregation.

G start Waste Generated: This compound (Solid or in solution) q1 Does the waste contain a Carbon-Halogen (C-Br) bond? start->q1 cat1 Classify as: HALOGENATED ORGANIC WASTE q1->cat1 Yes yes1 Yes q2 Does the waste contain a Carboxylic Acid group? cat1->q2 cat2 Classify as: ACIDIC WASTE q2->cat2 Yes yes2 Yes collect Collect in a dedicated, properly labeled Hazardous Waste Container cat2->collect segregate Segregate from: - Non-Halogenated Organics - Bases - Oxidizers - Reactive Metals collect->segregate

Caption: Waste Characterization and Segregation Workflow.

Step-by-Step Disposal Protocol

The following protocol must be followed for the safe collection and disposal of this compound and materials contaminated with it.

Step 1: Waste Collection

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and rinsate from cleaning glassware, in a dedicated hazardous waste container.[7]

  • Never dispose of this chemical down the drain or in the regular trash. [2][7]

Step 2: Container Management

  • Container Type: Use a container made of a material compatible with halogenated organic acids, such as high-density polyethylene (HDPE) or glass. The container must be in good condition and have a secure, leak-proof screw cap.[6][8]

  • Headroom: Do not fill the container beyond 90% of its capacity to allow for expansion of contents and to prevent spills.[8]

  • Closure: Keep the waste container closed at all times except when adding waste.[2][9]

Step 3: Labeling

  • Label the waste container clearly and accurately as soon as the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[6]

    • A list of all components and their approximate concentrations if it is a mixed waste stream.[4]

    • The associated hazards (e.g., "Toxic," "Irritant").[6]

    • The date of waste generation or the date the container was first used.[6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation.[6][9]

  • The SAA must be a secure, well-ventilated location away from incompatible materials.[7][11]

  • Ensure secondary containment is used for the waste container to capture any potential leaks.[11]

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7]

  • Follow all institutional procedures for requesting a waste pickup.[2]

Step 6: Decontamination of Empty Containers

  • Empty containers that held the pure compound must also be treated as hazardous waste.[7]

  • To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., acetone or ethanol).[7]

  • The first rinsate must be collected as hazardous waste in your designated "Halogenated Organic Waste" container. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.[7]

  • After thorough decontamination, deface or remove the original label, and dispose of the container according to your institution's guidelines for decontaminated labware.[2]

Regulatory Context and Final Treatment

As a halogenated organic compound, the final disposal of this compound is subject to strict environmental regulations. Land disposal of hazardous wastes containing high concentrations of halogenated organic compounds (HOCs) is often restricted.[12][13] Therefore, the most common and environmentally sound disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste facility.[4] This process destroys the organic molecule, preventing its release into the environment.

By adhering to this comprehensive disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment while maintaining full compliance with safety and regulatory standards.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste Disposal Guide . Research Safety - Northwestern University. [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS . Illinois Pollution Control Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • How to Dispose of Acetic Acid . Lab Alley. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • How do labs dispose acids or chemical residue? . Reddit. [Link]

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Navigating the Handling of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1437795-17-9).[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally analogous chemicals and authoritative safety standards to establish a robust framework for safe handling. The primary focus is on mitigating risks through the correct selection and use of Personal Protective Equipment (PPE), supplemented by procedural and disposal plans.

Hazard Analysis: Understanding the Risk Profile

Anticipated Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[2]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2]

The causality for these hazards lies in the compound's chemical structure—a brominated heterocyclic carboxylic acid. Such structures are often biologically active and can interact with physiological pathways, leading to irritation and toxicity. Therefore, the cornerstone of safe handling is the prevention of direct contact and inhalation through meticulous engineering controls and a comprehensive PPE strategy.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to create multiple barriers between the researcher and the chemical hazard. Based on the anticipated risks, the following PPE is mandatory.

PPE CategoryItemSpecificationRationale & Authoritative Guidance
Engineering Controls Chemical Fume HoodA properly functioning and certified chemical fume hood.Primary Line of Defense. Essential for preventing the inhalation of dusts or aerosols and containing any potential spills.[2][3]
Hand Protection Double GlovesInner: Nitrile. Outer: Nitrile or other chemically resistant material (e.g., butyl rubber).Prevents Skin Contact. Double gloving is a standard practice when handling hazardous drugs and compounds to protect against contamination during glove removal and to provide a backup barrier.[4][5] Gloves must be inspected before use and changed immediately if contaminated.[2]
Body Protection Laboratory Coat & ApronA long-sleeved, solid-front lab coat made of low-permeability fabric. A PVC or similar chemically resistant apron provides an additional barrier.Shields Against Spills and Splashes. Protects skin and personal clothing from contamination.[3][5]
Eye & Face Protection Safety Goggles & Face ShieldTightly fitting chemical splash goggles. A full-face shield should be worn over the goggles.Critical for Preventing Eye Damage. Safety glasses are insufficient. Goggles protect against splashes, while a face shield offers a broader barrier for the entire face.[2][6] This is mandated by the compound's classification as a serious eye irritant.[2][7]
Respiratory Protection N95 or P1 Particulate RespiratorNIOSH (US) or EN 143 (EU) approved respirator.Prevents Respiratory Irritation. Required when handling the solid compound outside of a fume hood or if there is any risk of generating dust that could be inhaled.[2][3]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, repeatable workflow is critical for ensuring safety and experimental integrity. The following protocol outlines the essential steps for handling this compound.

Pre-Handling Preparation
  • Area Designation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Safety Equipment Check: Verify that a safety shower and eyewash station are accessible and functional.[3]

  • Assemble Materials: Gather all necessary chemicals, equipment, and PPE before beginning the experiment to minimize movement in and out of the designated handling area.

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of self-contamination. The doffing process is particularly critical and must be performed with deliberate care.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Shoe Covers don2 2. Inner Gloves don1->don2 don3 3. Lab Coat / Gown don2->don3 don4 4. Respirator (if needed) don3->don4 don5 5. Goggles & Face Shield don4->don5 don6 6. Outer Gloves (over cuff) don5->don6 doff1 1. Shoe Covers (if visibly soiled) don6->doff1 Perform Work doff2 2. Outer Gloves (turn inside out) doff1->doff2 doff3 3. Face Shield & Goggles doff2->doff3 doff4 4. Lab Coat / Gown (roll away from body) doff3->doff4 doff5 5. Inner Gloves (turn inside out) doff4->doff5 doff6 6. Respirator (if used) doff5->doff6

Caption: PPE Donning and Doffing Workflow.

Post-Handling Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment used during the procedure with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

  • Waste Segregation: Immediately place all contaminated disposables, including gloves, wipes, and pipette tips, into a designated, sealed hazardous waste container.

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Skin or Eye Contact
  • General Advice: In case of any exposure, move out of the dangerous area and consult a physician, showing them the Safety Data Sheet of the analogous compound.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Cleanup
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, working within the fume hood if the spill is contained there.

  • Contain: Use personal protective equipment.[2] For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding the creation of dust.[2]

  • Decontaminate: Clean the spill area thoroughly as described in the post-handling section. Do not let the product enter drains.[2]

Disposal Plan: Managing Brominated Waste

The disposal of brominated heterocyclic compounds requires strict adherence to institutional and local environmental regulations.

  • Primary Directive: The primary and most authoritative source for disposal procedures is your institution's Environmental Health & Safety (EHS) department. Always consult with them before beginning work with a new chemical class.

  • Waste Segregation: All waste contaminated with this compound, including excess solid, contaminated solutions, and disposable PPE, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Chemical Inactivation: Do not attempt to neutralize the chemical waste unless you are following a validated and approved protocol from your EHS department. Some brominated compounds can be treated through methods like alkaline solutions, but this must be done under controlled conditions.[8]

  • Environmental Considerations: Brominated compounds can be persistent and harmful to aquatic life.[9] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2]

By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.